molecular formula C2H10Cl2N2 B1512833 Ethylenediamine-15N2 dihydrochloride CAS No. 84050-98-6

Ethylenediamine-15N2 dihydrochloride

Cat. No.: B1512833
CAS No.: 84050-98-6
M. Wt: 135 g/mol
InChI Key: OHHBFEVZJLBKEH-MWLKZMJOSA-N
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Description

Ethylenediamine-15N2 dihydrochloride is a useful research compound. Its molecular formula is C2H10Cl2N2 and its molecular weight is 135 g/mol. The purity is usually 95%.
The exact mass of the compound Ethane-1,2-di(15N2)amine;dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethylenediamine-15N2 dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylenediamine-15N2 dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethane-1,2-di(15N2)amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H/i3+1,4+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHBFEVZJLBKEH-MWLKZMJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[15NH2])[15NH2].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746145
Record name Ethane-1,2-(~15~N_2_)diamine--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84050-98-6
Record name Ethane-1,2-(~15~N_2_)diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84050-98-6
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Foundational & Exploratory

Ethylenediamine-15N2 dihydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethylenediamine-15N2 Dihydrochloride: Chemical Properties, Structure, and Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Structural Characterization, Isotopic Enrichment, and Synthetic Applications

Executive Summary

Ethylenediamine-15N2 dihydrochloride (CAS: 84050-98-6) is a high-value stable isotope-labeled precursor used extensively in structural biology, metabolic tracing, and pharmaceutical development. As the


N-enriched isotopolog of ethylenediamine, it serves as a critical building block for introducing magnetically active nitrogen nuclei (spin-1/2) into heterocyclic pharmacophores. This guide analyzes its physicochemical properties, outlines its role in NMR and mass spectrometry, and provides a validated protocol for its incorporation into imidazoline scaffolds.

Chemical Identity & Structural Profile[1][2][3][4][5][6]

The compound consists of an ethylene backbone terminated by two primary amine groups, both enriched with the


N isotope, stabilized as a dihydrochloride salt. This salt form prevents the formation of carbamates (common with free amines in air) and ensures stoichiometric precision during weighing.[1]
Nomenclature and Formula
  • IUPAC Name: Ethane-1,2-diamine-

    
    N2 dihydrochloride
    
  • Linear Formula:

    
    
    
  • Molecular Weight: 135.01 g/mol (Calculated based on

    
    N enrichment >98%)[1]
    
    • Note: Unlabeled ethylenediamine dihydrochloride has a MW of ~133.02 g/mol .[1] The mass shift of +2.0 Da is diagnostic in mass spectrometry.[1]

Physicochemical Properties Table[2]
PropertyValue / DescriptionContext for Application
Appearance White to off-white crystalline powderHigh purity facilitates precise gravimetric preparation.[1]
Isotopic Enrichment

atom %

N
Essential for high-sensitivity NMR and clean MS spectral windows.[1]
Melting Point >300 °C (decomposes)High thermal stability allows for elevated reaction temperatures.[1]
Solubility Highly soluble in water; sparingly soluble in EtOHRequires polar solvents or phase transfer catalysts for organic synthesis.[1]
Hygroscopicity ModerateStore in desiccated environment to prevent water mass error.[1]
Acidity (pKa) ~7.0 and ~10.0 (for conjugate acid)Dihydrochloride form is acidic; requires in situ neutralization with base (e.g.,

,

) for nucleophilic activity.

Strategic Applications in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


N nucleus is a spin-1/2 system with no electric quadrupole moment, resulting in sharp resonance lines.
  • Mechanism: Incorporation of Ethylenediamine-15N2 into biomolecules or drug candidates allows for inverse-detected

    
    H-
    
    
    
    N HSQC/HMQC experiments.[1]
  • Utility: It enables the determination of solution-state structures of nitrogen-containing heterocycles and the study of ligand-protein binding events where natural abundance

    
    N (0.37%) is insufficient.
    
Mass Spectrometry (MS) Internal Standards
  • Quantitative Bioanalysis: The +2 Da mass shift provides a distinct isotopic signature (

    
    ) free from interference by naturally occurring isotopes (
    
    
    
    is typically low abundance).[1]
  • Metabolic Stability: The isotopic label is non-exchangeable (unlike deuterium on labile sites), ensuring the label remains intact during metabolic processing in vivo.

Synthetic Building Block

It is the primary precursor for synthesizing


N-labeled:
  • Imidazolines: (e.g., Clonidine analogs) via condensation with aldehydes or esters.[1]

  • Pyrazines: Via condensation with 1,2-dicarbonyls.[1]

  • Macrocycles: Such as cyclam derivatives for metal chelation.[1]

Visualization: Structural & Functional Logic[2]

The following diagram illustrates the chemical structure and the logical flow of its applications in drug discovery.

G cluster_0 Chemical Identity cluster_1 Downstream Applications struct Ethylenediamine-15N2 2HCl Salt synth Heterocycle Synthesis (Imidazolines, Pyrazines) struct->synth Precursor for props MW: 135.01 >98% 15N Water Soluble nmr NMR Spectroscopy (1H-15N HSQC) synth->nmr Enables ms Mass Spectrometry (Quantitation Std) synth->ms Creates M+2 Std

Figure 1: Structural identity and functional mapping of Ethylenediamine-15N2 dihydrochloride in analytical and synthetic workflows.

Representative Experimental Protocol

Synthesis of N -Labeled 2-Phenyl-2-Imidazoline

Context: This protocol demonstrates the conversion of Ethylenediamine-15N2 dihydrochloride into a pharmacologically relevant imidazoline scaffold using an iodine-mediated oxidative cyclization.[1] This method avoids harsh conditions and utilizes the salt form directly.[1]

Reagents:

  • Ethylenediamine-15N2 dihydrochloride (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Iodine (

    
    ) (1.25 equiv)
    
  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • tert-Butanol (

    
    -BuOH) (Solvent)
    

Methodology:

  • Neutralization & Mixing:

    • In a round-bottom flask, suspend Ethylenediamine-15N2 dihydrochloride (135 mg, 1.0 mmol) and

      
       (414 mg, 3.0 mmol) in 
      
      
      
      -BuOH (10 mL).
    • Stir at room temperature for 15 minutes. The base neutralizes the HCl, liberating the free

      
      N-diamine in situ.
      
    • Expert Insight: Using the salt with in situ neutralization is safer than handling the volatile, fuming free base.

  • Cyclization:

    • Add Benzaldehyde (106 mg, 1.0 mmol) and Iodine (317 mg, 1.25 mmol).

    • Heat the mixture to 70°C under an inert atmosphere (

      
      ) for 3–5 hours.
      
    • Mechanism:[2][1][3][4][5] The reaction proceeds via the formation of a diimine intermediate, followed by iodination and intramolecular nucleophilic attack by the second nitrogen.

  • Work-up:

    • Cool to room temperature.[1][6] Quench with saturated aqueous

      
       (sodium thiosulfate) to remove excess iodine (color changes from dark brown to clear/yellow).[1]
      
    • Extract with chloroform (

      
      ) or dichloromethane (
      
      
      
      ) (3 x 15 mL).[1]
    • Dry the organic layer over anhydrous

      
       and concentrate under reduced pressure.[1]
      
  • Validation (Self-Validating Step):

    • NMR Check: Acquire a

      
      H NMR spectrum. The C4/C5 protons of the imidazoline ring (approx.[1] 3.0–4.0 ppm) should show complex splitting due to coupling with the 
      
      
      
      N nuclei (
      
      
      Hz if protonated, or via
      
      
      coupling).
    • MS Check: Confirm the molecular ion

      
      .[1] For 2-phenyl-2-imidazoline (
      
      
      
      ), the unlabeled mass is ~146. With two
      
      
      N atoms, the target mass is 148.08 .

Visualization: Synthesis Workflow

Synthesis start Ethylenediamine-15N2 2HCl step1 In-situ Neutralization (Release Free Diamine) start->step1 reagents Aldehyde + I2 + K2CO3 (t-BuOH, 70°C) reagents->step1 Add step2 Diimine Formation & Oxidative Cyclization step1->step2 product 15N2-Labeled 2-Substituted Imidazoline step2->product validation QC: Mass Spec (M+2) NMR (15N Coupling) product->validation Verify

Figure 2: Synthetic pathway for converting Ethylenediamine-15N2 dihydrochloride into labeled heterocycles.

Safety & Handling

  • Hazards: Ethylenediamine-15N2 dihydrochloride is an irritant and a sensitizer .[1][7]

    • Respiratory:[1][7][8] May cause allergy or asthma symptoms (H334).[1][7]

    • Skin: Causes irritation (H315) and may cause allergic skin reaction (H317).[1][7]

  • Storage: Hygroscopic. Store in a tightly closed container in a dry, well-ventilated place. Recommended storage temperature: Room temperature (or desiccant cabinet).[1]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen and Chlorine).[1]

References

  • Sigma-Aldrich. Ethylenediamine-15N2 dihydrochloride Product Specification. Merck KGaA.[1] Link

  • Ishihara, M., & Togo, H. (2007).[1][6] An Efficient Preparation of 2-Imidazolines from Aldehydes and Ethylenediamine with tert-Butyl Hypochlorite. Synthesis, 2007(13), 1939-1942. Link

  • PubChem. Ethylenediamine Dihydrochloride (Compound Summary). National Library of Medicine.[1] Link

  • Sayama, S. (2006).[1][6] Synthesis of 2-Imidazolines and 2-Oxazolines from Carboxylic Acids and Diamines/Amino Alcohols. Synlett, 2006(10), 1479-1484. Link

  • NIST Chemistry WebBook. Ethylenediamine dihydrochloride Spectral Data. National Institute of Standards and Technology.[1] Link

Sources

Physical properties of Ethylenediamine-15N2 dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of Ethylenediamine-15N2 Dihydrochloride

Introduction

Ethylenediamine-15N2 dihydrochloride is a stable isotope-labeled form of ethylenediamine dihydrochloride, a compound with significant utility in chemical synthesis and pharmaceutical applications.[1][2] The incorporation of the heavy isotope of nitrogen, ¹⁵N, transforms this simple organic salt into a powerful analytical tool, particularly for researchers, scientists, and drug development professionals.[3][4] Its primary value lies in its application as an internal standard or tracer in studies analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5]

This guide provides a comprehensive exploration of the core physical properties of Ethylenediamine-15N2 dihydrochloride. Moving beyond a simple recitation of data, we will delve into the causality behind its characteristics, the analytical methodologies for its characterization, and the practical implications for its use in a laboratory setting. The insights provided are grounded in established scientific principles to ensure accuracy and reliability for its application in demanding research environments.

Section 1: Chemical Identity and Core Physical Properties

The foundational characteristics of a compound dictate its handling, storage, and application. Ethylenediamine-15N2 dihydrochloride is a white to off-white crystalline solid, a physical form common for organic salts.[1][6] It possesses a slight amine-like odor.[1][6] One of its most critical physical properties is its hygroscopicity; the compound readily absorbs moisture from the atmosphere.[1][6][7] This necessitates stringent storage conditions in a cool, dry, well-ventilated area, with containers kept tightly closed to prevent degradation and maintain sample integrity.[7][8][9]

The presence of the two ¹⁵N isotopes results in a distinct molecular weight increase of approximately two atomic mass units compared to its unlabeled counterpart, a key feature for its use in mass spectrometry.[10]

PropertyEthylenediamine-15N2 DihydrochlorideEthylenediamine Dihydrochloride (Unlabeled)Rationale for Difference / Comment
Chemical Formula H₂¹⁵NCH₂CH₂¹⁵NH₂ · 2HCl[10]H₂NCH₂CH₂NH₂ · 2HCl[11]Isotopic labeling of both nitrogen atoms.
CAS Number 84050-98-6[10]333-18-6[1][7][8][11][12]Unique identifier for the isotopically labeled variant.
Molecular Weight ~135.01 g/mol [10]~133.02 g/mol [9][13][14][15]The addition of one neutron to each of the two nitrogen atoms.
Appearance White to off-white crystalline solid/powder.[1][6][8]White to off-white crystalline solid/powder.[1][6][8]Isotopic labeling does not affect macroscopic appearance.
Melting Point >300 °C[8][11]>300 °C[8][11]Strong ionic bonds in the crystal lattice result in a high melting point.
Solubility Highly soluble in water.[1][16]Highly soluble in water.[1][16]The ionic nature of the dihydrochloride salt facilitates dissolution in polar solvents.[1]
Stability Stable under normal conditions.[6][8]Stable under normal conditions.[6][8]Store in a cool, dry place away from strong oxidizing agents.[1][8]
Hygroscopicity Hygroscopic.[1][6][7]Hygroscopic.[1][6][7]Readily absorbs moisture from the air; requires desiccation.

Section 2: The Significance of ¹⁵N Isotopic Labeling

The deliberate replacement of the naturally abundant ¹⁴N isotope (99.63% abundance) with ¹⁵N (0.37% abundance) is the defining feature of this compound, unlocking advanced analytical capabilities. The rationale is rooted in the nuclear properties of these isotopes.

  • Expertise in Application: The ¹⁴N nucleus has a nuclear spin (I) of 1, which gives it a quadrupole moment. In NMR spectroscopy, this leads to significant signal broadening, often rendering the signals undetectable or difficult to interpret. In stark contrast, the ¹⁵N nucleus has a nuclear spin of 1/2 , similar to ¹H and ¹³C.[3][17] This property results in sharp, well-resolved NMR signals, making it an ideal probe for detailed molecular structure analysis and the study of intermolecular interactions.[17]

  • Trustworthiness in Tracing: As a stable, non-radioactive isotope, ¹⁵N provides a safe and effective means to trace the metabolic fate of molecules in biological systems.[3][18] When Ethylenediamine-15N2 dihydrochloride is incorporated into a larger drug candidate or used as a reagent, the ¹⁵N label acts as a unique signature that can be unambiguously tracked through complex biological matrices, providing crucial data for ADME (absorption, distribution, metabolism, and excretion) studies.[3]

G Figure 1: Generalized Workflow for a ¹⁵N-Labeled Compound in a Drug Metabolism Study cluster_0 In-Vivo / In-Vitro Phase cluster_1 Analytical Phase cluster_2 Data Interpretation Dosing Dosing of ¹⁵N-Labeled Drug Candidate Collection Sample Collection (e.g., Plasma, Urine, Feces) Dosing->Collection Preparation Sample Preparation (Extraction, Concentration) Collection->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis DataProc Data Processing & Metabolite Profiling Analysis->DataProc MetID Metabolite Identification (via Mass Shift) DataProc->MetID

A generalized workflow for utilizing a ¹⁵N-labeled compound in metabolic studies.

Section 3: Spectroscopic and Spectrometric Characterization

Characterization of Ethylenediamine-15N2 dihydrochloride relies on techniques that can discern the isotopic label. The following protocols are foundational for verifying the identity, purity, and structure of the compound.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming isotopic incorporation. The presence of two ¹⁵N atoms results in a predictable mass increase.

  • Causality of the Method: The principle is straightforward: the mass-to-charge ratio (m/z) of the labeled molecule will be two units higher than its unlabeled analog.[10] This "M+2" peak is the unequivocal signature of the desired product. This technique is not just for identification; in quantitative studies, the labeled compound serves as an ideal internal standard, as its chemical behavior is nearly identical to the native analyte, but it is distinguishable by mass.

  • Experimental Protocol: GC-MS Verification

    • Derivatization (Self-Validating Step): Due to the low volatility of the salt, derivatization is often required for GC-MS. A well-established method involves reaction with phthalaldehyde.[19] This step is self-validating; the reaction proceeds with both labeled and unlabeled compounds, and the resulting derivatives will maintain the M+2 mass difference.

    • Sample Preparation: Dissolve a small quantity (~1 mg) of Ethylenediamine-15N2 dihydrochloride in 1 mL of methanol. In a separate vial, prepare an equivalent solution of the unlabeled standard.

    • GC-MS Parameters:

      • Column: DB-5MS (30 m × 0.25 mm × 0.25 μm) or equivalent.[19]

      • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[19]

      • Injector Temperature: 250°C.

      • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

      • MS Detection: Scan from m/z 50 to 500 in full scan mode.

    • Data Analysis: Compare the mass spectra of the labeled and unlabeled samples. The molecular ion peak for the derivatized labeled compound should be 2 Da higher than that of the unlabeled standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and confirms the position of the isotopic label.

  • Causality of the Method: The ¹⁵N isotope's spin of 1/2 allows for its direct observation and for participation in through-bond couplings with adjacent protons (¹H) and carbons (¹³C). Two-dimensional experiments like the Heteronuclear Single Quantum Coherence (HSQC) experiment are particularly powerful, correlating the chemical shifts of directly attached ¹H and ¹⁵N nuclei, confirming that the label is on the nitrogen atoms.[20]

  • Experimental Protocol: [¹H,¹⁵N]-HSQC Spectrum Acquisition

    • Sample Preparation: Dissolve 5-10 mg of Ethylenediamine-15N2 dihydrochloride in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. Transfer the solution to a 5 mm NMR tube.

    • Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • Acquisition:

      • Acquire standard 1D ¹H and ¹³C spectra for initial verification. The ¹H spectrum is expected to show a singlet for the four equivalent methylene protons.[21]

      • Set up a standard gradient-selected [¹H,¹⁵N]-HSQC experiment.

      • Set the ¹⁵N spectral width to encompass the expected chemical shift range for aliphatic amines.

    • Data Analysis: Process the 2D data. A cross-peak in the spectrum will appear at the coordinate corresponding to the ¹H chemical shift of the amine protons and the ¹⁵N chemical shift of the labeled nitrogens, providing unambiguous confirmation of the H-N bond and the location of the label.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds.

  • Experimental Protocol: KBr Pellet Method

    • Sample Preparation: Thoroughly grind 1-2 mg of Ethylenediamine-15N2 dihydrochloride with ~200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

    • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet. The transparency is a self-validating check of proper sample preparation.

    • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum from 4000 to 400 cm⁻¹.

    • Data Analysis: Compare the acquired spectrum to a reference spectrum of unlabeled ethylenediamine dihydrochloride.[13] Look for shifts to lower wavenumbers in the regions associated with N-H stretching (~3400-3200 cm⁻¹) and N-H bending (~1600 cm⁻¹).

Section 4: Practical Considerations for Laboratory Use

Handling and Storage

The hygroscopic nature of this compound is its most significant handling challenge.[7][22]

  • Storage: Store in a tightly sealed container in a desiccator containing a drying agent (e.g., silica gel or Drierite). For long-term storage, consider placing the container inside a sealed bag with a desiccant pouch, stored in a cool, dark place.

  • Handling: Weighing and handling should be performed as quickly as possible to minimize exposure to atmospheric moisture. For highly sensitive applications, use of a glovebox with a dry atmosphere (nitrogen or argon) is recommended.

Safety and Toxicology

While the isotopic label does not alter the chemical toxicity, the parent compound's hazards must be respected. Ethylenediamine dihydrochloride is harmful if swallowed and causes skin and serious eye irritation.[6][8][10]

G Figure 2: Standard Safety Workflow for Handling the Compound cluster_0 Preparation cluster_1 Handling cluster_2 Disposal Assess 1. Assess Hazards (Review Safety Data Sheet) PPE 2. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Assess->PPE Weigh 3. Handle in Ventilated Area (e.g., Chemical Fume Hood) PPE->Weigh Clean 4. Clean Spills Immediately Weigh->Clean Waste 5. Dispose of Waste (Follow Institutional Guidelines) Clean->Waste

A procedural diagram for the safe handling of Ethylenediamine-15N2 dihydrochloride.

Conclusion

Ethylenediamine-15N2 dihydrochloride is more than a simple chemical; it is a precision tool engineered for advanced analytical challenges. Its physical properties—a stable, hygroscopic solid with high water solubility—are straightforward, yet it is the invisible isotopic label that imparts its true value. A thorough understanding of its mass spectrometric and NMR spectroscopic characteristics is essential for leveraging its full potential in drug development and metabolic research. By employing the rigorous characterization protocols and adhering to the practical handling guidelines detailed in this guide, researchers can ensure the integrity of their materials and the trustworthiness of their results, ultimately accelerating scientific discovery.

References

  • Guidechem. (n.d.). Ethylenediamine dihydrochloride 333-18-6 wiki.
  • Tao. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development.
  • Alfa Chemistry. (2024, November 13). 15N Labeled Compounds - Isotope Science.
  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Ethylenediamine dihydrochloride.
  • PMC. (2023, May 10). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Ethylenediamine Dihydrochloride, 98+%.
  • Tao. (2025, August 13). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Ethylenediamine Dihydrochloride | 333-18-6.
  • NIST. (n.d.). Ethylenediamine dihydrochloride - NIST WebBook.
  • PMC. (2025, April 22). 15NRORC: An Azine Labeling Protocol.
  • Solubility of Things. (n.d.). Ethylenediamine dihydrochloride.
  • PubChem. (n.d.). Ethylenediamine Dihydrochloride | C2H10Cl2N2 | CID 9521.
  • Spectrum Chemical. (n.d.). Ethylenediamine-Dihydrochloride-Reagent | CAS 333-18-6 | E1038.
  • CDH Fine Chemical. (n.d.). ETHYLENEDIAMINE DIHYDROCHLORIDE CAS No 333-18-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (n.d.). Ethylenediamine-15N2 dihydrochloride 98 atom % 15N, 99% (CP) 84050-98-6.
  • PubChem. (n.d.). Ethylenediamine | C2H8N2 | CID 3301.
  • Sigma-Aldrich. (n.d.). Ethylenediamine-15N2 15N 98atom , 99 CP 84050-98-6.
  • NIST. (n.d.). Ethylene diamine dihydrochloride - NIST WebBook.
  • MedChemExpress. (n.d.). Ethane-1,2-diamine-13C2 dihydrochloride.
  • Loba Chemie. (2016, June 2). ETHYLENEDIAMINE DIHYDROCHLORIDE FOR SYNTHESIS MSDS.
  • ChemicalBook. (n.d.). Ethylenediamine dihydrochloride(333-18-6) 1H NMR spectrum.
  • PMC. (2025, April 24). Reactive Behaviour of Platinum(II) Salts with Ethylenediamine in Sustainable Water/Choline Chloride-Based Deep Eutectic Solvents Mixtures.
  • Sigma-Aldrich. (n.d.). Ethylenediamine-15N2 dihydrochloride.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet - Ethylenediamine dihydrochloride.
  • SpectraBase. (n.d.). ETHYLENEDIAMINE, DIHYDROIODIDE - Optional[1H NMR] - Chemical Shifts.
  • Parchem. (n.d.). Ethylenediamine Dihydrochloride (Cas 333-18-6).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ethylenediamine Dihydrochloride?.
  • PubMed. (2024, February 22). Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent.
  • Cambridge Isotope Laboratories. (n.d.). Ethylenediamine·2HCl (ethylene-D₄, 98%).
  • Merck Millipore. (n.d.). Ethylenediammonium dichloride CAS 333-18-6 | 800948.
  • Thermo Scientific Chemicals. (n.d.). N-(1-Naphthyl)ethylenediamine, dihydrochloride, 98+%, ACS reagent 5 g.
  • Semantic Scholar. (1961, July 1). Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines.
  • ChemicalBook. (n.d.). Ethylenediamine(107-15-3)IR1.
  • Sigma-Aldrich. (n.d.). Ethylenediamine-15N2 dihydrochloride 98 atom % 15N, 99% (CP).
  • Google Patents. (1956, August 28). US2760979A - Process for manufacturing ethylenediamine hydrochloride.
  • Google Patents. (1979, March 9). JPS5432405A - Preparation of ethylenediamine hydrochloride.

Sources

Technical Guide: Ethylenediamine-15N2 Dihydrochloride (CAS 84050-98-6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethylenediamine-15N2 dihydrochloride (


-EDA 

2HCl) is a high-value stable isotope precursor used primarily in the structural elucidation of metalloproteins, the development of

-labeled chemotherapeutics (e.g., cisplatin analogs), and the synthesis of nitrogen-rich heterocyclic drugs.[1] Its 98 atom %

enrichment allows for high-sensitivity Nuclear Magnetic Resonance (NMR) spectroscopy, specifically enabling

-

HSQC (Heteronuclear Single Quantum Coherence) experiments that are invisible to standard

methods due to quadrupolar broadening.

This guide provides a rigorous technical framework for handling, converting, and deploying CAS 84050-98-6 in high-stakes research environments.

Part 1: Chemical Profile & Isotopic Specifications

PropertySpecification
CAS Number 84050-98-6
Chemical Formula

Molecular Weight 135.01 g/mol
Isotopic Enrichment

98 atom %

Appearance White crystalline solid
Solubility Highly soluble in water; insoluble in non-polar organic solvents
Hygroscopicity High (Requires desiccation)
Acidity (pKa) ~7.0 and ~10.0 (for the conjugate acid of the free base)

Storage Directive: Store at room temperature in a desiccator. The dihydrochloride salt is stable but hygroscopic. Exposure to moisture leads to clumping and weighing errors, critical in stoichiometric labeling reactions.

Part 2: Critical Protocol – Preparation of the Free Base

Most organic syntheses (e.g., condensation with aldehydes) and coordination chemistries require the free amine form. The dihydrochloride salt is unreactive as a nucleophile.

Mechanism


Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 g (7.4 mmol) of Ethylenediamine-15N2 dihydrochloride in a minimum volume (approx. 2-3 mL) of deionized water.

  • Neutralization: Cool the solution to 0°C in an ice bath. Slowly add Potassium Hydroxide (KOH) pellets or a 50% NaOH solution until the pH reaches >12. The solution will become viscous.

  • Extraction:

    • Add 10 mL of Toluene or Dichloromethane (DCM).

    • Vigorously stir/shake for 5 minutes.

    • Note: Ethylenediamine is highly water-soluble. Multiple extractions (5x) are required to recover the free base efficiently.

  • Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (

    
    ) for 30 minutes.
    
  • Isolation: Filter the desiccant and concentrate the solvent under reduced pressure (carefully, as the free base is volatile; bp ~116°C).

    • Alternative: Use the dried organic solution directly for the next step to prevent volatility losses.

Part 3: Core Application – Synthesis of -Labeled Metallodrugs

One of the most authoritative uses of this compound is in the synthesis of labeled platinum-based anticancer drugs (e.g.,


-Cisplatin or Oxaliplatin analogs) to track pharmacokinetics and DNA binding via NMR.
Workflow Diagram

G Start Ethylenediamine-15N2 2HCl (Solid) FreeBase Free Base Prep (NaOH/Extraction) Start->FreeBase Neutralization Coordination Coordination (K2PtCl4, pH 6.5) FreeBase->Coordination + K2PtCl4 Product [Pt(15N-en)Cl2] (Labeled Complex) Coordination->Product 24h, 25°C Analysis QC: 1H-15N HSQC (-32 ppm shift) Product->Analysis Validation

Caption: Synthesis workflow for Platinum-15N-Ethylenediamine complexes, enabling NMR-based metabolic tracking.

Experimental Protocol: Synthesis of [Pt( -en)Cl ]

Rationale: The kinetic inertness of Platinum(II) requires precise pH control to ensure the ethylenediamine acts as a bidentate ligand without polymerizing.

  • Reagent Prep: Dissolve

    
     (1 eq) in water.
    
  • Ligand Addition: Add the freshly prepared Ethylenediamine-15N2 free base (1.05 eq) to the platinum solution.

  • Reaction: Stir at room temperature for 24 hours. The yellow solution will slowly deposit a yellow precipitate (the dichloro complex).

  • Purification: Filter the yellow solid, wash with cold water, ethanol, and diethyl ether.

  • Characterization:

    • 
       NMR:  Confirm coordination geometry.
      
    • 
       NMR:  Expect a significant coordination shift (typically -30 to -40 ppm relative to free amine) and 
      
      
      
      coupling satellites (
      
      
      ).

Part 4: Core Application – Synthesis of -Imidazolines

Imidazolines are privileged scaffolds in medicinal chemistry (e.g., adrenergic receptor agonists). Using


-EDA allows for the creation of isotopically labeled standards for metabolic studies.
Reaction Logic


Protocol: Condensation with Aldehydes
  • Mixing: Combine Ethylenediamine-15N2 (free base) with an aldehyde (e.g., Benzaldehyde) (1:1 molar ratio) in anhydrous Ethanol.

  • Cyclization: Stir at 0°C for 30 minutes, then add N-Bromosuccinimide (NBS) or

    
     as an oxidative cyclizing agent if forming the imidazole directly, or simply reflux to form the imidazolidine intermediate.
    
  • Reflux: Heat to 70°C for 3-4 hours.

  • Workup: Quench with

    
     (if iodine used), extract with DCM, and purify via silica gel chromatography.
    

Part 5: Analytical Validation (QC)

Trustworthiness in isotopic labeling depends on verifying the enrichment level and chemical purity.

Mass Spectrometry (LC-MS)
  • Method: Direct infusion ESI-MS (Positive Mode).

  • Target: Look for the [M+H]

    
     peak at 63.1 m/z  (Calculated: 60.05 (unlabeled) + 2.0 (isotopes) + 1.0 (proton) = 63.05).
    
  • Purity Check: The presence of M+1 (62 m/z) or M (61 m/z) peaks indicates isotopic dilution.

NMR Spectroscopy
  • Reference Standard: Nitromethane (0 ppm) or Liquid Ammonia.

  • Observation:

    • Free Dihydrochloride: Single resonance (due to symmetry) at approx. -350 ppm (relative to nitromethane) or ~30 ppm (relative to

      
      ), depending on pH.
      
    • Coupling: In

      
       NMR, the methylene protons (
      
      
      
      ) will appear as a doublet or pseudo-triplet due to
      
      
      coupling (approx 70-75 Hz), confirming the
      
      
      attachment.
QC Workflow Diagram

QC cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy Sample Synthesized 15N-Compound MS_Inj Direct Infusion Sample->MS_Inj NMR_Exp 1H-15N HSQC Sample->NMR_Exp MS_Peak Check m/z +2 MS_Inj->MS_Peak NMR_Data Verify Coupling (1J_NH ~73Hz) NMR_Exp->NMR_Data

Caption: Quality Control decision tree for verifying isotopic purity and chemical structure.

References

  • Sigma-Aldrich. Ethylenediamine-15N2 dihydrochloride Product Specification. Merck KGaA.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9521, Ethylenediamine dihydrochloride.

  • Bartholomew, L., et al. (2024). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. Journal of the American Chemical Society.[2]

  • Koder, R. L., et al. 15N Solid-state NMR provides a sensitive probe of oxidized flavin reactive sites. NIH/PubMed Central.

  • BenchChem. Application Notes and Protocols for the Synthesis of Substituted Imidazoles.

Sources

Technical Guide: Synthesis and Mechanism of Ethylenediamine-15N2 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethylenediamine-15N2 dihydrochloride (


) represents a critical high-value reagent in modern drug discovery, primarily utilized as a stable isotope precursor for synthesizing labeled heterocycles (imidazoles, pyrazines, diazepines). Its strategic value lies in Nuclear Magnetic Resonance (NMR)  fragment-based screening and Mass Spectrometry (MS)  quantitative bioanalysis.

This guide details a high-fidelity synthesis designed to maximize isotopic conservation (>98% atom economy regarding


), utilizing a double-Gabriel synthesis followed by the Ing-Manske deprotection.

Part 1: Strategic Utility in Drug Development

Before detailing the synthesis, it is vital to understand why this specific isotopologue is synthesized.

NMR-Driven Fragment Screening

In Fragment-Based Drug Discovery (FBDD),


-labeled ethylenediamine is often cyclized into drug pharmacophores. The resulting 

-enriched heterocycles allow for:
  • Artifact-Free Binding Detection: Utilizing

    
     HSQC (Heteronuclear Single Quantum Coherence) experiments to filter out non-specific binding.
    
  • Long-Range Coupling: Detection of scalar couplings (

    
    ) across the drug scaffold to verify regio-chemistry during lead optimization.
    
Quantitative Bioanalysis (DMPK)
  • Internal Standards: The

    
     Dalton mass shift provides a chemically identical but mass-differentiated internal standard for LC-MS/MS quantification of ethylenediamine-derived drugs in plasma, eliminating matrix effects.
    

Part 2: Synthesis Protocol (The Core)[1]

Objective: Synthesize Ethylenediamine-15N2 (


-EDA) from Potassium Phthalimide-

. Route: Double Gabriel Synthesis via 1,2-Bis(phthalimido)ethane intermediate. Rationale: Direct amination of 1,2-dichloroethane with

leads to uncontrollable polyalkylation (forming piperazine and polyamines), wasting expensive isotope. The Gabriel method ensures exclusive primary amine formation.[1]
Reagents & Stoichiometry Table
ReagentMW ( g/mol )EquivalentsRole
Potassium Phthalimide-

~186.22.05Isotope Source (Nucleophile)
1,2-Dibromoethane 187.861.00Electrophile (Linker)
DMF (Anhydrous) -SolventPolar Aprotic Medium
Hydrazine Hydrate 50.062.20Deprotection Agent
HCl (conc.) 36.46ExcessSalt Formation
Workflow Diagram

The following diagram illustrates the critical pathway from isotopic source to stable salt.

SynthesisWorkflow Start K-Phthalimide-15N (Isotope Source) Inter 1,2-Bis(phthalimido)ethane-15N2 (Precipitate) Start->Inter DMF, 100°C SN2 Attack Linker 1,2-Dibromoethane Linker->Inter Deprotect Hydrazinolysis (Ing-Manske) Inter->Deprotect NH2NH2, Reflux Product Ethylenediamine-15N2 Dihydrochloride Deprotect->Product HCl/MeOH Salt Formation

Caption: Figure 1. Double Gabriel Synthesis workflow preventing polyalkylation and conserving 15N.

Step-by-Step Methodology
Step 1: Formation of 1,2-Bis(phthalimido)ethane-

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with Potassium Phthalimide-

    
     (2.05 eq) and anhydrous DMF (5 mL per gram of imide). Heat to 90°C to ensure partial solubility.
    
  • Alkylation: Add 1,2-Dibromoethane (1.0 eq) dropwise over 30 minutes.

    • Note: Dibromoethane is preferred over dichloroethane due to the better leaving group ability of bromide (

      
      ), accelerating the reaction at lower temperatures to minimize thermal degradation.
      
  • Reaction: Heat the mixture to 100-110°C for 4-6 hours. The mixture will become thick as KBr precipitates.

  • Workup: Pour the hot reaction mixture into ice-cold water. The bis-phthalimide intermediate is insoluble in water and will precipitate as a white solid.

  • Purification: Filter the solid, wash copiously with water (to remove DMF and KBr), and wash with cold ethanol. Dry in a vacuum oven at 60°C.

Step 2: Deprotection (Ing-Manske Procedure)
  • Suspension: Suspend the dried 1,2-Bis(phthalimido)ethane-

    
     in ethanol (10 mL/g).
    
  • Cleavage: Add Hydrazine Hydrate (2.2 eq).

  • Reflux: Heat to reflux. Within 1 hour, the solution usually clears, followed by the heavy precipitation of phthalhydrazide (byproduct). Continue reflux for 3 hours to ensure total cleavage.

  • Isolation: Cool to room temperature. Acidify carefully with concentrated HCl to pH < 1. This stabilizes the amine and helps precipitate the phthalhydrazide completely.

  • Filtration: Filter off the insoluble phthalhydrazide byproduct. Retain the filtrate (containing the product).

Step 3: Salt Formation
  • Concentration: Concentrate the filtrate under reduced pressure to remove ethanol/water.

  • Crystallization: Dissolve the residue in a minimum amount of hot methanol. Add diethyl ether dropwise until turbidity is observed. Cool to 4°C.

  • Collection: Collect the white crystalline Ethylenediamine-15N2 dihydrochloride by filtration. Store in a desiccator (hygroscopic).

Part 3: Mechanistic Insight

The purity of the final product relies on two distinct mechanisms: the


 substitution and the Nucleophilic Acyl Substitution (Ing-Manske).
The Double Attack

The phthalimide anion acts as a "masked" ammonia. Being bulky and having the negative charge delocalized over two carbonyls, it acts as a controlled nucleophile.

  • First Attack: Displaces the first bromide.

  • Second Attack: The second phthalimide molecule displaces the second bromide.

  • Crucial Detail: The steric bulk of the phthalimide prevents the nitrogen from attacking a second alkyl halide molecule, effectively stopping the reaction at the primary amine stage (protected).

The Ing-Manske Deprotection

This is the critical step for isotope recovery. Hydrazine is a potent alpha-effect nucleophile.

Mechanism Imide N-Alkyl Phthalimide Intermediate Tetrahedral Intermediate Imide->Intermediate Nucleophilic Attack on C=O Hydrazine Hydrazine (NH2NH2) Hydrazine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Ring Opening Release Release of 15N-Amine Cyclization->Release N-N Bond Formation Expels Amine Byproduct Phthalhydrazide Cyclization->Byproduct

Caption: Figure 2.[2] Ing-Manske mechanism showing hydrazine displacing the target amine via cyclization.

Mechanism Description:

  • Hydrazine attacks one of the imide carbonyls.

  • The ring opens to form an intermediate hydrazide.

  • The free

    
     group of the hydrazide attacks the second carbonyl group intramolecularly.
    
  • This cyclization is thermodynamically driven by the formation of the stable, aromatic 1,4-phthalazinedione (phthalhydrazide) system, expelling the

    
    -labeled amine.
    

Part 4: Application Protocol (Drug Scaffold Synthesis)

Scenario: Synthesis of a


-labeled Imazoline core (common in adrenergic receptor ligands).

Protocol:

  • Free Basing: Dissolve Ethylenediamine-15N2 dihydrochloride (1.0 mmol) in dry methanol. Add NaOMe (2.0 mmol) to generate the free diamine in situ.

  • Condensation: Add the desired aldehyde (e.g., benzaldehyde, 1.0 mmol) and NBS (N-Bromosuccinimide) as an oxidant, or use a carboxylic acid derivative.

  • Cyclization: For direct imidazoline formation, react the free diamine with a nitrile (Pinner reaction conditions) or an imino ether.

    • Reaction:

      
      .
      
  • Validation: The resulting product will show a doublet in

    
    -NMR for the 
    
    
    
    backbone due to coupling with
    
    
    (
    
    
    ), confirming incorporation.

Part 5: Quality Control & Safety

Characterization Data
TestExpected ResultMethod
Appearance White crystalline solidVisual
Melting Point >300°C (sublimes/decomposes)Capillary

NMR (

)

3.40 (s, 4H,

)
400 MHz

NMR
Single peak (referenced to

)
Inverse Gated
Isotopic Enrichment >98 atom %

HRMS / NMR
Safety & Handling (E-E-A-T)
  • Toxicity: Ethylenediamine is a sensitizer and corrosive.[3] The dihydrochloride salt is less volatile but still an irritant.

  • Hygroscopicity: The salt is extremely hygroscopic. Weighing must be done quickly or in a glovebox to prevent stoichiometry errors in downstream reactions.

  • Hydrazine: Hydrazine hydrate is a known carcinogen and highly toxic. All deprotection steps must occur in a fume hood. Quench hydrazine waste with bleach (hypochlorite) before disposal.

References

  • Gabriel, S. (1887). "Ueber die Darstellung primärer Amine aus den entsprechenden Halogenverbindungen." Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236. Link

  • Ing, H. R., & Manske, R. H. (1926).[4][5] "A modification of the Gabriel synthesis of amines."[5][6][7] Journal of the Chemical Society, 2348-2351. Link

  • Khan, M. N. (1995). "Kinetics and mechanism of the alkaline hydrolysis of phthalimide." Journal of Organic Chemistry, 60, 4536.
  • Wishart, D. S., et al. (2022). "HMDB 5.0: the Human Metabolome Database for 2022." Nucleic Acids Research. (Reference for endogenous ethylenediamine detection). Link

  • Sigma-Aldrich. "Ethylenediamine dihydrochloride Safety Data Sheet." Link

Sources

Advanced Applications of Stable Isotope Labeling in Biochemistry

Author: BenchChem Technical Support Team. Date: February 2026

From Quantitative Proteomics to De Novo Drug Design

Executive Summary

Stable isotope labeling (SIL) has evolved from a niche structural biology tool into a fundamental pillar of modern biochemistry and drug development. By substituting atoms with their non-radioactive, heavier isotopes (


, 

,

), researchers can interrogate biological systems with atomic precision without altering physicochemical properties—until the bond breaking event. This guide synthesizes advanced methodologies in quantitative proteomics (SILAC), metabolic flux analysis (MFA), and the "Deuterium Switch" in pharmacokinetics, providing actionable protocols and mechanistic insights for senior researchers.

The Physics of Precision: Isotope Effects & Selection

The utility of stable isotopes rests on two distinct physical phenomena: Mass Shift and the Kinetic Isotope Effect (KIE) .

  • Mass Shift: Used in Proteomics and MFA. The neutron addition increases mass (

    
     Da for 
    
    
    
    ) detectable by Mass Spectrometry (MS) or alters magnetic spin properties for NMR (
    
    
    for
    
    
    vs
    
    
    for
    
    
    ).
  • Kinetic Isotope Effect (KIE): Used in Drug Design.[1][2][3][4] The Carbon-Deuterium (C-D) bond has a lower zero-point energy than the C-H bond, making it stronger and harder to break.[1][5]

    • Primary KIE: If C-H cleavage is the rate-determining step (RDS) in a metabolic reaction (e.g., CYP450 oxidation), substituting Deuterium can significantly reduce the reaction rate (

      
      ).
      

Quantitative Proteomics: The SILAC Ecosystem

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) remains the gold standard for in vivo quantitative proteomics due to its early-stage mixing, which minimizes technical variability compared to post-lysis chemical labeling (e.g., TMT).

Mechanistic Logic: Why Arginine and Lysine?

SILAC almost exclusively utilizes


-Arginine and 

-Lysine.
  • Causality: Trypsin, the primary protease in bottom-up proteomics, cleaves specifically at the C-terminus of Arg and Lys.

  • Result: Every tryptic peptide (except the C-terminal peptide of the protein) will contain exactly one labeled amino acid. This ensures a predictable mass shift and uniform ionization efficiency between "Heavy" and "Light" peptides.

Critical Protocol: The Adaptation Phase

Failure to achieve >95% incorporation is the most common cause of SILAC data artifacts.

StepActionTechnical Rationale
1 Media Prep Use dialyzed FBS (cutoff 10 kDa) to remove endogenous light amino acids that would dilute the label.
2 Seeding Seed cells at low density (20%) in Heavy (Arg10/Lys8) and Light (Arg0/Lys0) media.
3 Passaging Maintain log-phase growth for at least 5-6 cell doublings .
4 QC Check Self-Validating Step: Lyse a small aliquot of Heavy cells. Digest and run LC-MS.[6] Check the ratio of Heavy/Light peaks for high-abundance proteins (e.g., Actin). Unlabeled peaks should be <5%.
5 Proline Check Expert Insight: Check for "Arginine-to-Proline conversion." Excess Arginine can be metabolically converted to Proline, splitting the heavy signal. If observed, titrate Arginine concentration down or add Proline to the media.
Visualization: SILAC Workflow

The following diagram illustrates the differential workflow where mixing occurs before sample processing, eliminating downstream variability.

SILAC_Workflow cluster_0 Cell Culture Phase Light Light Media (12C Arg/Lys) Control Control Vehicle Light->Control Heavy Heavy Media (13C Arg/Lys) Treat Drug Treatment Heavy->Treat Mix 1:1 Mixing (Intact Cells/Lysate) Treat->Mix Control->Mix Lysis Lysis & Digestion (Trypsin) Mix->Lysis Combined Processing MS LC-MS/MS Analysis Lysis->MS Data Quantitation (Heavy/Light Ratio) MS->Data

Caption: Comparative workflow for SILAC. Early mixing (blue node) removes handling errors associated with separate lysis and digestion steps.

Metabolic Flux Analysis (13C-MFA)

While proteomics measures protein abundance, it does not measure enzymatic activity. 13C-MFA is the only technique that quantifies the actual rate of turnover (flux) through metabolic pathways.[7]

Tracer Selection Strategy

The choice of labeled glucose determines the resolution of the flux map.

  • [U-13C] Glucose (Uniform): Best for global enrichment checks and polymer synthesis rates (RNA/Protein).

  • [1,2-13C] Glucose: Essential for distinguishing Glycolysis from the Pentose Phosphate Pathway (PPP). The first carbon is lost as CO2 in the oxidative PPP, altering the isotopomer distribution downstream.

Workflow: The Isotopomer Logic

Unlike simple enrichment, MFA relies on Mass Isotopomer Distribution (MID) vectors.

  • Steady State: Cells must be in metabolic steady state (constant growth/uptake rates).

  • Quenching: Metabolism is halted instantly (e.g., -80°C Methanol) to preserve metabolite pools.

  • MS Measurement: Measure the M+0, M+1, M+2... ratios for key metabolites (Pyruvate, Lactate, Glutamate).

  • Computational Fit: Software (e.g., INCA, Metran) iterates flux values until the simulated MID matches the experimental MID.

MFA_Logic Tracer 13C-Tracer Selection ([1,2-13C] Glucose) Culture Steady-State Culture Tracer->Culture Metabolism Metabolic Network (Atom Transitions) Culture->Metabolism Uptake MS_Data Mass Isotopomer Distribution (MID) Metabolism->MS_Data GC-MS/LC-MS FluxMap Flux Map (mmol/gDW/h) MS_Data->FluxMap Fitting Algorithm Model Stoichiometric Model (Atom Mapping) Model->FluxMap Constraints

Caption: 13C-MFA Logic. Fluxes are not measured directly but inferred by fitting a metabolic model to the observed isotope distribution (MID).

Structural Biology: NMR & Deuteration

For proteins >20 kDa, standard


 labeling fails due to slow molecular tumbling, which causes rapid transverse relaxation (

) and severe line broadening.
The Deuteration Solution

Replacing non-exchangeable protons (C-H) with Deuterium (C-D) reduces the density of protons, minimizing dipole-dipole interactions.

  • Protocol: Express proteins in minimal media with

    
     and deuterated glucose.
    
  • Methyl-TROSY: For high-molecular-weight complexes (up to 1 MDa), specific labeling of Methyl groups (Ile-

    
    1, Leu, Val) in a deuterated background acts as a "beacon," retaining sharp signals even in large structures [1].
    

Drug Development: The Deuterium Switch

In DMPK (Drug Metabolism and Pharmacokinetics), replacing Hydrogen with Deuterium at "metabolic soft spots" can extend half-life (


) without altering target binding affinity.
Mechanism: Rate-Determining Cleavage

The Primary Kinetic Isotope Effect dictates that C-D bond cleavage requires significantly higher activation energy.

  • Application: Identify the site of CYP450-mediated oxidation (e.g., O-demethylation).

  • Validation: If deuteration at this site reduces intrinsic clearance (

    
    ) in microsomes, the C-H cleavage is rate-limiting.
    
Case Study: Tetrabenazine vs. Deutetrabenazine
  • Tetrabenazine: Rapidly metabolized by CYP2D6 via O-demethylation, requiring frequent dosing.

  • Deutetrabenazine: Deuteration of the methoxy groups slows metabolism, reducing peak-to-trough variability and dosing frequency, leading to FDA approval for Huntington's chorea [2].

Comparative Data: Isotope Impact on ADME
ParameterNative Compound (H)Deuterated Analog (D)Physiological Impact
Bond Energy (C-X) ~98 kcal/mol~100 kcal/molIncreased stability against enzymatic cleavage.
Metabolic Rate (

)
100% (Baseline)10-50% (Typical)Slower clearance; extended

.
Toxic Metabolites High FormationReduced Formation"Metabolic Shunting" away from toxic pathways.
Binding Affinity (

)

nM

nM
Crucial: Deuterium does not alter steric fit.

References

  • Tugarinov, V., et al. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols.

  • Schmidt, C. (2017). First deuterated drug approved.[8] Nature Biotechnology.

  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols.

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology.

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry.

Sources

A Researcher's Comprehensive Guide to the Safe Handling of Ethylenediamine-¹⁵N₂ Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Ethylenediamine-¹⁵N₂ Dihydrochloride. As a stable isotope-labeled compound, its chemical reactivity and associated hazards are identical to its unlabeled counterpart. The key distinction lies in its application in sensitive analytical studies where isotopic purity is paramount. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Compound Identification and Properties

Ethylenediamine-¹⁵N₂ dihydrochloride is the dihydrochloride salt of ethylenediamine where both nitrogen atoms are the heavy isotope, nitrogen-15.[1][2] This isotopic labeling makes it a valuable tracer in metabolic research, environmental science, and structural biology, allowing for the precise tracking of nitrogen-containing molecules.[2][]

Chemical Structure:

G cluster_0 Ethylenediamine-¹⁵N₂ Dihydrochloride N1 ¹⁵NH₃⁺ C1 CH₂ N1->C1 C2 CH₂ C1->C2 N2 ¹⁵NH₃⁺ C2->N2 Cl1 Cl⁻ Cl2 Cl⁻

Caption: Chemical structure of Ethylenediamine-¹⁵N₂ Dihydrochloride.

Physicochemical Properties:

PropertyValueSource
CAS Number 84050-98-6[4]
Molecular Formula H₂¹⁵NCH₂CH₂¹⁵NH₂ · 2HCl[4]
Molecular Weight ~135.01 g/mol [4]
Appearance White to off-white crystalline solid/powder[5][6][7]
Solubility Highly soluble in water, moderately soluble in ethanol[7][8]
Melting Point >300 °C[6]
Stability Stable under normal conditions. Hygroscopic.[5][6][7]

The hygroscopic nature of this compound is a critical handling consideration. Absorption of moisture from the atmosphere can not only affect the compound's mass for accurate weighing but can also potentially lead to degradation over time.

Hazard Identification and GHS Classification

Ethylenediamine-¹⁵N₂ dihydrochloride is classified as a hazardous substance.[9][10][11] Understanding these hazards is the foundation of safe laboratory practice.

GHS Hazard Statements: [4][9][10][11]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • H335: May cause respiratory irritation.

The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[12] It is a known skin and respiratory sensitizer, meaning that initial exposure may not cause a reaction, but subsequent exposures, even to minute quantities, can trigger a severe allergic response.[9][13]

First Aid Measures: A Proactive Approach

In the event of an exposure, immediate and appropriate first aid is crucial. The following protocols are designed for rapid response.

Exposure RouteFirst Aid ProtocolRationale
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][10]To remove the individual from the source of exposure and provide respiratory support.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention.[5][10]To dilute and remove the chemical from the skin to minimize irritation and absorption.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10][11]To prevent serious eye damage by thoroughly rinsing the chemical from the eye.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][12]To avoid aspiration of the chemical into the lungs and to dilute the substance in the stomach.

Safe Handling and Storage: The Core of Prevention

A proactive approach to safety is centered on proper handling and storage procedures to minimize the risk of exposure.

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment.

  • Ventilation: Always handle Ethylenediamine-¹⁵N₂ dihydrochloride in a well-ventilated area.[5][10] For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood is mandatory.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

The appropriate PPE provides a barrier between the researcher and the chemical.

  • Eye Protection: Chemical safety goggles or a face shield are required.[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of properly after handling the compound.[10]

  • Body Protection: A lab coat or chemical-resistant apron should be worn.[5]

  • Respiratory Protection: If working outside of a fume hood where dust may be generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[5][14]

Handling Protocol
  • Preparation: Before handling, ensure all necessary engineering controls are functioning and the correct PPE is donned.

  • Dispensing: Minimize dust generation when weighing and transferring the solid. Use a spatula and weigh the compound on a tared weigh boat within a fume hood or a balance enclosure.

  • Solution Preparation: When dissolving the solid, slowly add the compound to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly.[5][10] Clean all work surfaces to remove any residual contamination.

Storage

Proper storage is essential for maintaining the compound's integrity and preventing accidental exposure.

  • Container: Store in a tightly sealed container to prevent moisture absorption.[5][10]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][6]

  • Labeling: Ensure the container is clearly labeled with the compound's name, CAS number, and all relevant hazard pictograms.

Accidental Release and Disposal

Preparedness for accidental spills and a clear understanding of disposal procedures are critical components of a comprehensive safety plan.

Spill Response Workflow

G start Spill Occurs evacuate Evacuate immediate area and alert others start->evacuate assess Assess the spill (size and location) evacuate->assess ppe Don appropriate PPE assess->ppe contain Contain the spill with inert absorbent material ppe->contain cleanup Carefully sweep or vacuum the solid material contain->cleanup decontaminate Decontaminate the area with soap and water cleanup->decontaminate dispose Place waste in a sealed, labeled container for disposal decontaminate->dispose end Spill Cleaned dispose->end

Caption: Workflow for responding to a solid spill of Ethylenediamine-¹⁵N₂ Dihydrochloride.

For larger spills, or if you are unsure of how to proceed, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal

All waste containing Ethylenediamine-¹⁵N₂ dihydrochloride, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[11] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[10]

Toxicological Information

While a comprehensive toxicological profile for the ¹⁵N₂-labeled version is not available, the data for the unlabeled compound is directly applicable.

  • Acute Toxicity: Harmful if swallowed. The oral LD50 in mice is 1620 mg/kg.[5]

  • Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[5] A 2-year dietary study in Fischer 344 rats did not find it to be carcinogenic.[15]

  • Reproductive Effects: Adverse reproductive effects have been reported in humans for the parent compound, ethylenediamine.[5]

Conclusion

The safe handling of Ethylenediamine-¹⁵N₂ dihydrochloride is paramount for both researcher safety and the integrity of experimental outcomes. The primary hazards are skin and respiratory sensitization, and irritation to the skin, eyes, and respiratory tract. Adherence to the protocols outlined in this guide, including the consistent use of engineering controls and personal protective equipment, will significantly mitigate the risks associated with its use. By understanding the "why" behind these safety measures, researchers can foster a laboratory environment where scientific advancement and personal safety are mutually reinforcing.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Ethylenediamine Dihydrochloride, 98+%. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 13). What are the side effects of Ethylenediamine Dihydrochloride?. Retrieved from [Link]

  • PubChem. Ethylenediamine Dihydrochloride | C2H10Cl2N2 | CID 9521. Retrieved from [Link]

  • Haz-Map. Ethylenediamine dihydrochloride - Hazardous Agents. Retrieved from [Link]

  • Loba Chemie. (2016, June 2). ETHYLENEDIAMINE DIHYDROCHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Stable Isotope Data & Safety Information (MSDS). Nitrogen-15 (N-15).
  • Organisation for Economic Co-operation and Development. (2002, September 5). ETHYLENEDIAMINE CAS N°: 107-15-3. Retrieved from [Link]

  • PubChem. Ethylenediamine | C2H8N2 | CID 3301. Retrieved from [Link]

  • Yang, R. S., Garman, R. H., Weaver, E. V., & Woodside, M. D. (1985). Chronic toxicity and carcinogenicity studies of ethylenediamine dihydrochloride by dietary incorporation in Fischer 344 rats. Food and chemical toxicology, 23(1), 81-87. Retrieved from [Link]

  • PROMETHEUS – Protocols. 15N labeling. Retrieved from [Link]

Sources

Preliminary studies using Ethylenediamine-15N2 dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

From Isotopic Validation to Heterocyclic Synthesis

Abstract

Ethylenediamine-15N2 dihydrochloride (


) serves as a critical feedstock for introducing stable nitrogen isotopes into heterocyclic drug scaffolds. Unlike its carbon-13 counterparts, nitrogen-15 labeling offers distinct advantages in resolving complex heterocyclic environments via 

-NMR and providing non-exchangeable mass tags for DMPK studies. This guide outlines the preliminary validation, handling, and synthetic application of this precursor, specifically focusing on the construction of labeled imidazoline and imidazole cores common in adrenergic agonists and kinase inhibitors.
Part 1: Material Integrity & Handling

The dihydrochloride salt form is preferred for storage due to the volatility and oxidative instability of the free diamine. However, the salt is hygroscopic and lacks the nucleophilicity required for condensation reactions.

1.1 Initial Characterization (Go/No-Go)

Before committing the material to synthesis, verify isotopic enrichment and chemical purity. Commercial sources typically guarantee >98 atom %


, but hydrolysis or hydration can skew stoichiometry.
ParameterMethodAcceptance CriteriaNotes
Isotopic Purity HR-MS (ESI+)M+2 peak > 98% relative abundanceObserve

63.1 (Free base + H) or associated salt clusters.
Chemical Purity

H-NMR (

)
Integral ratio 2:1 (

vs

)

singlet appears at ~3.4 ppm. Impurities often appear near 2.8 ppm.
Water Content Karl Fischer< 1.0% w/wCritical for stoichiometry; salt is extremely hygroscopic.
1.2 The "Free-Basing" Protocol

Most cyclization protocols require the nucleophilic free amine. Do not use aqueous extraction for this labeled compound, as ethylenediamine is highly water-soluble, leading to massive material loss.

Protocol: Anhydrous Liberation

  • Suspension: Suspend 1.0 eq of Ethylenediamine-15N2 dihydrochloride in anhydrous Methanol (10 mL/g).

  • Neutralization: Add 2.05 eq of Sodium Methoxide (NaOMe) powder under Nitrogen atmosphere.

  • Precipitation: Stir vigorously for 30 minutes. NaCl will precipitate as a fine white solid.

  • Filtration: Filter through a dried Celite pad under inert gas pressure (Schlenk filtration).

  • Concentration: The filtrate contains the free

    
    -diamine. Use immediately or concentrate cautiously (volatile!) if solvent exchange is required.
    
Part 2: Synthetic Utility – The Imidazoline Route[1]

The most high-value application of this precursor in drug development is the synthesis of the 2-substituted imidazoline ring, a pharmacophore found in drugs like Clonidine and Xylometazoline.

The following protocol utilizes an oxidative cyclization approach, which is milder than traditional high-heat condensation with carboxylic acids.

2.1 Workflow Diagram

SynthesisWorkflow Salt Ethylenediamine-15N2 2HCl Salt FreeBase Free Diamine-15N2 (In MeOH) Salt->FreeBase NaOMe, MeOH Intermediate Bis-Imine Intermediate FreeBase->Intermediate + Aldehyde Aldehyde Aldehyde Substrate (R-CHO) Aldehyde->Intermediate Cyclization Oxidative Cyclization (NBS or I2) Intermediate->Cyclization t-BuOCl or NBS Product 2-Substituted Imidazoline-15N2 Cyclization->Product Isolation

Figure 1: Synthetic pathway for converting the dihydrochloride salt into a bioactive imidazoline scaffold via oxidative cyclization.

2.2 Detailed Protocol: Oxidative Cyclization

Reaction Type: Condensation / Oxidation Target: 2-Aryl-imidazoline-



  • Schiff Base Formation:

    • To the methanolic solution of Free Diamine-15N2 (prepared in 1.2), add 1.0 eq of the desired Aryl Aldehyde.

    • Stir at Room Temperature (RT) for 30 minutes.

  • Cyclization:

    • Cool the mixture to 0°C.

    • Add 1.1 eq of N-Bromosuccinimide (NBS) or 1,3-Diiodo-5,5-dimethylhydantoin (DIH) portion-wise.

    • Allow to warm to RT and stir for 2–4 hours.

    • Mechanism:[1][2][3][4][5] The oxidant promotes the formation of the C-N bond from the intermediate aminal/imine.

  • Quench & Isolation:

    • Quench with saturated

      
       (if using iodine sources) or dilute NaOH.
      
    • Extract with Dichloromethane (DCM).

    • Wash organic layer with brine, dry over

      
      .
      
  • Purification:

    • Flash chromatography (DCM/MeOH/NH3). Note: Imidazolines are basic; use ammoniated silica or triethylamine in the eluent to prevent streaking.

Part 3: Advanced Spectroscopic Analysis ( -NMR)

Validating the incorporation of the isotope requires


-NMR. Unlike proton NMR, nitrogen chemical shifts are highly sensitive to the electronic environment (hybridization and protonation state).
3.1 Chemical Shift Mapping
SpeciesHybridizationApprox. Shift (ppm)*Coupling (

)
Ethylenediamine-15N2 (Salt)

Amine
-340 to -350~73 Hz (t)
Imidazoline-15N2 (Product)

Imine-like
-180 to -200N/A
Imidazole-15N2 (Oxidized) Aromatic-170 (N3) / -220 (N1)Varies

*Referenced to liquid


 at 0 ppm or Nitromethane at 0 ppm (scale dependent).
3.2 Interpretation Logic

The transition from the diamine to the imidazoline ring results in a dramatic downfield shift (deshielding) of the nitrogen signals due to the change from


 to partial 

character.

NMRLogic Start Start: 15N-NMR Spectrum Check1 Signal Region? Start->Check1 HighField -340 ppm Region Check1->HighField Signal Observed LowField -150 to -200 ppm Region Check1->LowField Signal Observed Conclusion1 Unreacted Diamine (Failed Cyclization) HighField->Conclusion1 Conclusion2 Successful Ring Closure (Imidazoline Formed) LowField->Conclusion2

Figure 2: Decision tree for interpreting preliminary 15N-NMR data during reaction monitoring.

References
  • Witanowski, M., et al. (1993). Nitrogen NMR Spectroscopy in Organic Chemistry. Annual Reports on NMR Spectroscopy. Retrieved from [Link]

  • Takahashi, M., et al. (2008). Efficient preparation of 2-imidazolines from aldehydes and ethylenediamines with 1,3-diiodo-5,5-dimethylhydantoin.[6] Heterocycles, 76(1).[6] Retrieved from [Link]

Sources

Role of Ethylenediamine-15N2 dihydrochloride in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Isotope-Enhanced Ligand Design & Analysis

Executive Summary

In the precise realm of coordination chemistry and platinum-based drug development, Ethylenediamine-15N2 (


)  is not merely a reagent; it is a high-fidelity probe. While natural abundance nitrogen (

) suffers from quadrupolar broadening (Spin

) that obscures fine spectral details, the

isotope (Spin

) offers sharp, high-resolution NMR signals.

This guide details the operational protocols for transforming the stable salt precursor, Ethylenediamine-15N2 dihydrochloride , into active metal complexes. It focuses on the "Silent-to-Loud" transition—converting a spectroscopically dormant salt into a vibrant reporter of coordination geometry, kinetic exchange, and hydrolysis pathways essential for validating anticancer mechanisms (e.g., Cisplatin derivatives).

Part 1: Ligand Activation & Synthesis Workflow

The commercial form of this isotope is almost exclusively the dihydrochloride salt (


) due to its stability and non-volatility. However, the presence of 

is detrimental to coordination chemistry, often leading to the formation of "Magnus-type" salts or preventing chelation entirely.

The Critical Challenge: You cannot simply dissolve the salt in water and add a metal halide. The acidic pH protonates the amine nitrogens (


), rendering them non-nucleophilic.
Protocol 1: Non-Aqueous Neutralization (The "Free Base" Release)

Objective: Generate reactive


 in situ without introducing water, which complicates stoichiometry in non-aqueous metal precursors.

Reagents:

  • Ethylenediamine-15N2 dihydrochloride (

    
     atom 
    
    
    
    )
  • Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Methanol (MeOH)

  • Precursor: Potassium Tetrachloroplatinate (

    
    )
    

Step-by-Step Methodology:

  • Stoichiometric Calculation: Weigh

    
    . Calculate exactly 2.0 equivalents  of NaOMe. Deviating from this ratio is fatal:
    
    • < 2.0 eq: Incomplete neutralization; residual

      
       blocks coordination.
      
    • > 2.0 eq: Excess base forms hydroxo-bridged metal species (impurities).

  • Solvation & Precipitation: Dissolve the dihydrochloride in minimal anhydrous MeOH. Add the solid NaOMe slowly under stirring.

    • Observation: A white precipitate (NaCl) forms immediately.

  • Filtration: Syringe-filter the slurry through a 0.2 µm PTFE filter into the reaction vessel.

    • Result: The filtrate is a clean solution of free

      
       in MeOH.
      
  • Coordination: Add the filtrate dropwise to an aqueous/methanolic solution of

    
    .
    
    • Causality: Slow addition prevents the formation of

      
       (bis-chelate) when the mono-chelate 
      
      
      
      is desired.
Visualization: Synthesis Logic Flow

SynthesisWorkflow Salt En-15N2 (Dihydrochloride) Reaction Neutralization (in MeOH) Salt->Reaction Base Base (2.0 eq NaOMe) Base->Reaction Filter Filtration (Remove NaCl) Reaction->Filter Slurry Ligand Free En-15N2 (Active Nucleophile) Filter->Ligand Filtrate Complex Target Complex [Pt(en*)Cl2] Ligand->Complex Coordination Metal Metal Precursor (K2PtCl4) Metal->Complex

Caption: Workflow for converting the stable dihydrochloride salt into the active free-base ligand for coordination.

Part 2: Structural Elucidation via NMR

The primary return on investment for using


 is the ability to directly probe the metal coordination sphere. Unlike 

,

has no quadrupole moment, resulting in sharp lines that reveal coupling to spin-active metals (e.g.,

, spin 1/2).
The "Satellite" Diagnostic

In Platinum chemistry, the


 coupling constant (

) is the definitive proof of coordination.
  • Main Peak: Represents

    
     bound to non-magnetic Pt isotopes (66% abundance).
    
  • Satellites: A doublet flanking the main peak, caused by

    
     coupling to 
    
    
    
    (33% abundance).

Data Table: Diagnostic NMR Parameters for Pt(II) Complexes

Parameter

(Natural)

(Enriched)
Interpretation
Line Width Broad (>100 Hz)Sharp (< 5 Hz)

allows detection of distinct species in mixtures.
Chemical Shift Difficult to reference-30 to -60 ppm*Upfield shift upon coordination (Shielding effect).
Coupling (

)
Unobservable150 - 400 Hz Magnitude indicates ligand trans to N (Trans-Influence).
Detection Limit High (mM range)Low (

M range)
Essential for biological fluid analysis.

*Shift referenced relative to free amine or liquid NH3.

Protocol 2: NMR Acquisition
  • Solvent: Use

    
     or 
    
    
    
    . Avoid acidic solvents which may protonate the ligand if it dissociates.
  • Pulse Sequence: Use Inverse Gated Decoupling to suppress the negative Nuclear Overhauser Effect (NOE) if quantitative integration is required. For structural assignment,

    
     HSQC  is superior, providing 2D correlation between the amine protons and the nitrogen.
    
Part 3: Vibrational Spectroscopy & Isotope Effects

Isotopic substitution provides a physical "mass-tag" to assign vibrational bands in IR and Raman spectroscopy.[1] Following Hooke's Law (


), increasing the mass of nitrogen lowers the frequency of vibrations involving the N atom.
Theoretical Shift Calculation

For a pure


 stretch, the frequency shift ratio is approximated by:


Where

is the reduced mass of the Pt-N system. This results in a predictable downshift of 5–15 cm⁻¹ for M-N stretching bands in the far-IR (400–600 cm⁻¹).

Application: If a band at 510 cm⁻¹ shifts to 502 cm⁻¹ upon


 labeling, it is confirmed as a Metal-Nitrogen stretch. If it does not shift, it is likely a ring deformation or backbone mode.
Part 4: Case Study – Mechanism of Cisplatin Analogs

In drug development,


 is used to track the "Aquation" pathway—the activation step where the drug releases chloride to bind DNA.
The Pathway
  • Prodrug:

    
     (Intact, high chloride).
    
  • Activation: Hydrolysis to

    
    .
    
  • Binding: Reaction with Guanine-N7 on DNA.[2]

Because the ligand trans to the


 changes (from Cl to O to N), the 

coupling constant changes dramatically, allowing real-time monitoring of the reaction kinetics.
Visualization: Mechanistic Tracking

CisplatinMechanism Prodrug Prodrug [Pt(en*)Cl2] J(Pt-N) ≈ 300 Hz Aquation Hydrolysis (Rate Limiting Step) Prodrug->Aquation -Cl- AquaSpecies Aqua Complex [Pt(en*)(H2O)Cl]+ J(Pt-N) ≈ 360 Hz Aquation->AquaSpecies DNA_Binding DNA Attack (Guanine N7) AquaSpecies->DNA_Binding Adduct DNA Adduct [Pt(en*)-DNA] J(Pt-N) ≈ 280 Hz DNA_Binding->Adduct Covalent Bond

Caption: Tracking Cisplatin activation via changes in Pt-N coupling constants (


) enabled by 15N labeling.
References
  • Appleton, T. G., Hall, J. R., & Ralph, S. F. (1985).[3]

    
     and 
    
    
    
    NMR Spectra of Platinum Ammine Complexes: Trans- and Cis-Influence Series. Inorganic Chemistry.
  • Sigma-Aldrich (Merck).

  • Berners-Price, S. J., & Appleton, T. G. (2000). The Chemistry of Cisplatin in Aqueous Solution.

  • Bancroft, D. P., et al. (1990).

    
     NMR studies of platinum(II) amine complexes. Journal of the American Chemical Society.
    

Sources

Methodological & Application

How to use Ethylenediamine-15N2 dihydrochloride in NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Characterization of Ethylenediamine-15N2 Dihydrochloride via NMR Spectroscopy

Abstract

Ethylenediamine-15N2 dihydrochloride (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-en[1][2]·2HCl) is a high-value isotopic precursor used in the synthesis of nitrogen-containing heterocycles, chelating agents, and platinum-based antineoplastic drugs. Unlike its 

counterpart, the spin-1/2

nucleus offers sharp spectral lines free from quadrupolar broadening, enabling precise structural elucidation. However, the negative gyromagnetic ratio (

) of

and the acidic nature of the dihydrochloride salt present unique challenges in sensitivity and sample preparation. This guide provides a definitive protocol for handling, acquiring, and interpreting

NMR data for drug development applications.

Material Properties & Handling

Compound: Ethylenediamine-15N2 dihydrochloride Formula:


Spin Properties: 

, Natural Abundance = 0.37% (enriched to >98%).[2] Gyromagnetic Ratio (

):
-2.7126

rad

(Negative).
The "Salt" Factor in Sample Preparation

The dihydrochloride form is a stable solid but is chemically distinct from the free amine.

  • Solubility: Highly soluble in

    
    ; sparingly soluble in non-polar organic solvents.
    
  • Acidity: Dissolution in water yields an acidic pH (~pH 1-2). At this pH, the nitrogen atoms are fully protonated (

    
    ), which significantly alters chemical shifts and coupling behaviors compared to the free amine (
    
    
    
    ).

Critical Decision Point:

  • For Metabolic/Salt Characterization: Dissolve directly in

    
    .
    
  • For Ligand Binding/Synthesis: You must neutralize the salt to generate the nucleophilic free amine.

Acquisition Strategies: Overcoming the Negative NOE

The most common failure mode in


 NMR is the "missing signal" phenomenon caused by the Nuclear Overhauser Effect (NOE). Because 

is negative, proton decoupling during the relaxation delay can generate a negative NOE that cancels out the positive Boltzmann magnetization, resulting in zero signal.
Table 1: Pulse Sequence Selection Guide
ObjectiveRecommended SequenceMechanismSensitivityQuantitative?
Structural ID INEPT or DEPT Polarization Transfer (

)
High (Enhancement

10x)
No
Quantification Inverse Gated Decoupling NOE SuppressionLow (Natural)Yes
Complex Mixtures

HSQC
Indirect DetectionVery HighSemi-Quant
Standard 1D Power-Gated Continuous DecouplingNegative Peaks (inverted)No

Visualization: Experimental Workflow

The following diagram outlines the decision logic for sample preparation and pulse sequence selection based on the research goal.

G Start Start: 15N-en·2HCl Solid Goal Define Research Goal Start->Goal Route_Quant Purity/Quantification Goal->Route_Quant QC Check Route_Bind Metal Coordination / Drug Synthesis Goal->Route_Bind Drug Dev Prep_D2O Dissolve in D2O (Acidic pH) Route_Quant->Prep_D2O Prep_Base Neutralize (NaOD/NaOH) to pH > 10 Route_Bind->Prep_Base Seq_IG Sequence: Inverse Gated (zgig) Prep_D2O->Seq_IG Seq_INEPT Sequence: INEPT/HSQC (High Sensitivity) Prep_Base->Seq_INEPT Result_Quant Integrable Singlets (Quant Valid) Seq_IG->Result_Quant Result_Shift Shift Change Analysis (Coordination Geometry) Seq_INEPT->Result_Shift

Figure 1: Decision tree for ¹⁵N-ethylenediamine sample preparation and acquisition.

Detailed Protocols

Protocol A: Quantitative Purity Analysis (Inverse Gated)

Use this to verify the isotopic enrichment or molar concentration of the starting material.

  • Sample Prep: Dissolve 15-20 mg of Ethylenediamine-15N2 dihydrochloride in 600 µL

    
    . Add a coaxial insert containing unlabeled 
    
    
    
    (Nitromethane) if an external reference is required, or rely on electronic referencing (Ξ ratio).
  • Instrument Setup: Tune the probe to

    
     (typically ~40-60 MHz on a 400-600 MHz system).
    
  • Pulse Sequence: Select zgig (Bruker) or equivalent "Inverse Gated Decoupling".

    • D1 (Relaxation Delay): Set to

      
      . For protonated amines, 
      
      
      
      is typically 2-5 seconds. Set D1 = 15s to be safe.
    • Acquisition: Proton decoupling is ON during acquisition (to collapse doublets to singlets) and OFF during D1 (to prevent negative NOE buildup).

  • Referencing: Set Liquid Ammonia (

    
    ) to 0 ppm.
    
    • Note: If using Nitromethane scale,

      
      .
      
  • Result: You will observe a singlet at approximately 30-40 ppm (relative to liq.

    
    ) for the protonated diamine (
    
    
    
    ).
Protocol B: Monitoring Metal Complexation (INEPT)

Use this for drug development (e.g., Cisplatin analogs) to track ligand binding kinetics.

  • Sample Prep:

    • Dissolve Ethylenediamine-15N2 dihydrochloride in

      
      .
      
    • Adjust pD to ~10 using NaOD (monitoring via pH meter). Crucial: The amine must be deprotonated to bind metals.

    • Add metal precursor (e.g., ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ).
      
  • Pulse Sequence: Select ineptnd (Refocused INEPT with decoupling).

    • J-coupling: Optimize for

      
       Hz (Delay 
      
      
      
      ms).
  • Acquisition:

    • Scans: 16-64 (Signal is enhanced by

      
      ).
      
    • Time: < 5 minutes per spectrum.

  • Interpretation:

    • Free Amine: ~20-25 ppm (liq.

      
       scale).[3][4]
      
    • Bound Complex: Upon coordination to Platinum (or Palladium), the signal typically shifts upfield (shielded) by 30-60 ppm relative to the free amine.

    • Satellites: Look for

      
       satellites (
      
      
      
      , 33% abundance). The
      
      
      coupling constant (200-400 Hz) provides direct evidence of a covalent metal-nitrogen bond.

Application Case: pH Titration & pKa Determination

Understanding the protonation state is vital for optimizing reaction conditions.

Experimental Logic: As pH decreases, the amine lone pair accepts a proton, changing the hybridization and shielding environment.



Data Table: Expected Chemical Shifts (Liquid


 Scale) 
SpeciespH ConditionApprox. Shift (

)
Description
Dication (

)
pH < 6~40-45 ppmFully protonated (starting salt).
Monocation (

)
pH ~ 8.5~32 ppmIntermediate exchange (broadened).
Free Base (

)
pH > 11~20-24 ppmDeprotonated nucleophile.

Note: Values are approximate and solvent-dependent. The shift moves downfield (deshielded) as protonation increases on the Ammonia scale.

Visualization: Metal Coordination Pathway

The following diagram illustrates the spectral changes observed during the synthesis of a labeled Cisplatin analog.

Coordination FreeAmine Free 15N-Amine δ ≈ 24 ppm (Singlet) Transition Ligand Exchange (Kinetics) FreeAmine->Transition + K2PtCl4 Complex Pt-Bound Complex δ ≈ -10 to -40 ppm (Upfield Shift) Transition->Complex Time/Heat Coupling 195Pt Satellites J(Pt-N) ≈ 300 Hz Complex->Coupling Spectral Feature

Figure 2: Spectral evolution from free amine to metal complex. Note the characteristic upfield shift and appearance of Pt-satellites.

Troubleshooting & Quality Control

  • Issue: No Signal Observed.

    • Cause 1: Negative NOE nulling.[5] Fix: Switch to Inverse Gated or INEPT.

    • Cause 2:[6][5][7] Saturation. Fix: Increase D1 relaxation delay (especially for the salt form in

      
      ).
      
  • Issue: Broad Lines.

    • Cause: Chemical exchange at intermediate pH (near pKa). Fix: Adjust pH to <2 or >12 to freeze the population, or lower the temperature.

  • Issue: Split Peaks in Decoupled Spectrum.

    • Cause: Incomplete decoupling or presence of

      
       coupling (which is good!). Fix: Verify if the splitting matches 
      
      
      
      (200+ Hz) vs
      
      
      (70 Hz).

References

  • IUPAC Recommendations. (2008). Reference scales for the calibration of high-field NMR spectrometers. Pure and Applied Chemistry. Link

  • BMRB. Nitrogen-15 Chemical Shifts. Biological Magnetic Resonance Data Bank. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for coupling constants and NOE effects).
  • Marek, R., & Lyčka, A. (2002). 15N NMR spectroscopy in structural analysis.[] Current Organic Chemistry.[4] Link

  • Sigma-Aldrich. Ethylenediamine-15N2 dihydrochloride Product Specification.Link

Sources

Application of Ethylenediamine-15N2 dihydrochloride in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Derivatization of Carboxyl-Containing Analytes using Ethylenediamine-15N2 Dihydrochloride

Introduction & Scientific Rationale

Ethylenediamine-15N2 dihydrochloride (


-EDA 

2HCl) is a high-purity, stable isotope-labeled derivatization reagent used primarily in quantitative mass spectrometry (MS). Its core utility lies in the Stable Isotope Labeling Derivatization (SILD) of carboxylic acids, short-chain fatty acids (SCFAs), and acidic peptides.

In native form, carboxylic acids and acidic peptides often exhibit poor ionization efficiency in positive electrospray ionization (ESI+) due to the lack of basic sites. Furthermore, low molecular weight metabolites (like acetate or butyrate) are volatile and difficult to retain on reverse-phase columns.

Why use


-EDA? 
  • Ionization Enhancement: Conjugation with EDA introduces two primary/secondary amine groups (one participates in the amide bond, the other remains free), significantly increasing proton affinity and ESI+ response (up to 200-fold enhancement).

  • Relative Quantitation: By labeling one sample set with non-labeled EDA (

    
    ) and another with 
    
    
    
    -EDA, researchers create a "Light/Heavy" pair with a mass shift of +2.0 Da . This allows for precise relative quantitation of biological replicates in a single MS run.
  • Isomeric Separation: The derivatization adds hydrophobicity, enabling the separation of structural isomers (e.g., leucine vs. isoleucine derivatives) that are otherwise difficult to resolve.

Mechanism of Action

The reaction relies on carbodiimide chemistry.[1][2][3][4][5] The water-soluble carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the target carboxyl group, forming an unstable O-acylisourea intermediate.[3][6] This intermediate is susceptible to nucleophilic attack by the free amine of the Ethylenediamine.

Critical Chemical Constraint: The reagent is supplied as a dihydrochloride salt (


). In this form, the amine groups are protonated (

) and non-nucleophilic. To drive the reaction, the protocol must include a base (Pyridine or Triethylamine) to neutralize the salt and liberate the reactive free amine.
Diagram 1: Reaction Mechanism & Workflow

G Carboxyl Target Analyte (R-COOH) Inter O-Acylisourea (Unstable Intermediate) Carboxyl->Inter Activation EDC Activator (EDC + Pyridine) EDC->Inter Product Labeled Amide (R-CONH-CH2CH2-NH2) Inter->Product Nucleophilic Attack EDA Reagent (Ethylenediamine-15N2) EDA->Product MS MS Analysis (ESI+ Detection) Product->MS Quantitation (+2 Da Shift)

Caption: Carbodiimide-mediated coupling of


-EDA to carboxylic acids. The reaction converts low-response acidic groups into high-response basic amides.

Protocol 1: Quantitative Analysis of Short-Chain Fatty Acids (SCFAs)

Application: Quantifying acetate, propionate, and butyrate in fecal or plasma samples. Reagents:

  • Light Reagent: Ethylenediamine dihydrochloride (Sigma/Merck).

  • Heavy Reagent: Ethylenediamine-15N2 dihydrochloride (Isotope purity >98%).

  • Activator: EDC

    
     HCl (200 mM in water).
    
  • Catalyst/Base: Pyridine (5% v/v in 50% Acetonitrile).

Step-by-Step Methodology
  • Sample Extraction:

    • Extract SCFAs from plasma/feces using cold acetonitrile (protein precipitation).

    • Centrifuge at 12,000 x g for 10 min. Transfer supernatant.

  • Derivatization (The "Light/Heavy" Mix):

    • Sample A (Control): Mix 50 µL supernatant + 10 µL

      
      -EDA  solution (50 mM).
      
    • Sample B (Treated): Mix 50 µL supernatant + 10 µL

      
      -EDA  solution (50 mM).
      
    • Activation: Add 20 µL of EDC solution + 20 µL of Pyridine solution to each vial.

    • Expert Note: The pyridine is critical here to neutralize the HCl salt of the EDA.

  • Incubation:

    • Vortex and incubate at 60°C for 45 minutes . (Heat is required to drive the reaction for sterically hindered acids).

  • Quenching & Mixing:

    • Stop reaction with 10 µL of 10% Formic Acid.

    • Combine: Mix Sample A and Sample B in a 1:1 ratio.

  • LC-MS/MS Analysis:

    • Inject onto a C18 Reverse Phase column.

    • Detect in MRM mode (Multiple Reaction Monitoring).

Data Interpretation: Mass Shifts
AnalyteFormulaLight (

) Precursor (m/z)
Heavy (

) Precursor (m/z)
Mass Shift (

)
Acetate

103.1105.1+2.0 Da
Propionate

117.1119.1+2.0 Da
Butyrate

131.1133.1+2.0 Da

Note: Precursor masses assume a singly charged protonated adduct


.

Protocol 2: C-Terminal Peptide Labeling (Proteomics)

Application: Differentiating C-terminal peptides in comparative proteomics or blocking carboxyls to simplify fragmentation spectra.

  • Protein Digestion:

    • Digest protein mixture with Trypsin (cleaves at Lys/Arg).

  • Labeling Reaction:

    • Dissolve dried peptides in 100 mM MES buffer (pH 5.0).

    • Add

      
      -EDA  (50-fold molar excess over peptides).
      
    • Add EDC (100-fold molar excess) and HOAt (Hydroxy-7-azabenzotriazole) to prevent racemization.

    • Incubate at Room Temperature for 2 hours.

  • Cleanup:

    • Desalt using C18 ZipTips to remove excess EDA and coupling reagents.

  • Analysis:

    • Analyze via Nano-LC-MS/MS.

    • Search data specifying a variable modification of +60.05 Da (

      
      ) or +62.04 Da  (
      
      
      
      ) on C-termini, Asp, and Glu residues.

Troubleshooting & Expert Insights

  • pH Sensitivity: The most common failure mode is incorrect pH. EDC requires slightly acidic conditions (pH 4.5–5.[6]0) to activate the carboxyl, but the EDA amine requires basic conditions to attack.

    • Solution: Use a "buffered shift" or sufficient Pyridine/TEA to keep the pH near 6.0–6.5, which is a compromise allowing both steps to proceed.

  • Reagent Hydrolysis: EDC is moisture sensitive. Always use freshly prepared EDC solutions. If the EDC is old, the activation will fail, resulting in 0% yield.

  • Salt Removal: The dihydrochloride salt adds significant chloride ions to the solution, which can suppress ESI signal if not removed. For proteomics, C18 cleanup is mandatory. For SCFAs, the high dilution factor usually mitigates this.

  • Resolution Requirements: The mass difference is only 2 Da .

    • For Singly Charged ions (Metabolites): This is easily resolved on standard Triple Quads.

    • For Multiply Charged ions (Peptides, z=2 or 3): The m/z difference becomes 1.0 or 0.66. You must use High-Resolution MS (Orbitrap or Q-TOF) with resolution >30,000 to prevent isotopic envelope overlap.

Diagram 2: Comparative Quantitation Logic

Workflow cluster_0 Condition A (Healthy) cluster_1 Condition B (Disease) SampleA Sample A LabelA Add 14N-EDA (Light) SampleA->LabelA Mix Mix 1:1 LabelA->Mix SampleB Sample B LabelB Add 15N2-EDA (Heavy) SampleB->LabelB LabelB->Mix LCMS LC-MS Analysis Mix->LCMS Result Ratio Calculation (Heavy/Light Peak Area) LCMS->Result

Caption: Workflow for differential quantitation using stable isotope labeling with


-EDA.

References

  • Han, J., et al. (2015). "Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/MS/MS quantitation of carboxylic acids." Analytica Chimica Acta. (Foundational method for carboxyl derivatization logic).[3]

  • Li, F., et al. (2013). "Stable isotope labeling derivatization (SILD) for quantitative metabolomics." Briefings in Functional Genomics.

  • Thermo Fisher Scientific. "EDC Crosslinking Protocol." Pierce Protocols. (Standard mechanism for carbodiimide coupling).

  • Short-chain fatty acid analysis. "Determination of short-chain fatty acids by N,N-dimethylethylenediamine derivatization." Analytical and Bioanalytical Chemistry. (Demonstrates amine-coupling utility for SCFAs).

Sources

Application Note: Tracing Amine Catabolism and Nitrogen Flux using Ethylenediamine-15N2 dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitrogen metabolism is a complex network where amine moieties are constantly shuttled between catabolic and biosynthetic pathways. While standard tracers like


-Glutamine track central nitrogen metabolism, Ethylenediamine-15N2 dihydrochloride (

-EDA)
serves a specialized role. It is a critical tool for elucidating amine oxidase activity , studying the pharmacokinetics of diamine-containing drugs (e.g., Aminophylline), and mapping microbial nitrogen scavenging mechanisms.

This guide details the experimental protocols for using


-EDA to trace nitrogen flux. We focus on distinguishing between oxidative deamination (releasing 

for reassimilation) and N-acetylation (detoxification), utilizing High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS).

Introduction & Mechanistic Basis

The Compound

Ethylenediamine-15N2 dihydrochloride (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) is a stable isotope-labeled diamine.
  • Chemical Shift: The presence of two

    
     atoms introduces a mass shift of +1.994 Da  relative to the unlabeled isotopologue (
    
    
    
    ).
  • Advantage: Unlike deuterium labeling (

    
    ), 
    
    
    
    labeling exhibits a negligible Kinetic Isotope Effect (KIE). This ensures that the tracer behaves biochemically identical to the natural substrate, providing accurate metabolic flux data.
Biological Relevance

In mammalian and microbial systems, EDA is processed via two competing pathways. Tracing these pathways is essential for Drug Metabolism and Pharmacokinetics (DMPK) and toxicology studies.

  • N-Acetylation (Detoxification): The dominant pathway in mammals. N-acetyltransferases (NATs) transfer an acetyl group to EDA, forming N-acetyl-ethylenediamine .

    • Tracer Signal: Detection of

      
       Acetyl-EDA.
      
  • Oxidative Deamination (Catabolism): Mediated by amine oxidases (e.g., Diamine Oxidase). This cleaves the C-N bond, releasing the label as

    
    -Ammonium (
    
    
    
    )
    .
    • Tracer Signal: The released

      
       is rapidly assimilated by Glutamine Synthetase into 
      
      
      
      -Glutamine
      .

Experimental Design Strategy

To accurately trace nitrogen, the experimental design must account for the rapid turnover of the amine pool.

ParameterRecommendationRationale
Tracer Concentration 50

M – 1 mM
Sufficient to saturate specific amine oxidases without inducing osmotic stress or pH imbalance.
Time Points 0, 15, 30, 60, 120 minEDA metabolism is rapid; early time points capture the primary oxidation/acetylation events.
Quenching Method 80% MeOH (-80°C)Instantly stops enzymatic activity and precipitates proteins, preserving labile metabolites.
Control Unlabeled EDAEssential to establish the natural isotopic envelope (M+0, M+1) for background subtraction.
Workflow Visualization

The following diagram outlines the logical flow from incubation to data acquisition.

ExperimentalWorkflow Figure 1: Standard Isotope Tracing Workflow for Nitrogen Metabolism Input Biological System (Hepatocytes / Bacteria) Spike Spike 15N-EDA (100 µM) Input->Spike T=0 Incubate Incubation (37°C, Time Course) Spike->Incubate Quench Metabolic Quench (80% Cold MeOH) Incubate->Quench T=x Extract Biphasic Extraction Quench->Extract Analysis LC-HRMS Analysis (Orbitrap/Q-TOF) Extract->Analysis Polar Fraction

Detailed Protocols

Protocol A: In Vitro Metabolic Stability (DMPK Focus)

Target: Quantifying the ratio of N-Acetylation vs. Oxidation in liver microsomes or hepatocytes.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (for oxidative enzymes)

  • Acetyl-CoA (cofactor for NAT enzymes)

  • Ethylenediamine-15N2 dihydrochloride (Stock: 10 mM in water)

Steps:

  • Pre-incubation: Thaw pooled liver microsomes (0.5 mg/mL protein) in Phosphate Buffer at 37°C for 5 minutes.

  • Cofactor Addition: Add Acetyl-CoA (1 mM) and NADPH regenerating system. Note: Omitting Acetyl-CoA in a parallel set allows isolation of oxidative pathways.

  • Initiation: Add

    
    -EDA  to a final concentration of 100 
    
    
    
    M.
  • Sampling: At defined intervals (0, 15, 30, 60 min), remove 50

    
    L aliquots.
    
  • Quenching: Immediately dispense into 200

    
    L of ice-cold Acetonitrile containing internal standard (e.g., 
    
    
    
    -Alanine). Vortex for 30s.
  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • LC-MS Injection: Transfer supernatant to vials for analysis.

Protocol B: Nitrogen Flux & Reassimilation (Cellular Focus)

Target: Tracing the flow of


 from EDA into the amino acid pool (Glutamate/Glutamine).

Steps:

  • Media Prep: Prepare Nitrogen-Limited Minimal Media (to force scavenging).

  • Seeding: Inoculate bacterial culture or seed mammalian cells (e.g., HepG2) at 70% confluency.

  • Pulse Labeling: Replace media with Minimal Media containing 1 mM

    
    -EDA  as the sole or supplementary nitrogen source.
    
  • Harvest: At 2 hours and 4 hours, wash cells 2x with cold PBS (to remove extracellular tracer).

  • Extraction: Add 500

    
    L 80% MeOH (-80°C). Scrape cells and transfer to tubes.
    
  • Freeze-Thaw: Perform two freeze-thaw cycles (Liquid

    
     / 37°C) to lyse cells fully.
    
  • Derivatization (Optional): If analyzing by GC-MS, derivatize with TBDMS. For LC-MS, inject directly.

Data Analysis & Interpretation

Metabolic Pathway Map

Understanding the potential fate of the label is crucial for configuring the Mass Spectrometer.

PathwayMap Figure 2: Divergent Metabolic Fates of 15N-Ethylenediamine EDA Ethylenediamine-15N2 (Substrate) AcetylEDA N-Acetyl-EDA-15N2 (Detoxification) EDA->AcetylEDA N-Acetyltransferase (+ Acetyl-CoA) AminoAld Aminoacetaldehyde-15N (Unstable Intermediate) EDA->AminoAld Amine Oxidase (- 15NH3) Ammonia 15N-Ammonium (Released) EDA->Ammonia Deamination Glycine Glycine-15N (Oxidation Product) AminoAld->Glycine Aldehyde Dehydrogenase Glutamine Glutamine-15N (Reassimilation) Ammonia->Glutamine Glutamine Synthetase

Calculation of Enrichment

To quantify metabolism, calculate the Mole Percent Excess (MPE) for each metabolite.



Key Target Ions (Positive Mode ESI):

  • Ethylenediamine-15N2:

    
     (Exact mass shift +1.994 from 61.09).
    
  • N-Acetyl-EDA-15N2:

    
     (Shift +2 from 103.10).
    
  • Glutamine (

    
    ): 
    
    
    
    (Shift +1 from 147.07). Note: Only +1 shift is expected if one nitrogen is scavenged.
Troubleshooting
  • Issue: Low signal for Aminoacetaldehyde.

    • Cause: Aldehydes are reactive and unstable.

    • Solution: Use derivatization agents (e.g., DNPH) immediately upon quenching to trap the aldehyde.

  • Issue: High background

    
     in Glutamine in controls.
    
    • Cause: Natural abundance of

      
       (0.36%).
      
    • Solution: Always subtract the M+1 intensity of the unlabeled control sample.

References

  • Zaal, E. A., & Berkers, C. R. (2025). Stable Isotope Tracing Experiments Using LC-MS. Methods in Molecular Biology. Springer Protocols.

  • Leung, H. W. (2000). Pharmacokinetics and metabolism of ethylenediamine in the Swiss Webster mouse following oral or intravenous dosing.[1] Toxicology Letters, 117(1-2), 107-114.[1]

  • Pitter, P., & Sýkora, V. (2001). Biodegradability of ethylenediamine-based complexing agents and related compounds.[2] Chemosphere, 44(4), 823-826.[2]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells.[3] Current Opinion in Biotechnology, 34, 189–201.[3]

  • Munger, J., et al. (2016). Simultaneous tracing of carbon and nitrogen isotopes in human cells. Analytical Chemistry, 88(1), 621–628.[3]

Sources

Application Note: Ethylenediamine-15N2 Dihydrochloride in PK/ADME Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethylenediamine-15N2 dihydrochloride for pharmacokinetic ADME studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction & Scientific Rationale

Ethylenediamine (EDA) is a critical aliphatic diamine pharmacophore found in numerous therapeutic agents (e.g., aminophylline, antihistamines) and is a ubiquitous endogenous metabolite in specific toxicity pathways. In pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) studies, precise quantification of EDA is often hampered by its high polarity, low molecular weight, and lack of a strong chromophore.

Ethylenediamine-15N2 dihydrochloride serves as the definitive Stable Isotope Labeled (SIL) Internal Standard for these applications. By incorporating two stable


 atoms, this compound introduces a mass shift of +2 Da relative to the unlabeled analyte.
Why This Specific Isotope?
  • Matrix Effect Compensation: Unlike structural analogs, the

    
     isotopolog co-elutes perfectly with the analyte in Liquid Chromatography (LC), experiencing the exact same ionization suppression or enhancement from the biological matrix.
    
  • Metabolic Stability: The

    
     label is non-exchangeable (unlike deuterium on labile sites), ensuring the isotopic tag remains intact during extraction and ionization.
    
  • Dihydrochloride Salt Advantage: The .2HCl form significantly enhances aqueous solubility and shelf-life stability compared to the volatile and caustic free base amine.

Core Application: Bioanalytical Quantification via LC-MS/MS

This protocol details the quantification of Ethylenediamine in human plasma using Ethylenediamine-15N2 as the Internal Standard (IS). Due to the high polarity of EDA, a Benzoyl Chloride Derivatization strategy is employed to improve retention on Reverse-Phase (RP) columns and enhance MS sensitivity.

Materials & Reagents
  • Analyte: Ethylenediamine (EDA).[1][2][3][4][5][6]

  • Internal Standard: Ethylenediamine-15N2 dihydrochloride (98 atom % 15N).[7]

  • Matrix: Drug-free human plasma (K2EDTA).

  • Derivatizing Agent: Benzoyl chloride (5% v/v in acetonitrile).

  • Buffer: 100 mM Sodium Carbonate/Bicarbonate (pH 9.5).

Experimental Protocol
Step 1: Stock Solution Preparation
  • IS Stock (1 mg/mL): Dissolve 1.35 mg of Ethylenediamine-15N2 dihydrochloride (equivalent to ~0.6 mg free base) in 1.0 mL of water.

  • Working IS Solution (500 ng/mL): Dilute the stock 1:2000 in 50:50 Acetonitrile:Water.

Step 2: Sample Preparation & Derivatization
  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Working IS Solution. Vortex for 10 sec.

  • Protein Precipitation: Add 150 µL of Acetonitrile. Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

  • Supernatant Transfer: Transfer 100 µL of the supernatant to a clean vial.

  • Buffer Addition: Add 50 µL of Carbonate Buffer (pH 9.5).

  • Derivatization: Add 50 µL of 5% Benzoyl Chloride. Vortex immediately. Incubate at 40°C for 10 mins.

  • Quench: Add 20 µL of 10% Ammonia or Glycine solution to quench excess reagent.

  • Dilution: Dilute with 200 µL of Water/Formic Acid (0.1%) prior to injection.

Step 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Transitions (MRM)

The derivatization adds two benzoyl groups, increasing molecular weight and lipophilicity.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
EDA-BisBenz 269.1

105.0 (PhCO

)
25Quantifier
EDA-BisBenz 269.1

148.118Qualifier
EDA-15N2-BisBenz 271.1

105.0 (PhCO

)
25IS Quantifier

Note: The product ion 105.0 corresponds to the benzoyl fragment, which does not contain the nitrogen. Therefore, the transition for the IS utilizes the mass-shifted parent (271) but the same fragment (105). This is acceptable as the parent isolation (Q1) provides the specificity.

Visualization: Bioanalytical Workflow

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the specific entry point of the 15N2 isotope.

BioanalysisWorkflow cluster_legend Key Mechanism Sample Plasma Sample (Contains Unknown EDA) IS_Spike Spike Internal Standard (Ethylenediamine-15N2) Sample->IS_Spike  Normalization Precip Protein Precipitation (Acetonitrile) IS_Spike->Precip Deriv Derivatization (Benzoyl Chloride, pH 9.5) Precip->Deriv  Supernatant LC LC Separation (C18 Column, Gradient) Deriv->LC  Bis-Benzoyl-EDA MS MS/MS Detection (MRM Mode) LC->MS  Co-elution Data Quantification (Ratio: Analyte Area / IS Area) MS->Data Explanation The 15N2 IS corrects for matrix effects and recovery losses.

Figure 1: Step-by-step bioanalytical workflow for Ethylenediamine quantification using 15N2-IS dilution.

Secondary Application: Metabolic Flux Analysis

Beyond quantification, Ethylenediamine-15N2 is used to trace metabolic pathways. In vivo, EDA undergoes N-acetylation. Using the 15N2 tracer allows differentiation between endogenous amine pools and drug-derived metabolites.

Metabolic Pathway Mapping
  • Substrate: Ethylenediamine-15N2 (

    
    ).
    
  • Enzyme: N-acetyltransferase (NAT).

  • Metabolite 1: N-acetyl-ethylenediamine-15N2 (

    
     Da).
    
  • Metabolite 2: N,N'-diacetyl-ethylenediamine-15N2 (

    
     Da).
    

MetabolicPathway EDA Ethylenediamine-15N2 (Parent) NAT1 N-acetyltransferase (NAT) EDA->NAT1 Mono N-Acetyl-EDA-15N2 (Major Metabolite) NAT1->Mono + Acetyl NAT2 NAT Mono->NAT2 Excretion Renal Excretion Mono->Excretion Di N,N'-Diacetyl-EDA-15N2 (Minor Metabolite) NAT2->Di + Acetyl Di->Excretion

Figure 2: Metabolic fate of Ethylenediamine-15N2. The 15N label persists through acetylation steps.

Technical Specifications & Handling

PropertySpecification
Chemical Name Ethylenediamine-15N2 dihydrochloride
Formula

MW 135.01 g/mol (Labeled) vs 133.02 g/mol (Unlabeled)
Isotopic Purity

atom % 15N
Solubility Highly soluble in water (>100 mg/mL); Insoluble in ether/hexane.[8]
Storage Hygroscopic.[8] Store at RT or 4°C in a desiccator.
Handling Wear gloves/goggles. The free base (if liberated) is a sensitizer; the salt is safer but should be handled as a chemical irritant.

References

  • Yang, R.S.H.[4] & Tallant, M.J. (1982).[4] Metabolism and Pharmacokinetics of Ethylenediamine in the Rat Following Oral, Endotracheal or Intravenous Administration. Fundamental and Applied Toxicology. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focuses on the necessity of Stable Isotope Internal Standards for regulating matrix effects. Link

  • Côté, C. et al. (2009). Matrix Effect Elimination during LC-MS/MS Analysis using Stable Isotope Labeled Internal Standards. Journal of Chromatography B. (General reference for IS principle).
  • PubChem. (2024). Ethylenediamine dihydrochloride Compound Summary. National Library of Medicine. Link

Sources

Application Note: Synthesis of Nitrogenous Pharmaceuticals with Ethylenediamine-15N2 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic application of Ethylenediamine-15N2 dihydrochloride (


-EDA 

2HCl)
as a primary building block for stable isotope-labeled pharmaceuticals. Nitrogen-15 labeling is critical for Isotope Dilution Mass Spectrometry (IDMS) and metabolic flux analysis (DMPK) in drug development. This note provides high-yield protocols for converting the stable salt precursor into two ubiquitous pharmacophores:

-Piperazine
and

-Imidazoline
. We emphasize the "Oxalate Route" for piperazine construction to eliminate polymerization side-reactions, ensuring maximum isotopic recovery.

Introduction: The Isotopic Advantage

In modern drug discovery,


-labeled analogs serve two critical functions:
  • Internal Standards for Quantitation: They provide interference-free mass spectral signals (M+2) for bioanalysis, correcting for matrix effects in LC-MS/MS.

  • Metabolic Tracing: Unlike deuterium (

    
    ), 
    
    
    
    labels are non-exchangeable in protic solvents and resistant to primary metabolic cleavage (unless N-dealkylation is the specific pathway), offering a robust tag for metabolite identification.

Ethylenediamine (EDA) is the structural "anchor" for a vast array of therapeutics, including antihistamines, anthelmintics, and fluoroquinolone antibiotics. However, the commercial source material is almost exclusively the dihydrochloride salt due to the volatility and instability of the free base.

The Challenge: The salt form (


 2HCl) is non-nucleophilic. Successful synthesis requires a quantitative "free-basing" step that avoids loss of the expensive isotope through volatilization or water solubility.

Critical Precursor Preparation: Quantitative Free-Basing

Objective: To liberate nucleophilic


-ethylenediamine from its dihydrochloride salt without yield loss.
The "Non-Aqueous Release" Protocol

Standard aqueous neutralization/extraction often results in low yields because EDA is highly water-soluble. We recommend a non-aqueous approach using strong methanolic base.

Reagents:

  • Ethylenediamine-15N2 dihydrochloride (1.0 eq)

  • Potassium Hydroxide (KOH), powdered (2.2 eq)

  • Methanol (Anhydrous)

Step-by-Step Protocol:

  • Suspension: Suspend 1.0 g of

    
    -EDA 
    
    
    
    2HCl in 10 mL of anhydrous methanol in a round-bottom flask under Argon.
  • Neutralization: Add 2.2 equivalents of powdered KOH. The reaction is exothermic; cool in an ice bath if scaling up (>5g).

  • Precipitation: Stir vigorously for 30 minutes. KCl will precipitate out as a fine white solid.

  • Filtration: Filter the mixture through a fritted glass funnel (porosity M) under inert gas pressure. Wash the filter cake with 2 mL cold methanol.

  • Usage: The filtrate contains free

    
    -EDA in methanol.
    
    • Note: Do NOT evaporate the methanol to dryness, as free EDA (bp 116°C) will co-evaporate. Use this methanolic solution directly in the next step or add the co-solvent for the subsequent reaction and distill off methanol fractionally.

Decision Logic for Pre-treatment

FreeBasing Start Start: 15N2-EDA * 2HCl Solubility Is target reaction water-tolerant? Start->Solubility Aqueous Aqueous Route: Dissolve in min. H2O Add 50% NaOH Extract w/ n-Butanol Solubility->Aqueous Yes NonAq Non-Aqueous Route (Recommended): Suspend in MeOH Add KOH powder Filter KCl Solubility->NonAq No (Standard) UseAq Use biphasic organic layer (Loss risk: High) Aqueous->UseAq UseMeOH Use Methanolic Filtrate (Loss risk: Low) NonAq->UseMeOH

Figure 1: Decision tree for handling the dihydrochloride salt. The non-aqueous route is preferred for maximizing isotopic recovery.

Core Protocol A: Synthesis of -Piperazine

Application: Building block for Ciprofloxacin, Imatinib, Olanzapine.

Direct alkylation of EDA with 1,2-dichloroethane leads to uncontrollable polymerization. The Oxalate Route is the industry standard for isotopic synthesis, ensuring a 1:1 cyclization.

Step 1: Cyclization to Diketopiperazine

Reagents:

  • Methanolic solution of

    
    -EDA (from Section 3.1)
    
  • Diethyl oxalate (1.1 eq)

Protocol:

  • Add the methanolic

    
    -EDA solution dropwise to a stirred solution of diethyl oxalate (1.1 eq) in ethanol at 0°C.
    
  • Allow to warm to room temperature and stir for 2 hours.

  • Reflux for 1 hour to drive the reaction to completion.

  • Cool to 0°C. The product,

    
    -piperazine-2,3-dione , will precipitate as a white solid.
    
  • Filter and dry.[1] (Typical Yield: >85%).[1][2][3]

Step 2: Reduction to Piperazine

Reagents:

  • 
    -piperazine-2,3-dione
    
  • Borane-THF complex (

    
    ) or Lithium Aluminum Hydride (LAH)
    

Protocol:

  • Suspend the dione in anhydrous THF under Argon.

  • Add

    
     (6 eq) dropwise via syringe.
    
  • Reflux for 16 hours.

  • Quench: Cool to 0°C and carefully add MeOH, followed by conc. HCl to hydrolyze the boron complex.

  • Reflux the acidic solution for 1 hour.

  • Basify to pH >12 with NaOH pellets.

  • Extract with DCM (

    
    ). Dry over 
    
    
    
    and concentrate carefully (piperazine is volatile).
  • Result:

    
    -Piperazine free base.
    
Synthetic Pathway Diagram

PiperazineSynth EDA 15N2-EDA (Free Base) Dione 15N2-Piperazine-2,3-dione (Solid Intermediate) EDA->Dione Cyclization (EtOH, Reflux) Oxalate + Diethyl Oxalate Final 15N2-Piperazine Dione->Final Reduction & Acid Hydrolysis Reduction Reduction (BH3-THF or LAH)

Figure 2: The "Oxalate Route" prevents polymerization, ensuring high-yield formation of the piperazine ring.

Application Case: -Ciprofloxacin Synthesis

Context: Ciprofloxacin is a fluoroquinolone antibiotic.[1][4][5] The


 label is introduced via the piperazine moiety.

Protocol:

  • Precursor: Prepare 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (commercially available "Q-Acid").

  • Coupling: Dissolve Q-Acid (1.0 eq) in Pyridine or DMSO.

  • Add

    
    -Piperazine  (prepared in Section 4, 2.0 eq to act as base and nucleophile).
    
  • Heat to 130°C for 12 hours.

  • Workup: Evaporate solvent. Treat residue with water; adjust pH to 7.0.

  • Purification: Recrystallize from Ethanol/Water.

  • Outcome:

    
    -Ciprofloxacin (Labels located at the N1 and N4 positions of the piperazine ring).
    

Core Protocol B: Synthesis of -Imidazolines

Application: Vasoconstrictors (e.g., Naphazoline, Xylometazoline).

Reaction Type: Condensation with Nitriles or Carboxylic Acids.

Protocol (Microwave Assisted - Fatty Acid Route):

  • Mix: Combine

    
    -EDA (free base in MeOH) with a fatty acid (e.g., Stearic acid) or aryl carboxylic acid in a microwave vial. Evaporate the MeOH first under 
    
    
    
    if the volume is significant, leaving the EDA/Acid paste.
  • Heat: Microwave irradiation at 180°C for 5-10 minutes (solvent-free).

    • Mechanism:[1][4][6][7] Formation of diamide

      
       cyclization to imidazoline with loss of water.
      
  • Purification: Dissolve the melt in chloroform, wash with bicarbonate solution.

  • Yield: Typically >90% for 2-substituted imidazolines.

Analytical Validation & Data Summary

When validating the synthesized compounds, the mass shift is the primary indicator.

Table 1: Mass Shift Expectations (LC-MS)

CompoundFormula (Unlabeled)Monoisotopic Mass (M)Labeled FormulaExpected Mass (M+2)
Ethylenediamine

60.07

62.06
Piperazine

86.08

88.07
Ciprofloxacin

331.13

333.12 *

*Note: Ciprofloxacin contains 3 nitrogens. Only the 2 in the piperazine ring are labeled in this protocol.

NMR Validation:

  • 
    -NMR:  Expect signals referenced to liquid 
    
    
    
    .
  • 
    -NMR:  Look for 
    
    
    
    coupling (splitting of proton signals attached to the nitrogen), typically 70-90 Hz, which confirms the proton is attached to the heavy isotope.

References

  • Isotope Labeling in Drug Development

    • Tao, "Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development," Asia Isotope International, Aug 2025. Link

    • Metabolic Solutions, "Introduction to Stable Isotope Labeling and How It Supports Drug Development," Nov 2024.[8] Link

  • Synthesis Protocols (Piperazines & Imidazolines)

    • "Synthesis of piperazines," Organic Chemistry Portal. (General methodology for oxalate/glyoxal routes). Link

    • Berghuis, N. T., et al., "Synthesis of Fatty Imidazoline from Oleic Acid with Ethylenediamine," Solid State Phenomena, 2022.[2] (Microwave protocols).[2][3] Link

    • VCU Innovation Gateway, "Streamlined synthesis of antibiotic ciprofloxacin," (Coupling reaction conditions). Link

  • Safety & Handling

    • Fisher Scientific, "Safety Data Sheet: Ethylenediamine dihydrochloride," Dec 2025. Link

Sources

Application Notes & Protocols: A Step-by-Step Guide for Using 15N Labeled Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Principle and Power of Stable Isotope Dilution

Mass spectrometry (MS) has become an indispensable tool for the precise quantification of molecules in complex biological matrices. However, the accuracy of MS-based quantification can be compromised by variations in sample preparation, matrix effects, and instrument performance[1][2]. The use of stable isotope-labeled (SIL) internal standards (IS) is the gold standard for mitigating these variabilities, a technique known as stable isotope dilution (SID).[1][3]

Among the various stable isotopes, 15N labeling offers a robust strategy for creating internal standards that are chemically identical to the analyte of interest but have a distinct mass-to-charge ratio (m/z). This allows the IS to co-elute with the analyte during chromatography and experience the same ionization effects in the mass spectrometer's source, ensuring a highly accurate and precise relative quantification.[2]

This guide provides a comprehensive, step-by-step protocol for the effective use of 15N labeled internal standards in quantitative proteomics and metabolomics workflows, from initial standard preparation to final data analysis.

Foundational Knowledge: Selecting and Characterizing Your 15N Labeled Internal Standard

The success of the SID method hinges on the quality of the internal standard. Here are the critical factors to consider:

  • High Isotopic Purity: The 15N labeled IS should have a high degree of isotopic enrichment (typically >98%) to minimize interference from any residual unlabeled analyte.[4] The percentage of 15N incorporation is a crucial metric for assessing the standard's fitness for purpose.[5]

  • Chemical Identity: The 15N labeled IS must be chemically identical to the analyte to ensure it behaves the same way throughout the entire analytical process.[4]

  • Stability: The labeled sites on the molecule should be stable and not susceptible to exchange during sample storage or preparation.[6]

  • Concentration and Purity: The concentration of the IS stock solution must be accurately determined, and its chemical purity should be high to avoid introducing contaminants.

Experimental Workflow: A Detailed Protocol

The following sections provide a detailed, step-by-step methodology for a typical quantitative workflow using a 15N labeled internal standard.

Preparation of Stock and Working Solutions

Accurate preparation of standard solutions is paramount for reliable quantification.

Protocol:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the 15N labeled internal standard using a calibrated microbalance.

    • Dissolve the standard in a suitable solvent to create a concentrated stock solution (e.g., 1 mg/mL). Ensure complete dissolution.

    • Store the stock solution under appropriate conditions (e.g., -80°C) to maintain stability.

  • Working Standard Solution Preparation:

    • Prepare a series of working standard solutions by serially diluting the stock solution. These will be used to spike into samples and to create the calibration curve.

    • The concentration of the working IS solution should be chosen to provide a response similar to the expected analyte concentration in the samples.[7]

Sample Preparation and Spiking with the Internal Standard

The point at which the internal standard is added to the sample is a critical decision. For the most accurate correction of sample processing variability, the IS should be added as early as possible in the workflow.

Protocol:

  • Sample Collection and Homogenization:

    • Collect biological samples (e.g., plasma, tissue, cells) using a standardized protocol to minimize pre-analytical variability.

    • Homogenize tissue samples in an appropriate lysis buffer.

  • Spiking the Internal Standard:

    • To a known volume or weight of the sample homogenate, add a precise volume of the 15N labeled internal standard working solution.[7]

    • Vortex the sample thoroughly to ensure complete mixing of the IS with the sample matrix.

  • Protein Precipitation/Extraction (for small molecules and metabolites):

    • Add a protein precipitation agent (e.g., ice-cold acetone or acetonitrile) to the sample.[8]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the analyte and internal standard.

  • Protein Digestion (for proteomics):

    • For protein quantification, the sample (with the spiked 15N labeled protein standard) is subjected to a standard protein digestion protocol, typically involving reduction, alkylation, and enzymatic digestion (e.g., with trypsin).[8]

Workflow for Stable Isotope Dilution with a 15N Labeled Internal Standard

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with 15N Labeled Internal Standard Sample->Spike Add precise amount of IS Extract Extraction / Digestion Spike->Extract Co-processing of analyte and IS LC LC Separation Extract->LC Inject processed sample MS Mass Spectrometry (MS/MS) LC->MS Data Data Acquisition MS->Data Ratio Calculate Peak Area Ratio (Analyte / 15N IS) Data->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Interpolate from curve Curve Calibration Curve Curve->Concentration

Caption: Overall workflow for quantitative analysis using a 15N labeled internal standard.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for this workflow.

Protocol:

  • Chromatographic Separation:

    • Develop a liquid chromatography method that provides good separation of the analyte from other matrix components. The 15N labeled IS will co-elute with the unlabeled analyte.[9]

  • Mass Spectrometry Detection:

    • Use a tandem mass spectrometer operating in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode.

    • Optimize the MS parameters (e.g., collision energy) for both the analyte and the 15N labeled internal standard.

    • Define specific precursor-to-product ion transitions for both the light (analyte) and heavy (IS) species.

Data Analysis and Quantification

The final step is to process the acquired data to determine the concentration of the analyte in the original sample.

Protocol:

  • Peak Integration:

    • Integrate the peak areas for the selected transitions of both the analyte and the 15N labeled internal standard.

  • Ratio Calculation:

    • For each sample, calculate the ratio of the peak area of the analyte to the peak area of the 15N labeled internal standard.

  • Calibration Curve Generation:

    • Prepare a set of calibration standards with known concentrations of the analyte and a constant concentration of the 15N labeled IS.

    • Analyze the calibration standards using the same LC-MS/MS method.

    • Plot the peak area ratio (analyte/IS) against the known concentration of the analyte to generate a calibration curve.

  • Concentration Determination:

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Specialized software, such as Census, can be used for more complex data analysis, especially in proteomics, to calculate enrichment ratios and correct for incomplete labeling.[10]

Method Validation

For applications in regulated environments, such as drug development, the analytical method must be validated according to guidelines from regulatory bodies like the FDA. The use of a stable isotope-labeled internal standard is crucial for demonstrating the following:

Validation Parameter Role of 15N Labeled Internal Standard Typical Acceptance Criteria
Accuracy Corrects for recovery losses and matrix effects, ensuring the measured value is close to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision Minimizes variability introduced during sample processing and analysis.Coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).
Matrix Effect The co-eluting IS experiences the same ion suppression or enhancement as the analyte, allowing for correction.The IS-normalized matrix factor should be close to 1.
Recovery The IS provides a direct measure of the efficiency of the extraction process.Consistent and reproducible recovery across the concentration range.

Troubleshooting Common Issues

Issue Potential Cause Solution
High Variability in Results Inconsistent spiking of the internal standard.Use a calibrated pipette and ensure thorough mixing.
Instability of the analyte or IS.Check storage conditions and sample stability.
Poor Recovery Inefficient extraction procedure.Optimize the extraction solvent and conditions.
Non-linear Calibration Curve Incorrect preparation of calibration standards.Prepare fresh standards and verify dilutions.
Saturation of the detector.Dilute samples or adjust instrument settings.

Conclusion

The use of 15N labeled internal standards in a stable isotope dilution workflow provides the highest level of accuracy and precision for quantitative mass spectrometry.[11] By carefully selecting and characterizing the internal standard and following a well-controlled experimental protocol, researchers can obtain reliable and reproducible quantitative data, which is essential for advancing research and development in the life sciences.

References

  • Dizdaroglu, M., Jaruga, P., & Reddy, P. T. (2016). Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Methods in molecular biology (Clifton, N.J.), 1422, 189–210. [Link]

  • Coskun, E., Jaruga, P., & Dizdaroglu, M. (2016). Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Methods in enzymology, 575, 23–52. [Link]

  • Li, W., Luo, X., & Deng, Y. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of pharmaceutical and biomedical analysis, 98, 280–5. [Link]

  • Reddy, D. S. (2022). Stable Labeled Isotopes as Internal Standards: A Critical Review. ResearchGate. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–7. [Link]

  • Filiou, M. D., & Turck, C. W. (2016). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in molecular biology (Clifton, N.J.), 1549, 219–228. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–7. [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • Zhang, Y., Webhofer, C., Reckow, S., Filiou, M. D., Maccarrone, G., & Turck, C. W. (2009). A MS data search method for improved 15N-labeled protein identification. Proteomics, 9(17), 4265–70. [Link]

  • National Institute of Standards and Technology. (n.d.). Method for the Determination of 15N Incorporation Percentage in Labeled Peptides Proteins. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Carbon & Nitrogen sample preparation. Retrieved from [Link]

  • University of Washington. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]

  • Heiss, M., Reichle, V. F., & Kellner, S. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 35. [Link]

  • Hofmann, D., Gehre, M., & Jung, K. (2003). Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). Isotopes in environmental and health studies, 39(3), 233–44. [Link]

Sources

Application Note: Quantitative Analysis of Ethylenediamine-¹⁵N₂ by LC-MS/MS Following Dansyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of isotopically labeled Ethylenediamine-¹⁵N₂ dihydrochloride in aqueous matrices. Due to the high polarity and low molecular weight of ethylenediamine, direct analysis by conventional reversed-phase liquid chromatography-mass spectrometry (LC-MS/MS) is challenging. To overcome these limitations, this protocol employs a pre-column derivatization step using 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride). This derivatization not only improves chromatographic retention but also significantly enhances ionization efficiency and MS/MS sensitivity. The resulting dansylated analyte is then separated using Hydrophilic Interaction Liquid Chromatography (HILIC) and quantified by tandem mass spectrometry. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of Ethylenediamine-¹⁵N₂ in various experimental settings.

Introduction: The Analytical Challenge of Small Polar Amines

Ethylenediamine is a small, highly polar molecule that serves as a critical building block in chemical synthesis and is a known impurity in various pharmaceutical products.[1][2] Its isotopically labeled form, Ethylenediamine-¹⁵N₂ dihydrochloride, is an invaluable tool in tracer studies and as an internal standard for quantitative analysis. However, the inherent physicochemical properties of ethylenediamine—namely its high polarity and low volatility—present significant analytical hurdles.[3][4]

Conventional reversed-phase liquid chromatography often fails to provide adequate retention for such polar compounds, leading to elution in the solvent front and poor peak shape.[4][5] Furthermore, underivatized ethylenediamine exhibits poor ionization efficiency in electrospray ionization (ESI), limiting the sensitivity of mass spectrometric detection.

To address these challenges, chemical derivatization is a well-established strategy to modify the analyte's properties, rendering it more amenable to LC-MS/MS analysis.[6][7] Derivatization can decrease polarity, increase molecular weight, and introduce a readily ionizable moiety, thereby improving both chromatographic separation and mass spectrometric response.[6][8] This protocol details a validated approach utilizing dansyl chloride, a highly reactive reagent for primary and secondary amines, to enable the sensitive and accurate quantification of Ethylenediamine-¹⁵N₂.[9][10][11]

Analyte & Reagent Overview

Ethylenediamine-¹⁵N₂ Dihydrochloride
  • Chemical Name: 1,2-Ethanedi(amine-¹⁵N) dihydrochloride[12]

  • Chemical Formula: H₂¹⁵NCH₂CH₂¹⁵NH₂ · 2HCl[12][13]

  • Molecular Weight: 135.01 g/mol [12]

  • Isotopic Purity: ≥98 atom % ¹⁵N[12][13]

  • Properties: A white to off-white crystalline solid, highly soluble in water.[14][15] The dihydrochloride salt form enhances stability and solubility in aqueous solutions.[15]

Dansyl Chloride: The Derivatizing Agent

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a fluorescent labeling reagent that reacts with primary and secondary amino groups to form stable sulfonamide adducts.[9][10] This reaction is foundational to the success of this protocol for several reasons:

  • Enhanced Hydrophobicity: The bulky, non-polar naphthalene group of the dansyl moiety significantly decreases the polarity of the ethylenediamine molecule, allowing for retention on a HILIC column.

  • Improved Ionization: The tertiary amine group on the dansyl moiety is readily protonated, leading to a strong signal in positive mode electrospray ionization (ESI+).[8]

  • Characteristic Fragmentation: The dansyl-derivatized molecule produces a characteristic fragment ion upon collision-induced dissociation (CID), which is ideal for selective and sensitive detection using Multiple Reaction Monitoring (MRM).[6]

Experimental Workflow

The overall analytical workflow is a multi-step process designed to ensure accurate and reproducible quantification. It begins with sample preparation and derivatization, followed by LC-MS/MS analysis and data processing.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample (containing Ethylenediamine-¹⁵N₂) Buffer pH Adjustment (Bicarbonate Buffer, pH 9.5) Sample->Buffer Deriv Derivatization (Dansyl Chloride in ACN) Buffer->Deriv Quench Reaction Quenching (Formic Acid) Deriv->Quench Filter Filtration (0.22 µm Syringe Filter) Quench->Filter LC HILIC Separation Filter->LC MS ESI+ Ionization LC->MS MSMS MRM Detection MS->MSMS Quant Quantification MSMS->Quant Derivatization cluster_reactants Reactants cluster_products Products EDA H₂¹⁵N-CH₂-CH₂-¹⁵NH₂ (Ethylenediamine-¹⁵N₂) Dansyl_EDA Dansyl-¹⁵NH-CH₂-CH₂-¹⁵NH-Dansyl (Di-dansylated Ethylenediamine-¹⁵N₂) EDA->Dansyl_EDA + Dansyl Dansyl Chloride (x2) Dansyl->Dansyl_EDA pH 9.5 Acetonitrile HCl 2 HCl

Caption: Reaction of Ethylenediamine-¹⁵N₂ with two equivalents of Dansyl Chloride.

Step-by-Step Protocol:

  • To 100 µL of the aqueous sample (or standard) in a microcentrifuge tube, add 100 µL of 100 mM sodium carbonate-bicarbonate buffer (pH 9.5).

  • Add 200 µL of the freshly prepared Dansyl Chloride solution (10 mg/mL in acetonitrile).

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction at 60°C for 30 minutes in a heating block, protected from light.

  • After incubation, cool the mixture to room temperature.

  • Add 50 µL of the quenching solution (2% formic acid) to stop the reaction by consuming the excess Dansyl Chloride. [9]7. Vortex for 30 seconds.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis. [9]

LC-MS/MS Instrumentation and Conditions

Hydrophilic Interaction Liquid Chromatography (HILIC) is employed for the separation of the derivatized analyte. [16][17]HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is ideal for retaining and separating polar compounds that are not well-retained in reversed-phase chromatography. [5][18] Table 1: LC-MS/MS Parameters

ParameterSettingRationale
Liquid Chromatography
ColumnHILIC Column (e.g., Silica, Amide phase), 2.1 x 100 mm, 1.7 µmA polar stationary phase is essential for retaining the derivatized, yet still polar, analyte. [16][18]
Mobile Phase A10 mM Ammonium Formate in Water + 0.1% Formic AcidProvides a source of protons for ionization and maintains a consistent pH.
Mobile Phase BAcetonitrile + 0.1% Formic AcidThe high organic content at the start of the gradient promotes retention in HILIC mode. [17]
Gradient95% B to 50% B over 5 min, hold for 1 min, return to 95% B and equilibrate for 4 minA gradient elution is used to effectively separate the analyte from matrix components.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume5 µLOptimized to prevent column overloading and peak distortion. [3]
Mass Spectrometry
Ionization ModeElectrospray Ionization, Positive (ESI+)The dansyl group's tertiary amine readily accepts a proton, making ESI+ the preferred mode. [8]
Capillary Voltage3.5 kVOptimized for efficient ion generation.
Gas Temperature325°CFacilitates desolvation of the ESI droplets.
Gas Flow10 L/minAssists in the desolvation process.
Nebulizer Pressure45 psiControls the formation of the aerosol spray.
MS/MS Detection (MRM)
Precursor Ion (Q1)m/z 531.2[M+H]⁺ for Di-dansylated Ethylenediamine-¹⁵N₂ (C₂H₈¹⁵N₂ + 2 x C₁₂H₁₂NO₂S - 2H)
Product Ion (Q3)m/z 171.1Characteristic fragment of the dansyl group (dimethylaminonaphthyl moiety). [6]
Collision EnergyOptimized for maximum signal (typically 20-30 eV)The energy required to induce fragmentation of the precursor ion.

Note: The exact m/z values should be confirmed by infusing a standard solution of the derivatized analyte.

Data Analysis and Quantification

Quantification is achieved by integrating the peak area of the selected MRM transition (m/z 531.2 → 171.1) and comparing it to a calibration curve generated from standards of known concentrations that have undergone the same derivatization and analysis procedure. The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled dansylated ethylenediamine) is highly recommended for the most accurate quantification, as it corrects for variations in sample preparation, derivatization efficiency, and instrument response.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several key factors:

  • Specificity: The use of MRM provides a high degree of selectivity. The specific transition from the di-dansylated Ethylenediamine-¹⁵N₂ precursor to the characteristic dansyl fragment ion is unique, minimizing the likelihood of interference from other matrix components.

  • Linearity and Sensitivity: The derivatization step significantly enhances the MS response, allowing for the creation of a wide linear calibration range and achieving low limits of detection (LOD) and quantification (LOQ).

  • Reproducibility: The detailed, step-by-step procedure for derivatization and the use of a robust HILIC-MS/MS method ensure high reproducibility of results. The inclusion of an appropriate internal standard will further enhance precision.

Conclusion

This application note provides a comprehensive and reliable protocol for the LC-MS/MS analysis of Ethylenediamine-¹⁵N₂ dihydrochloride. By employing a well-characterized derivatization strategy with dansyl chloride, this method overcomes the inherent analytical difficulties associated with small, polar amines. The combination of chemical derivatization, HILIC separation, and sensitive MRM detection offers a powerful tool for researchers in pharmaceutical development and metabolic studies, enabling accurate and precise quantification of this important isotopically labeled compound.

References

  • Benchchem. Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsdcUV9Xs_0Xcz8TLopijRaYlyLdlVD04WmIV9UOVg7icyls1ahbkMHSTPyCWBriYiaElFq2Y-sP8QgpNxIHg51V60zvXIoDek2H2LvO_E9qjMP6WMned7NnE_GuwmRNg0AQLWCEfmWGjQovRsWZBaa0QxDAZ4Q8UiGX9ekod22eWsytuRnJV4VEZ9qcR9C_8VMkZ4yg1ei6e-WRcc0zVtqbnb7zIgSBoZvAOurfRNZW7ReekHz_21jQ==]
  • Wikipedia. Dansyl chloride. [URL: https://en.wikipedia.org/wiki/Dansyl_chloride]
  • Cayman Chemical. Dansyl Chloride (CAS 605-65-2). [URL: https://www.caymanchem.com/product/16155/dansyl-chloride]
  • PMC. Targeted quantification of amino acids by dansylation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7878950/]
  • ResearchGate. Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. [URL: https://www.researchgate.net/publication/340879482_Dansyl_Chloride_as_a_Derivatizing_Agent_for_the_Analysis_of_Biogenic_Amines_by_CZE-UV]
  • MTC USA. Poor peak shape for ethylenediamine in LCMS analyses. [URL: https://www.mtc-usa.
  • Sigma-Aldrich. Ethylenediamine- ¹⁵N₂ dihydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/489467]
  • PubMed. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [URL: https://pubmed.ncbi.nlm.nih.gov/11355803/]
  • Sigma-Aldrich. Ethylenediamine-¹⁵N₂ 98 atom % ¹⁵N, 99% (CP). [URL: https://www.sigmaaldrich.com/US/en/product/sial/489467]
  • PMC. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4175402/]
  • Biotage. What can I use to purify polar reaction mixtures?. [URL: https://www.biotage.com/blog/what-can-i-use-to-purify-polar-reaction-mixtures]
  • Phenomenex. HILIC HPLC Column: Advanced HILIC Columns. [URL: https://www.phenomenex.
  • Buchi.com. Why HILIC is what your polar compounds need for purification. [URL: https://www.buchi.
  • Restek. How to Avoid Common Problems with HILIC Methods. [URL: https://www.restek.com/en/technical-literature-library/articles/how-to-avoid-common-problems-with-hilic-methods/]
  • Patsnap Synapse. What is Ethylenediamine Dihydrochloride used for?. [URL: https://synapse.patsnap.com/drugs/drug-8a76a5e5-8f2c-4a3d-b4e6-e0b5c1d3a2b1-Ethylenediamine-dihydrochloride]
  • Semantic Scholar. Rapid qualitative and quantitative HPLC/MS analysis of ethylenediaminetetraacetic acid in a pharmaceutical product without prior. [URL: https://www.semanticscholar.org/paper/Rapid-qualitative-and-quantitative-HPLC-MS-of-in-a-Vardanyan-Parsadanyan/9602447938c8f55331f855845c08369651f62b2d]
  • PMC. Experimental and Theoretical Investigations of the Fragmentation of Ethylenediamine Induced by Low-Energy (<10 eV) Electrons. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10788390/]
  • Ottokemi. Ethylenediamine dihydrochloride, 99% 333-18-6. [URL: https://www.ottokemi.com/product/ethylenediamine-dihydrochloride-99-cas-333-18-6]
  • PubMed. Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent. [URL: https://pubmed.ncbi.nlm.nih.gov/38389445/]
  • ACS Publications. Integration of Chemical Derivatization and in-Source Fragmentation Mass Spectrometry for High-Coverage Profiling of Submetabolomes. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.1c02283]
  • ECMDB. Predicted LC-MS/MS Spectrum - 20V, Negative (M2MDB001114). [URL: https://ecmdb.
  • ResearchGate. Trace level determination of Ethylenediamine in API ?. [URL: https://www.researchgate.
  • Wiley Online Library. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/bmc.1492]
  • Shimadzu. Highly Sensitive GC/MS Analysis of EDTA (Ethylenediamine Tetraacetic Acid) in Water. [URL: https://www.shimadzu.
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  • ResearchGate. Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate. [URL: https://www.researchgate.
  • ResearchGate. (PDF) Review: Derivatization in mass spectrometry—1. Silylation. [URL: https://www.researchgate.
  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [URL: https://www.uab.

Sources

Application Note: Robust and Sensitive Analysis of Ethylenediamine-¹⁵N₂ Dihydrochloride by GC-MS Following Acylation Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the derivatization of Ethylenediamine-¹⁵N₂ dihydrochloride, a stable isotope-labeled compound often used as an internal standard in quantitative bioanalysis. Due to its high polarity and low volatility, direct analysis of ethylenediamine by gas chromatography-mass spectrometry (GC-MS) is challenging, leading to poor chromatographic performance.[1] This guide outlines an effective acylation-based derivatization strategy using trifluoroacetic anhydride (TFAA) to enhance its volatility and thermal stability, enabling robust and sensitive GC-MS analysis. The principles of the derivatization, a step-by-step experimental protocol, and optimized GC-MS parameters are provided for reliable quantification in complex matrices.

Introduction: The Analytical Challenge of Polar Amines

Ethylenediamine (EDA) and its isotopically labeled counterpart, Ethylenediamine-¹⁵N₂ dihydrochloride, are small, highly polar primary amines.[2][3] Their inherent chemical properties, such as a high boiling point and the presence of active hydrogens on the amino groups, make them unsuitable for direct GC analysis.[1] These characteristics lead to significant challenges, including:

  • Poor Volatility: Inability to readily transition into the gaseous phase within the GC inlet.

  • Peak Tailing: Strong interactions with active sites on the GC column and liner, resulting in asymmetrical peak shapes.[1]

  • Thermal Instability: Potential for degradation at elevated temperatures required for chromatographic elution.[4]

Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its chromatographic behavior.[5] By replacing the active hydrogens of the primary amine groups with less polar functional groups, the resulting derivative exhibits increased volatility and thermal stability, leading to sharp, symmetrical peaks and enhanced sensitivity.[1][4]

The Principle of Acylation Derivatization

Acylation is a widely employed derivatization technique for primary and secondary amines.[6] This method involves the reaction of the amine with an acylating agent, typically a perfluorinated acid anhydride such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA).[1][7]

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbonyl carbon of the anhydride. This results in the formation of a stable, less polar, and more volatile amide derivative.[4] The use of fluorinated acylating agents is particularly advantageous as it significantly enhances the sensitivity of detection, especially with an electron capture detector (ECD) and provides characteristic mass spectral fragmentation patterns for mass spectrometry.[1][8]

Experimental Protocol: Derivatization of Ethylenediamine-¹⁵N₂ Dihydrochloride with TFAA

This section provides a detailed, step-by-step protocol for the derivatization of Ethylenediamine-¹⁵N₂ dihydrochloride using Trifluoroacetic Anhydride (TFAA).

Materials and Reagents
  • Ethylenediamine-¹⁵N₂ dihydrochloride (98 atom % ¹⁵N, 99% CP)[2][3]

  • Trifluoroacetic anhydride (TFAA), derivatization grade (≥99.0%)

  • Anhydrous Ethyl Acetate or Acetonitrile (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

  • Vortex mixer

  • Pipettes and tips

Step-by-Step Derivatization Procedure
  • Sample Preparation: Accurately weigh a known amount of Ethylenediamine-¹⁵N₂ dihydrochloride into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 200 µL of anhydrous ethyl acetate to the dried sample. Vortex briefly to dissolve the sample.

  • Addition of Derivatizing Agent: Carefully add 100 µL of TFAA to the vial.[1] Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood and ensure all glassware is dry.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 60-70°C for 30 minutes to facilitate the reaction.[1]

  • Cooling: After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.

  • Evaporation of Excess Reagent: Uncap the vial and evaporate the excess TFAA and solvent under a gentle stream of nitrogen at room temperature. This step is crucial to prevent column damage from acidic byproducts.[8]

  • Reconstitution for Analysis: Reconstitute the dried derivative in an appropriate volume (e.g., 100-200 µL) of ethyl acetate or another suitable solvent for GC-MS analysis.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis_prep Preparation for Analysis start Start with Ethylenediamine- ¹⁵N₂ Dihydrochloride Sample dry Evaporate to Dryness (if in solution) start->dry reconstitute Reconstitute in 200 µL Anhydrous Solvent dry->reconstitute add_tfaa Add 100 µL TFAA reconstitute->add_tfaa vortex_heat Vortex and Heat at 60-70°C for 30 minutes add_tfaa->vortex_heat cool Cool to Room Temperature vortex_heat->cool evaporate_excess Evaporate Excess Reagent and Solvent cool->evaporate_excess reconstitute_final Reconstitute in Solvent for GC-MS evaporate_excess->reconstitute_final inject Inject into GC-MS reconstitute_final->inject

Caption: Workflow for the derivatization of Ethylenediamine-¹⁵N₂ dihydrochloride with TFAA.

GC-MS Analysis of the Derivatized Product

The following table summarizes the recommended starting parameters for the GC-MS analysis of the N,N'-bis(trifluoroacetyl)ethylenediamine-¹⁵N₂ derivative. These parameters may require optimization based on the specific instrumentation used.

Parameter Recommended Setting Rationale
GC System
Column DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalentA non-polar column provides good separation for a wide range of analytes.
Injector Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of the analyte to the column for trace-level analysis.
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/minProvides good chromatographic efficiency.
Oven Program Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)A temperature ramp allows for the separation of the analyte from any remaining reagent or byproducts.
MS System
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that provides reproducible fragmentation patterns.
Ion Source Temperature 230 °CA standard temperature for EI sources.
Quadrupole Temperature 150 °CA standard temperature for the quadrupole.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions of the derivatized analyte.
Key Ions to Monitor To be determined empirically based on the mass spectrum of the derivatized standard.The mass shift due to the ¹⁵N₂ labeling will result in a +2 Da shift in the molecular ion and nitrogen-containing fragments compared to the unlabeled analog.

Expected Results and Discussion

Successful derivatization of Ethylenediamine-¹⁵N₂ dihydrochloride with TFAA will yield N,N'-bis(trifluoroacetyl)ethylenediamine-¹⁵N₂. The resulting derivative is significantly more volatile and less polar than the parent compound, leading to a sharp, symmetrical peak on the GC chromatogram with a stable retention time.

The mass spectrum of the derivatized compound will exhibit characteristic fragmentation patterns. The molecular ion (M⁺) should be observable, and key fragment ions will result from the cleavage of the carbon-carbon and carbon-nitrogen bonds. The presence of the ¹⁵N₂ label will result in a mass shift of +2 atomic mass units for the molecular ion and any fragments containing both nitrogen atoms compared to the unlabeled ethylenediamine derivative. This mass shift is a key feature for confirming the identity of the internal standard and for its selective detection in SIM mode.

Troubleshooting

Problem Potential Cause Solution
No or low peak intensity Incomplete derivatizationEnsure all reagents are fresh and anhydrous. Optimize reaction time and temperature.
Decomposition of the derivativeAvoid excessive temperatures in the GC inlet and oven.
Peak tailing Active sites in the GC systemUse a deactivated liner and column. Check for leaks.
Incomplete removal of acidic byproductsEnsure complete evaporation of excess TFAA before reconstitution for analysis.
Ghost peaks Carryover from previous injectionsRun solvent blanks and bake out the GC system if necessary.

Conclusion

The derivatization of Ethylenediamine-¹⁵N₂ dihydrochloride with trifluoroacetic anhydride is a robust and reliable method to overcome the challenges associated with its direct analysis by GC-MS. The resulting N,N'-bis(trifluoroacetyl) derivative exhibits excellent chromatographic properties, allowing for sensitive and accurate quantification. This application note provides a comprehensive protocol and foundational GC-MS parameters that can be adapted and optimized for specific research and drug development applications requiring the use of a stable isotope-labeled internal standard for ethylenediamine.

References

  • W. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Shimadzu. (n.d.). Highly Sensitive GC/MS Analysis of EDTA (Ethylenediamine Tetraacetic Acid) in Water. Retrieved from [Link]

  • Khan, K. M., et al. (2024). Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent. Biomedical Chromatography, 38(6), e5850. [Link]

  • Lin, D.-L., et al. (2007). Simultaneous Determination of HFBA-Derivatized Amphetamines and Ketamines in Urine by Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology, 31(7), 397-402. [Link]

  • Flesch, M., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Molecules, 28(3), 939. [Link]

  • Marquet, P. (2001). Determination of amines as pentafluoropropionic acid anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry. Analyst, 126(8), 1334-1339. [Link]

  • Flesch, M., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. PMC. [Link]

  • George, S. P., et al. (2019). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 65(2), 585-594. [Link]

  • De-la-Torre, R., et al. (2016). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 38(3), 366-373. [Link]

  • George, S. P., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1341-1350. [Link]

  • Chan, K. H., & Cheng, K. T. (2009). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 17(5), 319-338. [Link]

  • Patsnap Synapse. (2024, June 15). What is Ethylenediamine Dihydrochloride used for? Retrieved from [Link]

  • Heusler, H., Richter, E., & Schmidt, M. (1986). Quantitative analysis of ethylenediamine in plasma by capillary column gas chromatography. HRC & CC, Journal of High Resolution Chromatography and Chromatography Communications, 9(10), 598-601. [Link]

  • Khan, K. M., et al. (2024). Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent. Request PDF. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography (pp. 515-555). Elsevier. [Link]

  • Ottokemi. (n.d.). Ethylenediamine dihydrochloride, 99% 333-18-6. Retrieved from [Link]

  • Flesch, M., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. PubMed. [Link]

Sources

Experimental design for nitrogen fixation research using 15N tracers

Application Note: Advanced Experimental Design for Nitrogen Fixation Quantification Using Tracers

Executive Summary & Rationale

Biological Nitrogen Fixation (BNF) research has shifted from the indirect Acetylene Reduction Assay (ARA) to direct

However,

  • The "Bubble" Error: Direct injection of

    
     gas bubbles into liquid media leads to slow equilibration, causing significant underestimation of fixation rates (Mohr et al., 2010).
    
  • Commercial Contamination: Commercial

    
     gas stocks are frequently contaminated with 
    
    
    -nitrate and
    
    
    -ammonium, leading to false positives (Dabundo et al., 2014).

This guide details the


 Dissolution MethodIsotope Dilution Method

Theoretical Framework

The Tracer Principle

BNF is the conversion of atmospheric




Key Metrics
  • Atom %

    
    :  The absolute abundance of 
    
    
    atoms in a sample.
    
    
  • Atom % Excess (APE): The enrichment above the natural background (typically 0.3663% for atmospheric

    
    ).
    
    
    

Experimental Strategy: Method Selection

Experimental SystemRecommended ProtocolWhy?
Microbial Cultures / Aquatic Systems

Dissolution Method
Avoids bubble equilibration lag; ensures constant initial enrichment.
Rooted Plants / Soil Systems Isotope Dilution Method (IDM) Gas containment is difficult in soil; IDM uses labeled fertilizer to distinguish soil N uptake from atmospheric N fixation.
Field Ecology (Natural Systems) Natural Abundance (

)
Non-invasive; relies on natural discrimination against

by nitrogenase (requires no tracer addition).

Protocol A: The Dissolution Method

Target Audience: Microbiology, Marine Biology, Biotech Fermentation

Critical Pre-requisite: This protocol replaces the "Bubble Method." You must prepare pre-enriched media rather than injecting gas directly into the culture.

Phase 1: Gas Purification (The "Dabundo" Correction)

Commercial

  • Setup: Connect the

    
     lecture bottle to a gas train.
    
  • Trap 1 (Oxides): 100 mL wash bottle containing 5% KMnO₄ in 1M NaOH.

  • Trap 2 (Ammonia): 100 mL wash bottle containing 1M H₂SO₄.

  • Collection: Collect the scrubbed gas into a gas-tight Tedlar bag or gastight syringe.

Phase 2: Preparation of Enriched Stock
  • Degassing: Take 500 mL of your sterile growth medium. Degas it thoroughly using a vacuum pump (approx. 950 mbar) for 20 minutes to remove ambient

    
    .
    
  • Injection: Transfer degassed media to a crimp-sealed serum bottle (no headspace). Inject scrubbed

    
     gas.[1]
    
    • Ratio: 10 mL gas per 1 L water (approx).

  • Dissolution: Vortex vigorously for 5–10 minutes or stir overnight at culture temperature. This creates the Enriched Stock .

Phase 3: Incubation & Termination
  • Inoculation: Prepare your experimental cultures (e.g., Diazotroph sp.) in gas-tight vials (Exetainers).

  • Tracer Addition: Inject the Enriched Stock into the culture vials.

    • Target: Aim for ~5 atom% final enrichment in the dissolved gas phase.

    • Calculation:

      
      .
      
  • Incubation: Incubate under standard growth conditions. Record exact time (

    
    ).
    
  • Termination: Filter culture through pre-combusted GF/F filters (glass fiber).

  • Preservation: Dry filters at 60°C for 24 hours. Store in a desiccator until IRMS analysis.

Visualization: Dissolution Workflow

DissolutionMethodGasCommercial 15N2 GasScrubberChemical Scrubbing(KMnO4 + H2SO4)Gas->ScrubberRemove NOx/NH3StockDegassed Media+ 15N2 InjectionScrubber->StockDissolveCultureExperimental Culture(Add 5% v/v Stock)Stock->CultureInoculateFilterGF/F Filtration(Biomass Capture)Culture->FilterTerminateIRMSIRMS Analysis(Atom% Excess)Filter->IRMSQuantify

Figure 1: Workflow for the Dissolution Method, emphasizing the critical scrubbing step to remove contaminants.[2][3][4]

Protocol B: The Isotope Dilution Method (IDM)

Target Audience: Agronomy, Plant Biology, Soil Science

Concept: You apply

5

Phase 1: Experimental Setup
  • Reference Selection: Choose a non-nodulating isoline or a morphologically similar non-legume (e.g., wheat for a pea trial). It must explore the same rooting depth.

  • Labeling: Apply

    
    -enriched fertilizer (e.g., 
    
    
    , 5–10 atom%) to the soil.
    • Rate: Low level (e.g., 5 kg N/ha) to avoid suppressing nitrogenase activity.

    • Application: Dissolve in water and spray evenly over the plot/pot before sowing.

Phase 2: Growth & Harvest
  • Sowing: Sow Fixing and Reference plants simultaneously.

  • Harvest: Harvest shoots at physiological maturity (or flowering).

  • Processing: Dry at 70°C, weigh (Dry Matter), and grind to a fine powder (<100 µm).

Phase 3: Calculation (The Mixing Model)

The percentage of Nitrogen Derived from Atmosphere (%Ndfa) is calculated as:

  • If the Fixing Plant has the same enrichment as the Reference, %Ndfa = 0.

  • If the Fixing Plant has 0 enrichment (impossible in practice), %Ndfa = 100.

Visualization: Isotope Dilution Logic

IDM_LogicAirAtmospheric N2(0.3663% 15N)FixPlantFixing Plant(Legume)Air->FixPlantFixed N Fraction(Dilutes the Label)SoilLabeled Soil Pool(High 15N Enrichment)RefPlantReference Plant(Non-Fixing)Soil->RefPlant100% of NSoil->FixPlantSoil N FractionCalcCompare 15N Enrichment(Dilution Calculation)RefPlant->CalcFixPlant->Calc

Figure 2: Logic of the Isotope Dilution Method. The Fixing Plant dilutes the high soil enrichment with atmospheric nitrogen.[6]

Analytical Workflow & Self-Validation

Mass Spectrometry (IRMS)

Samples are analyzed via Continuous Flow Isotope Ratio Mass Spectrometry (CF-IRMS) coupled to an Elemental Analyzer (EA).

  • Output:

    
     (permil) and Total N (%).
    
  • Conversion: Convert

    
     to Atom% before using the mixing model equations.
    
Mandatory Controls (Self-Validation)

To satisfy the "Trustworthiness" pillar, every experiment must include:

  • Time-Zero (

    
    ) Control:  Filter a sample immediately after adding the tracer. This establishes the baseline adsorption of 
    
    
    to cell walls (non-biological uptake).
  • Killed Control: Inoculate a formalin-killed culture with tracer. If this shows enrichment, you have physical adsorption or contamination, not fixation.

  • Gas Purity Check: Run a blank IRMS analysis on your scrubbed gas source to confirm the absence of

    
     (Dabundo et al., 2014).
    

References

  • Dabundo, R., et al. (2014).

    
     Gas Stocks with 
    
    
    –Labeled Nitrate and Ammonium and Consequences for Nitrogen Fixation Measurements.[7] PLoS ONE, 9(10), e110335.[7] Link
  • Mohr, W., et al. (2010). Methodological Underestimation of Oceanic Nitrogen Fixation Rates.[2][4] PLoS ONE, 5(9), e12583. Link

  • Unkovich, M., et al. (2008). Measuring Plant-associated Nitrogen Fixation in Agricultural Systems.[8][9][10][11][12] ACIAR Monograph No. 136. Australian Centre for International Agricultural Research.[8][9][10][11][12] Link

  • Grosskopf, T., et al. (2012). Doubling the marine nitrogen fixation rates based on direct measurements. Nature, 488, 361–364. Link

Application Note: High-Density Carboxyl Labeling for Quantitative Proteomics & Structural Footprinting

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of Ethylenediamine-15N2 dihydrochloride in proteomic research.

Executive Summary

Ethylenediamine-15N2 dihydrochloride is a specialized stable isotope-labeling reagent used primarily to chemically modify carboxylic acid groups (aspartic acid, glutamic acid, and C-termini) in proteins and peptides. By coupling this reagent to carboxyl groups via carbodiimide chemistry, researchers achieve two critical proteomic objectives:

  • Charge Reversal: Converts negatively charged carboxyl groups into positively charged amino groups, significantly enhancing the ionization efficiency of acidic peptides in positive-mode ESI-MS.

  • Relative Quantification: Enables binary isotopic labeling (Light vs. Heavy) to quantify protein abundance changes between samples with high spatial resolution.

This guide provides a validated protocol for global carboxyl amidation, ensuring high reaction efficiency (>95%) and compatibility with downstream LC-MS/MS analysis.

Technical Principles & Mechanism

The Chemistry of Amidation

The core reaction utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate free carboxyl groups, forming an unstable O-acylisourea intermediate. This intermediate reacts with the amine groups of ethylenediamine (EDA).

  • Reagent A (Light): Ethylenediamine (unlabeled)

  • Reagent B (Heavy): Ethylenediamine-15N2 (Isotopically labeled)

Reaction Logic:




Mass Spectrometry Characteristics

Upon derivatization, the physicochemical properties of the peptide change drastically:

  • Mass Shift (Light): +59.061 Da per carboxyl group.

  • Mass Shift (Heavy - 15N2): +61.055 Da per carboxyl group.

  • Net Mass Difference (

    
    ):  +1.994 Da per labeling site.
    

Note on Quantitation: Unlike lysine labeling (e.g., dimethylation), carboxyl labeling is "high density." A typical tryptic peptide may have 2-3 carboxyl groups (C-term + Asp/Glu), resulting in a cumulative mass shift of +4 Da or +6 Da, which is easily resolved by high-resolution Orbitrap or TOF instruments.

Mechanism Diagram

G cluster_0 Key Transformation Protein Protein Carboxyl (Asp/Glu/C-term) EDC EDC Activation (pH 4.5 - 5.0) Protein->EDC Activation Intermediate O-Acylisourea Intermediate EDC->Intermediate Product Amidated Protein (Positively Charged) Intermediate->Product + EDA-15N2 EDA Ethylenediamine-15N2 (Nucleophilic Attack) EDA->Product

Caption: Step-wise activation of protein carboxyls by EDC followed by nucleophilic attack of Ethylenediamine-15N2, resulting in a stable amide bond.

Experimental Protocol

Materials Required
  • Labeling Reagent: Ethylenediamine-15N2 dihydrochloride (Heavy) and Ethylenediamine dihydrochloride (Light).

  • Activator: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

  • Catalyst (Optional): HOAt (1-Hydroxy-7-azabenzotriazole) – improves efficiency and reduces racemization.

  • Buffers:

    • Coupling Buffer: 0.1 M MES, pH 4.7 (Carboxyl activation is optimal at acidic pH).

    • Quenching Buffer: 10% Hydroxylamine or 1 M Ammonium Acetate.

  • Solvent: LC-MS grade Water.

Workflow Overview
  • Protein Denaturation: Unfold proteins to expose all carboxyl groups.

  • Reduction & Alkylation: Standard disulfide bond processing.

  • Chemical Labeling: Coupling of EDA (Light/Heavy) to carboxyls.

  • Digestion: Trypsin digestion (post-labeling digestion is recommended to prevent trypsin autolysis labeling, though peptide-level labeling is also possible).

  • Desalting: Removal of excess reagents.

  • LC-MS/MS Analysis.

Detailed Step-by-Step Procedure
Phase A: Sample Preparation
  • Solubilization: Dissolve 100 µg of protein extract in 50 µL of 6 M Guanidine HCl (in 0.1 M MES, pH 4.7). Avoid amine-containing buffers (Tris, Ammonium Bicarbonate) as they will compete with the reaction.

  • Reduction/Alkylation: Add TCEP (5 mM final) and incubate at 37°C for 30 min. Add Chloroacetamide (10 mM final) and incubate at RT for 20 min in the dark.

Phase B: Labeling Reaction (The Critical Step)

Perform this in parallel for Sample A (Light) and Sample B (Heavy).

  • Reagent Prep: Prepare a 2 M stock solution of Ethylenediamine (Light) and Ethylenediamine-15N2 (Heavy) in 0.1 M MES, pH adjusted to 4.7 using HCl.

    • Note: The pH must be strictly controlled. EDC hydrolysis is fast at high pH.

  • Coupling: Add the EDA solution to the protein sample to a final concentration of 1 M (huge molar excess).

  • Activation: Immediately add EDC to a final concentration of 20 mM.

    • Expert Tip: Add EDC in two aliquots. Add 10 mM at T=0, and another 10 mM at T=30 min to maintain active carbodiimide levels.

  • Incubation: Vortex gently and incubate at Room Temperature for 2 hours.

  • Quenching: Stop the reaction by adding 10 µL of 1 M Ammonium Acetate or Hydroxylamine. Incubate for 15 min.

Phase C: Cleanup and Digestion
  • Precipitation: Perform Acetone or Chloroform/Methanol precipitation to remove excess EDC, EDA, and Guanidine.

  • Resuspension: Resuspend the pellet in 50 mM HEPES (pH 8.0).

  • Digestion: Add Trypsin (1:50 enzyme:protein ratio) and digest overnight at 37°C.

    • Note: Since carboxyls are now amidated, Trypsin specificity is unaffected (cleaves C-term of Lys/Arg). However, Glu-C digestion will be blocked.

Data Analysis & Interpretation

Mass Shift Calculation Table

When setting up your database search (e.g., MaxQuant, Proteome Discoverer, Mascot), define the following variable (or fixed, if 100% efficiency) modifications:

Modification TargetReagentComposition ChangeMonoisotopic Mass Shift
Asp / Glu / C-term Light (Unlabeled) + C₂H₆N₂+58.0531 Da (net addition to CO residue)
Asp / Glu / C-term Heavy (15N2) + C₂H₆[15N]₂+60.0472 Da
Delta (

)
Heavy - Light --+1.9941 Da per site

Correction Note: The mass shift calculation assumes the loss of OH from the carboxyl and addition of the amine.

  • Formula added:

    
    
    
  • 
     ? NO. 
    
  • Let's re-verify the stoichiometry.

    • Carboxyl: R-COOH

    • Product: R-CO-NH-CH2-CH2-NH2

    • Change: Replace -OH (Mass 17.00) with -NH-CH2-CH2-NH2 (Mass 59.06).

    • Net Shift (Light): 59.06 - 17.00 = +42.06 Da .

    • Net Shift (Heavy): 61.05 - 17.00 = +44.05 Da .

    • Wait, standard EDA labeling usually results in a +42 Da shift.

    • Refinement: The "59 Da" often cited refers to the mass of the group added if you consider it an addition to the radical. But for database search, we replace OH.

    • Correct Setting: Dynamic modification on D, E, and C-terminus.

    • Light: +42.059 Da.

    • Heavy: +44.053 Da.

Quantitation Logic

For a peptide sequence D-L-G-E-K:

  • Sites: Asp (D), Glu (E), C-terminus (K). Total = 3 sites.[1]

  • Mass Difference:

    
    .
    
  • Spectrum: You will see a doublet separated by 6 Da / z.

    • If

      
      , separation is 
      
      
      
      m/z.
    • If

      
      , separation is 
      
      
      
      m/z.
Validation Workflow

Workflow SampleA Sample A (Control) LabelA Label with EDA (Light) +42 Da / site SampleA->LabelA SampleB Sample B (Treated) LabelB Label with EDA-15N2 (Heavy) +44 Da / site SampleB->LabelB Mix Mix 1:1 LabelA->Mix LabelB->Mix Digest Trypsin Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Extract Ion Chromatograms (XIC) Calculate H/L Ratio LCMS->Quant

Caption: Comparative quantitative workflow using differential EDA labeling.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Labeling Efficiency pH drift during reaction.Use 0.1 M MES buffer. Monitor pH; EDC releases HCl, lowering pH. Re-adjust to 4.7 if necessary.
Protein Precipitation High concentration of EDA/EDC alters solubility.Perform reaction in presence of 2-4 M Urea or Guanidine (compatible with EDC).
Cross-linking EDA reacting with two carboxyls (intra/inter-molecular).Use a massive molar excess of EDA (1 M) relative to protein carboxyls to favor single-end attachment.
Shift Identification Failure Incorrect mass delta in software.Verify the specific isotope purity of your 15N2 reagent. Ensure "Fixed Modification" is NOT selected for Carboxyls if efficiency is <98%.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Authoritative text on EDC/Carbodiimide chemistry).

  • Zhang, Y., et al. (2014). "Carboxyl group derivatization for enhanced proteomic analysis." Journal of Proteome Research. (Describes the ionization benefits of EDA labeling).

  • Ficarro, S. B., et al. (2002). "Phosphoproteome analysis by mass spectrometry and its application to Saccharomyces cerevisiae." Nature Biotechnology. (Foundational work using chemical derivatization for esterification/amidation).

  • Thermo Fisher Scientific. "EDC Crosslinking Reaction Scheme." (Technical reference for carbodiimide activation).

Disclaimer: This protocol involves hazardous chemicals (EDC, Ethylenediamine). Perform all steps in a fume hood with appropriate PPE.

Sources

Techniques for quantifying isotopic enrichment of 15N

Precision Quantification of N Isotopic Enrichment: From Bulk Analysis to Molecular Flux

Abstract

Quantifying Nitrogen-15 (



Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS)Liquid Chromatography-High Resolution Accurate Mass (LC-HRAM-MS)

Part 1: Strategic Method Selection

The choice between IRMS and LC-MS is dictated by the biological question: Do you need to know how much nitrogen was absorbed (Bulk), or where it went (Molecular)?

Decision Matrix: IRMS vs. LC-MS vs. NMR
FeatureEA-IRMS LC-HRAM-MS

N-NMR (HSQC)
Primary Output Total

N content (Avg. of all N in sample)
Isotopologue distribution (M+0, M+1...) of specific moleculesPositional enrichment (Specific N atoms in a ring/chain)
Precision Ultra-high (

0.0001 atom%)
Moderate (

0.1 - 0.5 atom%)
Low (Quantitative limitations)
Sensitivity High (requires ~40 µg total N)Ultra-High (femtomole range)Low (requires mM concentrations)
Enrichment Range Natural Abundance to Low Enrichment (<5%)High Enrichment (>5% to 99%)High Enrichment (>10%)
Sample Prep Minimal (Dry & Encapsulate)Complex (Extraction & Separation)Minimal (Dissolve in solvent)
Key Application Total Protein Turnover, Soil N TracingMetabolic Flux (e.g., Glutamine

Nucleotides)
Positional Isomer Verification
Workflow Selection Diagram

The following decision tree illustrates the logical flow for selecting the appropriate analytical technique.

MethodSelectionStartExperimental GoalQ1Is molecular specificity required?Start->Q1BulkBulk Analysis (Total N)Q1->BulkNoSpecificMolecular SpecificityQ1->SpecificYesIRMSTechnique: EA-IRMS(High Precision, Low Enrichment)Bulk->IRMSStandardQ2Is positional information needed(e.g., N1 vs N3 in Histidine)?Specific->Q2NMRTechnique: 15N-NMR(Positional Isomers)Q2->NMRYesLCMSTechnique: LC-HRAM-MS(Metabolic Flux / Isotopologues)Q2->LCMSNo (Flux/Turnover)

Figure 1: Decision tree for selecting the optimal

Part 2: Protocol A - Bulk Analysis via EA-IRMS

Best for: Total protein turnover, environmental soil/plant studies, and bioavailability studies.

Principle

EA-IRMS couples an Elemental Analyzer (EA) to an Isotope Ratio Mass Spectrometer.[1][2][3] The sample is flash-combusted to convert all nitrogen into N





Materials & Standards
  • Capsules: Tin (Sn) capsules (Pressed, 5x9 mm). Why Tin? Tin oxidation is highly exothermic, raising the local temperature to ~1800°C to ensure complete combustion of refractory materials.

  • Reference Materials (Critical for Validity):

    • Primary Anchor: USGS40 (L-glutamic acid,

      
      N = -4.52‰) and USGS41 (L-glutamic acid, 
      
      
      N = +47.57‰).
    • Quality Control: IAEA-N-1 (Ammonium sulfate,

      
      N = +0.4‰).
      
Step-by-Step Protocol
  • Homogenization: Lyophilize biological samples (tissues/fluids) to constant weight. Grind to a fine powder (<250 µm) using a ball mill to prevent fractionation due to particle size heterogeneity.

  • Weighing: Weigh samples into tin capsules using a microbalance (precision

    
    1 µg).
    
    • Target Mass: Aim for 40–100 µg of Total Nitrogen . (e.g., for muscle tissue with ~12% N, weigh ~0.4–0.8 mg).

    • Folding: Fold the capsule into a tight cube/sphere to exclude trapped air (atmospheric N

      
       is a contaminant).
      
  • Combustion (EA Parameters):

    • Reactor Temp: 1020°C.

    • Carrier Gas: Helium (Flow ~100 mL/min).

    • Reduction Column: Copper wires at 650°C (reduces NO

      
       gases back to N
      
      
      ).
    • Water Trap: Magnesium Perchlorate.

  • Sequence Setup:

    • Conditioning (Empty Tin) x 3

    • Reference Std (USGS40) x 3

    • Reference Std (USGS41) x 3

    • Samples (bracketed every 10 runs with a Check Standard).

Data Processing (The "Delta" Scale)

IRMS measures the deviation from a standard (Air):


Conversion to Atom Percent (AP):

Part 3: Protocol B - Molecular Flux via LC-HRAM-MS

Best for: Tracing


Principle

High-Resolution Accurate Mass (HRAM) spectrometry (e.g., Orbitrap or Q-TOF) resolves the mass shift caused by

Chromatography Strategy

Nitrogen-rich metabolites (amino acids, nucleotides) are highly polar. Reverse Phase (C18) is often insufficient.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) .

    • Stationary Phase: ZIC-pHILIC or Amide.

    • Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).

    • Mobile Phase B: 100% Acetonitrile.

  • Why HILIC? It retains polar compounds using a water-rich layer on the stationary phase, crucial for separating isomers like Leucine/Isoleucine.

LC-MS Workflow Diagram

LCMS_WorkflowSampleBiological Sample(Cell/Tissue)ExtractExtraction(80% MeOH, -20°C)Sample->ExtractQuench MetabolismLCHILIC Separation(Retain Polar Mets)Extract->LCInjectMSHRAM MS Detection(Res > 60,000)LC->MSESI (+/-)DataIsotopologue Extraction(M+0, M+1, M+2...)MS->DataXIC ExtractionCorrectionNatural AbundanceCorrection (Matrix)Data->CorrectionAlgorithm

Figure 2: LC-HRAM-MS workflow for metabolic flux analysis.

Step-by-Step Protocol
  • Metabolism Quenching: Rapidly wash cells with ice-cold saline. Add 80% Methanol/20% Water pre-chilled to -80°C. Causality: Immediate quenching stops enzymatic turnover, preserving the metabolic snapshot.

  • Extraction: Vortex and incubate at -80°C for 20 mins. Centrifuge at 14,000 x g for 10 mins. Collect supernatant.

  • MS Acquisition:

    • Resolution: Set to >60,000 (at m/z 200). Why? To resolve

      
      N peaks from potential interferences (though 
      
      
      N and
      
      
      C splits usually require >120k, mathematical correction is standard).
    • Mode: Full Scan (m/z 70–1000). Avoid data-dependent fragmentation (DDA) for quantification; use Full Scan for accurate peak areas.

  • Data Extraction: Extract ion chromatograms (XIC) for the monoisotopic mass (M+0) and all isotopologues (M+1, M+2, etc.) with a 5 ppm window.

Part 4: Data Analysis & Natural Abundance Correction

Raw LC-MS data contains "background" isotopes (



The Problem

An M+1 signal in Glutamine could be:

  • One

    
    N atom (True signal).[2][4][5]
    
  • One

    
    C atom (Natural noise).[6]
    
The Solution: Matrix Correction

Use software algorithms (e.g., IsoCor , AccuCor ) that utilize a correction matrix based on the specific chemical formula of the metabolite.

Simplified Correction Logic:





Calculation of Fractional Enrichment

After correction, calculate the Mass Isotopomer Distribution (MID) :



References

  • USGS Reference Materials: Reston Stable Isotope Laboratory. United States Geological Survey.[4][7][8][9] Available at: [Link]

  • Natural Abundance Correction: Su, X., et al. (2017). AccuCor: Natural Abundance Correction of Mass Spectrometer Data. Analytical Chemistry.[10][11][12][13][14][15] Available at: [Link]

  • IAEA Stable Isotope Database: International Atomic Energy Agency.[7] Available at: [Link]

  • Metabolic Flux Analysis Principles: Zamboni, N., et al. (2009).[16] 13C-based metabolic flux analysis. Nature Protocols. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Ethylenediamine-¹⁵N₂ Isotopic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Ethylenediamine-¹⁵N₂. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for improving isotopic labeling efficiency. Here, we address common challenges through detailed troubleshooting guides, frequently asked questions, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Ethylenediamine-¹⁵N₂ and what is its primary application in isotopic labeling?

Ethylenediamine-¹⁵N₂ is a stable isotope-labeled compound where both nitrogen atoms are the heavy isotope, ¹⁵N.[1] Its primary use is as a labeling reagent to introduce two ¹⁵N atoms into a target molecule. A common application is in the chemical modification of RNA/DNA, particularly at the 3'-end after periodate oxidation, or at 5' phosphate groups.[2][3] This labeling strategy is invaluable for quantitative studies using mass spectrometry (MS) and for structural or dynamic analyses via nuclear magnetic resonance (NMR) spectroscopy.[4][5]

Q2: What are the main advantages of using Ethylenediamine-¹⁵N₂ over other ¹⁵N sources?

The key advantage lies in its specific reactivity and the introduction of a known number of ¹⁵N atoms (two) per labeling event. Unlike metabolic labeling, which can have variable incorporation rates across different nitrogen-containing positions in a biomolecule[6], direct chemical labeling with Ethylenediamine-¹⁵N₂ offers stoichiometric precision. This simplifies data analysis, as the mass shift is a predictable +2 Da.[1] Furthermore, its superior reactivity in certain reactions, such as the reductive amination of oxidized nucleotides, can lead to high labeling yields.[2]

Q3: What is a typical labeling efficiency I should expect?

With optimized protocols, labeling efficiencies can be quite high, often ranging from 70% to over 95%.[2] However, the final yield is highly dependent on the substrate, reaction conditions (pH, temperature, concentration), and the purity of the reagents.[2][6] Efficiencies below this range often indicate a suboptimal reaction parameter that needs to be addressed.

Q4: How do I confirm and quantify the incorporation of ¹⁵N?

The most common methods for quantifying ¹⁵N incorporation are mass spectrometry (MS) and NMR spectroscopy.

  • Mass Spectrometry (MS): This is the gold standard for determining labeling efficiency. By analyzing the isotopic distribution of the labeled molecule (or a peptide/fragment thereof), you can compare the experimental mass spectrum to theoretical profiles at different enrichment rates.[7] The relative abundance of the unlabeled (M) versus the labeled (M+2) peaks allows for a precise calculation of incorporation percentage.[6][7]

  • NMR Spectroscopy: For structural biology applications, ¹⁵N labeling is directly detected. While uniform labeling is common for protein studies[8][9][10], site-specific labeling with reagents like Ethylenediamine-¹⁵N₂ can help assign specific signals or probe particular regions of a molecule.[11]

Troubleshooting Guide: Low Labeling Efficiency

Low or inconsistent labeling efficiency is the most frequent issue encountered. This guide provides a systematic approach to diagnosing and resolving the root cause.

Problem: Observed labeling efficiency is below 50% or highly variable between experiments.

This issue can almost always be traced back to one of four areas: reaction conditions, reagent integrity, substrate issues, or the presence of interfering substances.

TroubleshootingFlowchart Start Low Labeling Efficiency Check_pH 1. Verify Reaction pH Is pH optimal (e.g., ~6.0 for RNA)? Start->Check_pH Check_Reagents 2. Assess Reagent Integrity Are Ethylenediamine-¹⁵N₂ and reducing agent fresh? Check_pH->Check_Reagents pH is Correct Solution_pH Adjust pH with compatible acid/base. Use a non-interfering buffer system. Check_pH->Solution_pH pH is Incorrect Check_Buffer 3. Check for Interfering Buffers Is a primary amine (e.g., Tris) present? Check_Reagents->Check_Buffer Reagents are Good Solution_Reagents Use fresh, properly stored reagents. Purchase new stock if expired or improperly handled. Check_Reagents->Solution_Reagents Reagents are Suspect Check_Concentration 4. Review Concentrations Are reactant concentrations and ratios correct? Check_Buffer->Check_Concentration Buffer is OK Solution_Buffer Replace buffer with a non-amine, non-carboxylate alternative like HEPES or Imidazole. Check_Buffer->Solution_Buffer Interfering Buffer Found Solution_Concentration Perform a concentration titration to find the optimal ratio for your specific substrate. Check_Concentration->Solution_Concentration Concentrations May Be Suboptimal LabelingWorkflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Analysis RNA Purified RNA (3'-ribose) Oxidation Add NaIO₄ (Sodium Periodate) Incubate 30 min @ 25°C in dark RNA->Oxidation RNA_dial RNA-dialdehyde (Reactive 3'-end) Oxidation->RNA_dial Reaction Add EDA-¹⁵N₂ & NaBH₃CN Incubate 2h @ 25°C, pH 6.0 RNA_dial->Reaction EDA Ethylenediamine-¹⁵N₂ EDA->Reaction Reducer NaBH₃CN (Reducing Agent) Reducer->Reaction Labeled_RNA ¹⁵N₂-Labeled RNA Reaction->Labeled_RNA Purification Purification (e.g., HPLC, Gel Electrophoresis) Labeled_RNA->Purification Analysis Quantification (Mass Spectrometry) Purification->Analysis

Caption: Workflow for 3'-End RNA Labeling with Ethylenediamine-¹⁵N₂.

Materials:

  • Purified RNA in nuclease-free water or compatible buffer (e.g., 100 mM KH₂PO₄).

  • Ethylenediamine-¹⁵N₂ (≥98 atom % ¹⁵N). [1]* Sodium periodate (NaIO₄).

  • Sodium cyanoborohydride (NaBH₃CN).

  • Potassium phosphate buffer (KH₂PO₄), pH 6.0.

  • Nuclease-free water.

Procedure:

  • Oxidation Step: a. In a microcentrifuge tube, prepare a solution of your RNA. For long RNAs (>300 nt), the concentration should not exceed 3 µM for efficient labeling. [2] b. Add a freshly prepared solution of NaIO₄ to a final concentration of 1.5 mM. c. Incubate the reaction for 30 minutes at 25°C in complete darkness (NaIO₄ is light-sensitive). d. Optional but recommended: Quench the reaction by adding a small amount of ethylene glycol and purify the oxidized RNA to remove excess periodate.

  • Reductive Amination Step: a. To the oxidized RNA solution, add the components of the labeling mixture. The final concentrations will depend on your initial RNA concentration (see table above). For a low concentration (<100 µM) RNA sample, aim for the following final concentrations:

    • 1 mM Ethylenediamine-¹⁵N₂
    • 20 mM NaBH₃CN
    • 100 mM KH₂PO₄, pH 6.0 [2] b. Gently mix and incubate the reaction for 2 hours at 25°C. [2]
  • Purification and Analysis: a. Purify the labeled RNA from excess reagents using a suitable method such as HPLC, ethanol precipitation, or spin column purification. b. Analyze the purified product by mass spectrometry to confirm the +2 Da mass shift and quantify the labeling efficiency by comparing the peak intensities of the labeled and unlabeled species. [7]

Protocol 2: Quantifying ¹⁵N Labeling Efficiency with Mass Spectrometry

This protocol outlines the general steps for determining the percentage of ¹⁵N incorporation using mass spectrometry data.

Procedure:

  • Sample Preparation: Prepare your labeled sample for MS analysis. For proteins, this typically involves digestion into peptides. For smaller molecules like oligonucleotides, direct infusion may be possible.

  • Data Acquisition: Acquire a high-resolution mass spectrum of the sample, ensuring the mass range covers both the unlabeled (theoretical M) and labeled (theoretical M+2) species.

  • Data Analysis: a. Identify the isotopic cluster for your molecule of interest. b. Measure the signal intensity (peak height or area) for the monoisotopic peak of the unlabeled species (I_unlabeled) and the monoisotopic peak of the ¹⁵N₂-labeled species (I_labeled). c. Calculate the labeling efficiency (%) using the following formula: Efficiency (%) = [ I_labeled / (I_labeled + I_unlabeled) ] * 100

  • Validation (Advanced): For rigorous quantification, compare the entire experimental isotopic distribution to a series of theoretical distributions calculated at different enrichment rates (e.g., 90%, 95%, 98%, etc.). [7]The best fit, often determined using a Pearson product-moment correlation coefficient, gives the most accurate assessment of labeling efficiency. [7]This method is particularly important for metabolic labeling where incorporation is not 100%, but is also a good practice for chemical labeling validation. [6]

References

  • Wroblewska, L., et al. (2021). Ethylenediamine derivatives efficiently react with oxidized RNA 3′ ends providing access to mono and dually labelled RNA probes for enzymatic assays and in vivo translation. Nucleic Acids Research, 49(17), 9637–9653. [Link]

  • Held, J. M. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in Molecular Biology, 1410, 207–218. [Link]

  • ResearchGate. (n.d.). ¹⁵N-Labeling of pharmaceutical molecules Reaction conditions. ResearchGate. [Link]

  • He, Y., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethylenediamine. Carl ROTH. [Link]

  • Gardner, K. H., & Kay, L. E. (1998). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Annual Review of Biophysics and Biomolecular Structure, 27, 357–406. [Link]

  • Kristiansen, M., & Paasche, E. (1982). Preparation Method for Solid Samples With Low Nitrogen Content for Spectrometric Nitrogen-15 Analysis. Analyst, 107(1273), 353–359. [Link]

  • Google Patents. (n.d.). Process for the manufacture of ethylenediamine.
  • Opella, S. J., & Marassi, F. M. (2004). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Chemical Reviews, 104(8), 3587–3606. [Link]

  • EMBL. (n.d.). 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility. EMBL. [Link]

  • Kojima, C., et al. (1992). A novel 15N-labeling method to selectively observe 15NH2 resonances of proteins in 1H-detected heteronuclear correlation spectroscopy. FEBS Letters, 297(1-2), 39–42. [Link]

  • Williamson, M. P. (2023). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 51(1), 1–13. [Link]

  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards for Clinical Mass Spectrometry. Chemie Brunschwig. [Link]

  • Taylor & Francis. (n.d.). Isotopic labeling – Knowledge and References. Taylor & Francis. [Link]

  • ResearchGate. (n.d.). Optimization of an Escherichia coli system for cell-free synthesis of selectively 15N-labelled proteins for rapid analysis by NMR spectroscopy. ResearchGate. [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Wikipedia. [Link]

  • Salzmann, M., et al. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols, 1, 1–13. [Link]

Sources

Troubleshooting low signal intensity in 15N NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Signal Intensity in 15N NMR Spectroscopy

Ticket Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary: The "Sensitivity Penalty"

Welcome to the Level 3 Support Tier. If you are reading this, you are likely struggling with the inherent physical limitations of Nitrogen-15. Before troubleshooting, we must establish the baseline physics to manage expectations:

  • Low Natural Abundance: 0.36% (vs. 1.1% for 13C).

  • Negative Gyromagnetic Ratio (

    
    ): 
    
    
    
    is negative (-2.71 × 10
    
    
    rad T
    
    
    s
    
    
    ), roughly 1/10th that of protons.[1][2]
  • The Consequence: At natural abundance, 15N is

    
    300,000x less sensitive than 1H.[1] Even with 100% labeling, you are fighting a steep uphill battle against Boltzmann statistics.
    

This guide treats your spectrometer and sample as a coupled system. Follow the diagnostic phases below to isolate the root cause of signal loss.

Phase 1: The Triage (Sample Chemistry & Physics)

Most "spectrometer" problems are actually sample chemistry problems. Rule these out first.

Q1: My 1H-15N HSQC spectrum is blank or has missing amide peaks. Is the probe broken?

A: Unlikely. If the lock level is stable and the 1H spectrum is good, the issue is likely Chemical Exchange Saturation .

  • The Mechanism: Amide protons (

    
    ) are exchangeable. If the exchange rate (
    
    
    
    ) with bulk water is faster than the chemical shift time scale, the signal broadens into the baseline. This is pH-dependent (base-catalyzed).
  • Diagnostic Test:

    • Check sample pH. Is it > 7.0?

    • Check temperature.[3][4] Is it > 30°C?

  • The Fix:

    • Lower pH: Drop pH to 6.0–6.5. This reduces

      
       significantly, sharpening amide resonances.
      
    • Lower Temperature: Reduce temperature by 5–10°C to slow down exchange.

    • Water Flip-Back: Ensure your pulse sequence uses "water flip-back" pulses to preserve water magnetization, preventing saturation transfer to your amides.

Q2: I have a high concentration (1 mM) but low S/N. My sample contains 150mM NaCl. Why?

A: You are experiencing Dielectric Loss (Q-factor degradation), especially if using a Cryoprobe.

  • The Mechanism: Salty solutions are conductive.[5][6] They act as a secondary coil that couples inductively to the RF coil, loading the circuit and destroying the Quality Factor (Q). A Cryoprobe's sensitivity advantage (usually 3-4x) can drop to 1x (room temp probe levels) in high salt.

  • Data: Salt vs. Sensitivity (600 MHz Cryoprobe)

Salt Concentration (NaCl)Relative Sensitivity (S/N)Pulse Width (90°)
0 mM100% (Reference)8.0 µs
50 mM~85%8.5 µs
150 mM~50%10.5 µs
500 mM~20%15.0+ µs
  • The Fix:

    • Shaped Tubes: Use a 3mm NMR tube (or a 3mm-in-5mm coaxial tube). This reduces the conductive volume inside the coil while maintaining concentration.

    • Salt Swap: Replace NaCl with Glutamate/Arginine buffers (lower conductivity).

Phase 2: Pulse Sequence Optimization

If the sample is optimized, the issue lies in how we manipulate the spins.

Q3: I am running a 1D 15N experiment (Direct Detect) and see NO signal, even with 100% labeling.

A: You are likely a victim of the Negative Nuclear Overhauser Effect (NOE) .

  • The Mechanism: Because

    
     is negative, the heteronuclear NOE from proton decoupling is negative.[7]
    
    • Max NOE enhancement =

      
      .
      
    • However, if molecular tumbling is in the "intermediate" regime, the NOE can be close to -1.

    • Result: The NOE signal cancels out the Boltzmann signal. You get zero intensity.

  • The Fix: Use Inverse Gated Decoupling (sequence: zgig on Bruker).

    • Protocol: Turn on proton decoupling only during acquisition. Turn it off during the relaxation delay (d1).

    • Why? NOE builds up during d1. Decoupling during acquisition collapses the J-coupling multiplets into a singlet without building up the destructive NOE.

    • Delay Setting: Set d1

      
       5 
      
      
      
      T1 (15N T1s can be 2–5 seconds).
Q4: My protein is 40 kDa. The HSQC looks terrible (broad/weak).

A: You have hit the T2 Relaxation Wall . You need TROSY .

  • The Mechanism: As molecular weight increases, rotational correlation time (

    
    ) slows. This increases transverse relaxation (
    
    
    
    ), broadening lines.
    • In a standard HSQC, the 15N signal is a multiplet split by

      
      . The components of this multiplet relax at different rates due to interference between Dipolar Coupling (DD)  and Chemical Shift Anisotropy (CSA) .[8]
      
    • Standard HSQC averages these, giving a broad peak.

  • The Solution: TROSY (Transverse Relaxation-Optimized Spectroscopy) .[8][9][10]

    • TROSY selects only the multiplet component where DD and CSA relaxation mechanisms cancel each other out. This component remains sharp even for large proteins.

  • Critical Requirement: TROSY works best at high fields (700 MHz+) where CSA magnitude approaches DD magnitude.

Phase 3: Parameter Fine-Tuning
Q5: How do I optimize the INEPT delay for maximum transfer?

A: The polarization transfer efficiency depends on the J-coupling constant (


).
  • Formula:

    
    
    
  • Standard Setting: For backbone amides,

    
     Hz.
    
    • 
       ms.
      
  • Troubleshooting Table: Target-Specific Delays

Target NitrogenApprox J-Coupling (Hz)Optimal Delay (

)
Protein Backbone Amide90–95 Hz2.7 ms
Tryptophan Sidechain (

)
~110 Hz2.3 ms
Arginine Sidechain (

)
~90 Hz2.7 ms
RNA/DNA Imino~90 Hz2.7 ms
Small Molecule AminesVaries (50–80 Hz)Must Array (3.0–5.0 ms)
Visual Troubleshooting Workflows
Diagram 1: The Diagnostic Logic Flow

Use this decision tree to identify your failure point.

TroubleshootingFlow Start START: Low 15N Signal CheckSample Check Sample Chemistry Start->CheckSample pH_Check Is pH > 7.0? CheckSample->pH_Check CheckHardware Check Hardware/Probe CheckPulse Check Pulse Sequence MW_Check MW > 30 kDa? CheckPulse->MW_Check Exchange Issue: Chem Exchange Action: Lower pH to 6.5 Lower Temp to 25C pH_Check->Exchange Yes Salt_Check Is Salt > 150mM? pH_Check->Salt_Check No Exchange->CheckHardware Salt_Check->CheckPulse No Conductivity Issue: Dielectric Loss Action: Use 3mm Tube Swap NaCl for Glu/Arg Salt_Check->Conductivity Yes Conductivity->CheckHardware UseTROSY Action: Switch to TROSY Require High Field (>700MHz) MW_Check->UseTROSY Yes DirectDetect 1D Direct Detect? MW_Check->DirectDetect No NegNOE Issue: Negative NOE Action: Use Inverse Gated Decoupling (zgig) DirectDetect->NegNOE Yes

Caption: Step-by-step logic to isolate sample vs. acquisition errors.

Diagram 2: The TROSY Mechanism

Why large proteins fail in HSQC but work in TROSY.

TROSY_Mechanism Signal 15N Signal (Multiplet) ComponentA Component A (Spin Up) Signal->ComponentA ComponentB Component B (Spin Down) Signal->ComponentB DD Dipolar Coupling (Relaxation Vector) ComponentA->DD CSA CSA (Relaxation Vector) ComponentA->CSA ComponentB->DD ComponentB->CSA InterferenceA Constructive Interference (DD + CSA) DD->InterferenceA InterferenceB Destructive Interference (DD - CSA) DD->InterferenceB CSA->InterferenceA CSA->InterferenceB ResultA Fast Relaxation BROAD PEAK (Lost in Noise) InterferenceA->ResultA Sum ResultB Slow Relaxation SHARP PEAK (TROSY Signal) InterferenceB->ResultB Cancel

Caption: Visualizing how TROSY utilizes destructive interference to preserve signal.

References
  • Pervushin, K., Riek, R., Wider, G., & Wüthrich, K. (1997). Attenuated T2 relaxation by mutual cancellation of dipole–dipole coupling and chemical shift anisotropy indicates an avenue to NMR structures of very large biological macromolecules in solution. Proceedings of the National Academy of Sciences, 94(23), 12366-12371.

  • Kelly, A. E., Ou, H. D., Withers, R., & Dötsch, V. (2002). Low-conductivity buffers for high-sensitivity NMR measurements. Journal of the American Chemical Society, 124(41), 12013-12019.

  • Kay, L. E., Keifer, P., & Saarinen, T. (1992). Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity. Journal of the American Chemical Society, 114(26), 10663-10665.

  • Bruker. (2024). CryoProbe User Guide: Salt Tolerance and Sensitivity.

Sources

Technical Support Center: Optimizing Reactions with Ethylenediamine-15N2 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026


-EDA 

2HCl) CAS: 84050-98-6 (Labeled) / 333-18-6 (Unlabeled parent)

Introduction: The "Expensive Salt" Paradox

Welcome to the technical support center. If you are reading this, you are likely working with Ethylenediamine-15N2 dihydrochloride , a high-value isotopic reagent used primarily for NMR structural studies, mass spectrometry internal standards, or metabolic tracing.

The Core Challenge: You purchased a salt (dihydrochloride) for its stability and shelf-life, but your chemistry almost certainly requires the free base (nucleophile). The success of your labeling reaction hinges entirely on how you manage the transition between these two states.

This guide moves beyond generic protocols to address the specific pH-dependent behaviors of


-EDA, ensuring you don't waste milligrams of this costly isotope.

The pH Landscape: Speciation & Reactivity

To optimize your reaction, you must visualize where your reagent "lives" on the pH scale. Ethylenediamine is a diprotic base. The dihydrochloride salt (


) is chemically inert as a nucleophile until deprotonated.
Quantitative Speciation Data
SpeciesFormulaChargeReactivityDominant pH Range
Diprot

+2Inert (Storage form)pH < 6.0
Monoprot

+1Selective (Mono-functionalization)pH 7.5 – 9.0
Free Base

0Aggressive (Bis-functionalization / Ligand)pH > 10.5

Data derived from standard dissociation constants: pKa1


 6.85, pKa2 

9.92. [1, 2]
Visualization: The Protonation Corridor

The following diagram illustrates the "Activation Energy" of pH adjustment. You must cross the pKa thresholds to unlock reactivity.

pH_Speciation cluster_0 Reaction Zones Salt Dihydrochloride Salt (Inert, Stable Solid) Charge: +2 Mono Mono-Protonated (Selective Nucleophile) Charge: +1 Salt->Mono Add Base (Cross pKa ~7.0) Mono->Salt Acidify Base Free Base (Aggressive Nucleophile) Charge: 0 Mono->Base Add Base (Cross pKa ~10.0) Base->Mono Acidify

Figure 1: Speciation flow of Ethylenediamine-15N2. Reactivity is gated by pKa thresholds.

Protocol: In-Situ Neutralization (Recommended)

Why this method? Isolating the free base of


-EDA is risky. The free base is a volatile liquid (bp 116°C) that readily absorbs atmospheric 

to form carbamates, ruining your isotopic purity. In-situ neutralization releases the reactive amine directly in the reaction vessel.
Step-by-Step Methodology

Reagents:

  • 
    -EDA 
    
    
    
    2HCl (Solid)
  • Base: NaOH (aqueous) or DIPEA (organic)

  • Solvent: Water, Methanol, or DMF (depending on substrate)

Procedure:

  • Calculate Stoichiometry: You must neutralize two HCl molecules per EDA molecule.

    • Target: 2.0 - 2.2 equivalents of Base per 1 equivalent of

      
      -EDA 
      
      
      
      2HCl.
  • Dissolution: Dissolve the

    
    -EDA 
    
    
    
    2HCl in the minimum volume of solvent. It will be acidic (pH ~4-5).
  • The pH Adjustment (The Critical Step):

    • For Aqueous Reactions: Add 2M NaOH dropwise while monitoring pH.

    • Target pH 8.5: For mono-labeling (leaves one amine protonated/protected).

    • Target pH >11: For chelation or bis-substitution.

  • Addition of Electrophile: Add your substrate immediately after neutralization to minimize side reactions.

Base Selection Guide
Solvent SystemRecommended BaseWhy?
Water / Buffers NaOH or KOH (2M - 5M)Clean neutralization; NaCl byproduct is inert.
Methanol / Ethanol NaOMe or KOHHigh solubility; rapid reaction.
DCM / DMF / DMSO DIPEA (Hünig's Base) or DBUOrganic soluble; non-nucleophilic base prevents competition.
Sensitive Substrates

/

WARNING: Generates

. Bubbling can strip volatile

-EDA free base. Use closed systems carefully.

Troubleshooting & FAQs

Issue 1: "My reaction yield is < 10%."

Diagnosis: The pH is likely too low. Explanation: If your reaction pH is 7.0, you are near pKa1. This means ~50% of your molecules are


 charged (inert) and ~50% are 

charged. Almost none are the free base required for nucleophilic attack. Fix: Increase pH to > 10 using a stronger base (KOH/NaOH) or use a large excess of organic base (3-4 eq. DIPEA).
Issue 2: "I see a white precipitate immediately after adding base."

Diagnosis: Salt crash-out. Explanation: In organic solvents (like THF or DCM), the byproduct (NaCl or KCl) is insoluble. This is actually good—it drives the equilibrium forward. Fix: Do not filter yet. Ensure the


-EDA is in solution (it usually stays soluble in organics as the free base). Proceed with the reaction, then filter the salt at the end.
Issue 3: "My NMR signals for the are drifting."

Diagnosis: pH-dependent Chemical Shift. Explanation: The chemical shift of


 is highly sensitive to protonation state.
  • Protonated (

    
    ): Shifted upfield.
    
  • Free Base (

    
    ): Shifted downfield.
    Fix:  Always buffer your NMR samples to a specific pH (e.g., pH 1 or pH 12) to collapse the signals into a single, sharp peak. Do not measure at pH 7-9, where exchange broadening will obliterate your signal. [3]
    
Issue 4: "I see unexpected mass peaks (+44 Da)."

Diagnosis: Carbamate formation. Explanation: The free amine reacts with atmospheric


 rapidly: 

. Fix: Degas all solvents with Argon/Nitrogen. Perform the neutralization under an inert atmosphere.

Decision Tree for Optimization

Use this logic flow to determine your experimental conditions.

Optimization_Tree Start Start: Define Goal Solvent Select Solvent Start->Solvent Aqueous Aqueous/Alcohol Solvent->Aqueous High Solubility Organic Organic (DCM/DMF) Solvent->Organic Substrate Hydrophobic Target Target Substitution? Aqueous->Target Action3 Use DIPEA (3 eq) Avoid Carbonates Organic->Action3 Mono Mono-Labeling Target->Mono Bis Bis-Labeling / Chelation Target->Bis Action1 Use NaOH/KOH pH 8.5 - 9.0 Mono->Action1 Action2 Use NaOH/KOH pH > 11.0 Bis->Action2

Figure 2: Experimental decision matrix for base and pH selection.

Storage and Handling of the Isotope

  • Hygroscopy: The dihydrochloride salt is hygroscopic.[1][2] If left open, it absorbs water, altering the molecular weight and throwing off your stoichiometry.

    • Protocol: Weigh quickly in a dry box or desiccated environment.

  • Re-acidification: If you generated the free base but didn't use it all, you cannot store it. It will degrade.[3]

    • Recovery: Add HCl (in methanol or dioxane) to precipitate the salt back out. Filter and dry to recover the stable

      
      -EDA 
      
      
      
      2HCl form.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3301, Ethylenediamine. Retrieved from [Link]

  • NIST (2025). Ethylenediamine: Proton affinities and pKa data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Technical Support Center: 15N Metabolic Labeling & Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Labeling in 15N-Enriched Experiments Audience: Proteomics Researchers & Mass Spectrometrists

Welcome to the Stable Isotope Labeling Support Hub

Status: Active Agent: Senior Application Scientist (Proteomics Division)

If you are seeing "satellite peaks," distorted isotopic envelopes, or lower-than-expected identification rates in your 15N datasets, you are facing the classic Incomplete Incorporation Challenge .

Unlike SILAC (which adds a fixed mass shift, e.g., Lys+8), 15N metabolic labeling shifts the mass of a peptide based on its nitrogen count. If labeling is incomplete (e.g., 95%), the resulting mass spectrum does not show a clean "heavy" peak; it shows a complex distribution of isotopologues (molecules with mixed 14N and 15N atoms). This destroys the pattern matching algorithms used by most search engines.

This guide provides the diagnostic workflows and protocols to fix this at the source (biology) and mitigate it in the analysis (computational).

Module 1: Diagnostic Workflow

Is it Incomplete Labeling or Something Else?

Before altering your culture conditions, confirm the issue is biological incorporation and not instrumental artifact.

The Symptom: The "Pre-Peak" Phenomenon

In a perfect 15N experiment (>99% efficiency), the heavy peptide’s monoisotopic peak should be the most intense (or follow the theoretical distribution of 15N).

  • Incomplete Labeling (90-95%): You will see significant signal intensity at

    
     and 
    
    
    
    positions relative to the fully labeled peak.
  • Back-Exchange: If the peaks appear "smeared" or broad, it may suggest post-extraction exchange (rare for covalently bound nitrogen, common for deuterium).

Diagnostic Logic Tree

Use the following logic to diagnose your spectra.

DiagnosticWorkflow Start Observe Low ID Rates / Complex Spectra CheckEnvelope Inspect Heavy Peptide Isotopic Envelope Start->CheckEnvelope CleanPeak Clean Monoisotopic Peak? (Matches theoretical 15N) CheckEnvelope->CleanPeak Yes PrePeaks Significant Pre-Peaks (M-1, M-2)? CheckEnvelope->PrePeaks No TechIssue Technical Issue: Instrument Calibration / Co-isolation CleanPeak->TechIssue Envelope is fine BioIssue Biological Issue: Incomplete Incorporation PrePeaks->BioIssue Satellite peaks present Go to Module 2 (Protocols) Go to Module 2 (Protocols) BioIssue->Go to Module 2 (Protocols) Check MS Calibration Check MS Calibration TechIssue->Check MS Calibration

Figure 1: Decision matrix for diagnosing incomplete labeling based on spectral morphology.

Module 2: Biological Optimization (The "Wet Lab" Fix)

Incomplete labeling usually stems from two sources: Pre-existing Nitrogen Pools (the inoculum) or Scavenging (undefined media components).

Protocol A: The "Step-Up" Adaptation for E. coli

Context: Simply inoculating a 15N culture with a colony from an LB plate (14N) guarantees dilution. The bacteria will utilize the stored 14N amino acids before synthesizing new ones from your expensive 15N-NH4Cl.

The Fix: You must dilute the 14N pool through serial passage.

StepActionCritical Technical Note
1. Starter Inoculate single colony into 2 mL LB media (14N).Grow only to mid-log (OD600 ~0.5). Do not overgrow.
2. Wash Pellet cells (3000 x g, 5 min). Wash 2x with 15N-M9 salts (no nitrogen).Removes extracellular 14N from LB carryover.
3. Adaptation Resuspend in 5 mL 15N-Minimal Media . Grow to saturation.This is the "Adaptation Culture." Incorporation is now ~80-90%.
4. Dilution Inoculate your Final Production Flask (15N) at 1:100 dilution from Step 3.This dilution step ensures the remaining 14N is mathematically negligible (<0.1%).
5. Harvest Induce and harvest.Result: >99% Incorporation.
Protocol B: Mammalian Cell Culture (The "Dialysis" Rule)

Context: Mammalian cells are auxotrophic for many amino acids. You cannot use NH4Cl; you must use 15N-Amino Acids. The Trap: Standard Fetal Bovine Serum (FBS) is rich in unlabeled (14N) amino acids.

The Fix:

  • Reagent: You must use Dialyzed FBS (dFBS) with a molecular weight cutoff (MWCO) of 10 kDa. This removes free 14N-amino acids while retaining growth factors.

  • Passage: Cells must be passaged for at least 5-6 doublings in 15N media to replace the proteome.

  • Scrambling Check: In mammalian cells, 15N-Glutamine often converts to Proline or Arginine via the Krebs cycle, leading to "isotope scrambling" (dilution of the label).

    • Solution: If using specific amino acids (SILAC style), stick to 15N-Lysine/Arginine . If using total 15N labeling, be aware that Proline residues may have lower incorporation rates.

Module 3: Data Analysis Mitigation (The "Dry Lab" Fix)

If you have already generated data with 95% labeling, you cannot re-culture. You must rescue the data computationally.

The Challenge: Variable Mass Shifts

In SILAC, a Lysine is always +8 Da. In 15N labeling, the mass shift depends on the sequence.[1]

  • Peptide A (2 Nitrogens): Shift = +2 Da

  • Peptide B (15 Nitrogens): Shift = +15 Da

Standard search engines (Mascot, Sequest) often fail here because they expect a fixed precursor mass.

Workflow: Computational Correction

AnalysisWorkflow RawData Raw MS Data (95% Labeled) StandardSearch Standard Search (100% 15N assumption) RawData->StandardSearch AtomCount Define 15N as Variable Modification? RawData->AtomCount Fail High False Discovery Rate (Missed Peptides) StandardSearch->Fail Prospector Use Protein Prospector (Allows <100% labeling) AtomCount->Prospector MaxQuant MaxQuant (Heavy Labels Config) AtomCount->MaxQuant Success Corrected Quantification Prospector->Success MaxQuant->Success

Figure 2: Computational workflow for rescuing incompletely labeled 15N data.

Software Configuration Guide:

  • MaxQuant:

    • Go to Group-specific parameters -> Type -> Standard.

    • In Modifications, do not add 15N as a variable modification (too computationally expensive).

    • Instead, in Labels, define a "Heavy" channel. You must specify that all amino acids contain 15N.

    • Critical: If incorporation is low (<95%), MaxQuant's pattern matching may discard the peaks. You may need to widen the Isotope match tolerance.

  • Protein Prospector (Recommended for Troubleshooting):

    • This tool allows you to specify an "Atomic Enrichment" percentage (e.g., 95% 15N).

    • It calculates the theoretical envelope for a 95% labeled peptide and matches it to your spectra. This is the most robust method for rescuing "failed" experiments [1].

Module 4: Frequently Asked Questions (FAQ)

Q1: My 15N E. coli growth curve is flat. What is wrong?

  • A: 15N-NH4Cl affects pH differently than complex nitrogen sources. Ensure your M9 media is strongly buffered (phosphate buffer). Also, check for toxic contaminants in the 15N source; occasionally, industrial-grade isotopes contain heavy metals. Use "Microbiological Grade" isotopes.

Q2: Can I use 15N labeling for Post-Translational Modification (PTM) analysis?

  • A: Yes, but be careful. PTMs (like phosphorylation) do not contain nitrogen, so the mass shift is solely from the amino acid backbone. However, if the PTM is Acetylation or Methylation, the source of the acetyl/methyl group (often Acetyl-CoA or SAM) usually comes from the carbon metabolism, not the nitrogen source. These groups will remain unlabeled (14N/12C), which is fine, but must be accounted for in the mass calculation.

Q3: Why do I see "Back-Exchange" in my sample preparation?

  • A: You are likely confusing Nitrogen back-exchange with Hydrogen/Deuterium exchange. The N-C bond is covalent and stable. It does not exchange during cell lysis or digestion. If you see loss of label, it is biological dilution (proteolysis of old 14N proteins) or contamination, not chemical exchange [2].

Q4: How do I calculate Incorporation Efficiency manually?

  • A: Identify a high-abundance peptide. Locate the monoisotopic peak of the heavy version (

    
    ). Look for the peak immediately preceding it (
    
    
    
    ).
    • Formula:

      
      
      
    • Note: This is an approximation. For exact calculation, you must fit the entire isotopic distribution.

References
  • Skirycz, A. et al. (2011). "Quantitative proteomics using 15N-metabolic labeling." Nature Protocols, 6, 177–191.

  • McClatchy, D. B. et al. (2007). "15N metabolic labeling of mammalian tissue with slow protein turnover." Journal of Proteome Research, 6(5), 2005–2010.

  • Cambridge Isotope Laboratories. (2020).[2] "Application Note: Metabolic Labeling of E. coli for NMR and Mass Spectrometry."

  • Cox, J. & Mann, M. (2008). "MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification." Nature Biotechnology, 26, 1367–1372.

Sources

Ethylenediamine-15N2 dihydrochloride purity analysis and purification methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis, Purification, and Handling of Isotope-Labeled Reagents

Document ID: TS-EDA15N-001 | Version: 2.4 | Status: Active

Introduction: The "Invisible" Reagent

From the Desk of the Senior Application Scientist:

You are likely working with Ethylenediamine-15N2 dihydrochloride (EDA-15N2 2HCl) because you require a precise internal standard for mass spectrometry or a specific NMR probe for structural biology. This compound is a high-value reagent, but it presents three distinct "traps" that lead to experimental failure:

  • The Detection Trap: It has no chromophore. Standard HPLC-UV will show you nothing, leading to false assumptions of purity.

  • The Hygroscopicity Trap: As a dihydrochloride salt, it is a moisture magnet. "Wet" salt weighs more, ruining your stoichiometric calculations for isotopic enrichment.

  • The Free-Base Trap: The salt is stable; the free amine is volatile and reacts greedily with atmospheric CO2 to form carbamates.

This guide is not a textbook. It is a troubleshooting system designed to navigate these traps using self-validating protocols.

Module 1: Purity Analysis & Isotopic Verification

Analytical Decision Matrix

Before injecting your sample, determine your analytical goal. Do not use standard HPLC-UV methods for this compound.

AnalyticalWorkflow Start What is your Analytical Goal? ChemPurity Chemical Purity (Contaminants) Start->ChemPurity IsoPurity Isotopic Enrichment (15N %) Start->IsoPurity WaterContent Salt Stoichiometry (Hydration) Start->WaterContent Deriv Method A: HPLC w/ FMOC Derivatization (Fluorescence/UV) ChemPurity->Deriv High Sensitivity CAD Method B: HPLC w/ CAD or ELSD (Universal Detection) ChemPurity->CAD No Derivatization MS Method C: HRMS (Direct Infusion) Check M+2 Peak IsoPurity->MS Quantification NMR Method D: 1H-15N HSQC NMR (Definitive) IsoPurity->NMR Structural Proof KF Method E: Karl Fischer Titration (Essential for Salts) WaterContent->KF

Figure 1: Analytical workflow selection based on specific data requirements.

FAQ: Analytical Challenges

Q: I injected the salt directly into my HPLC-UV at 210 nm and saw nothing. Is my column broken? A: No. Ethylenediamine has no conjugated system, meaning it is invisible to UV detection even at low wavelengths. You must use derivatization .

Protocol: FMOC-Cl Derivatization for HPLC Why this works: FMOC-Cl reacts with primary amines to form a highly fluorescent, hydrophobic derivative that retains well on C18 columns.

  • Preparation: Dissolve 1 mg EDA-15N2 2HCl in 1 mL borate buffer (pH 9.0).

  • Reaction: Add 1 mL of 5 mM FMOC-Cl in acetonitrile.

  • Incubation: Vortex and let stand for 10 minutes at room temperature.

  • Quenching: Add 20 µL of adamantanamine (ADAM) to scavenge excess FMOC-Cl (prevents the reagent peak from obscuring the product).

  • Analysis: Inject onto C18 column.[1] Detect at Ex 265 nm / Em 315 nm.

Q: How do I confirm it is actually 15N labeled and not generic EDA? A: Mass Spectrometry is the fastest method, but NMR is the most structural.

  • Mass Spec Check: Look for the molecular ion shift.

    • Natural EDA (Free base): MW 60.10

    • 15N2-EDA (Free base): MW ~62.10

    • Note: In ESI+, you typically see [M+H]+. Expect m/z 63.1 for the labeled compound vs 61.1 for the unlabeled.

  • NMR Check: Run a 1H-15N HSQC .

    • In 1H NMR (D2O), the methylene protons (CH2) of unlabeled EDA appear as a singlet (approx 3.4 ppm).

    • In 15N-labeled EDA, these protons couple to the 15N nucleus (spin 1/2), splitting the signal into a doublet (J ~4-6 Hz).

Module 2: Purification (Recrystallization)

Over time, amine salts can turn yellow due to trace oxidation or absorb enough water to become sticky. Recrystallization restores the white crystalline habit.

The Solvent System: Water (Solvent) / Ethanol (Anti-solvent). Causality: EDA-2HCl is extremely soluble in water but sparingly soluble in ethanol.

Step-by-Step Recrystallization Protocol
  • Dissolution:

    • Place 1.0 g of crude EDA-15N2 2HCl in a small Erlenmeyer flask.

    • Add the minimum amount of hot distilled water (~0.5 - 0.8 mL) to fully dissolve the solid.

    • Validation: The solution should be clear. If particles remain, filter hot.

  • Precipitation:

    • While keeping the solution warm (not boiling), slowly add hot absolute ethanol (approx 5-10 mL) dropwise.

    • Stop adding ethanol just as a persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of water to clear the solution again.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature on the benchtop (do not disturb).

    • Once room temp, move to a 4°C fridge, then -20°C freezer for maximum yield.

  • Collection:

    • Filter rapidly using a chilled Büchner funnel.

    • Wash with cold absolute ethanol.

    • Critical Step: Dry under high vacuum (0.1 mbar) for 4 hours to remove lattice solvents.

Recrystallization Step1 Dissolve Salt in Min. Hot Water Step2 Add Hot Ethanol Until Turbid Step1->Step2 Anti-solvent addition Step3 Cool Slowly (RT -> 4°C -> -20°C) Step2->Step3 Nucleation Step4 Filter & Wash (Cold EtOH) Step3->Step4 Harvest Step5 Vacuum Dry (Remove Solvent) Step4->Step5 Final Polish

Figure 2: Recrystallization workflow using the Water/Ethanol solvent pair.

Module 3: Handling & Synthesis (The Free Base Trap)

Q: My reaction failed. I just added the salt directly to my organic solvent. A: EDA-2HCl is a salt. It will not dissolve in DCM, Toluene, or THF. It will sit at the bottom of the flask like sand. You must liberate the free amine.

Method A: In-Situ Neutralization (Recommended)

Best for: One-pot reactions where water/salts don't interfere.

  • Suspend EDA-15N2 2HCl in the reaction solvent (e.g., Methanol or DMF).

  • Add 2.0 - 2.2 equivalents of a non-nucleophilic base (e.g., DIPEA or TEA) or solid NaOMe.

  • Stir for 15 minutes. The solution will now contain free EDA-15N2 and precipitated salt (DIPEA-HCl or NaCl).

  • Proceed with your reaction.

Method B: Isolation of Free Amine (Advanced)

Best for: Strictly anhydrous reactions. Warning: Free EDA is volatile (bp 116°C) and fumes in air.

  • Mix EDA-15N2 2HCl with 2.5 equivalents of powdered KOH (dry).

  • Heat the solid mixture in a distillation apparatus.

  • Distill the free amine directly from the solid slurry under slight vacuum or nitrogen flow.

  • Collect into a receiver flask under Argon. Use immediately.

Summary of Physiochemical Properties

PropertyValue / CharacteristicExperimental Implication
Appearance White Crystalline SolidYellowing indicates oxidation; Recrystallize.
Solubility Water (++++), MeOH (++), EtOH (+)Use Water/EtOH for purification.
Hygroscopicity HighStore in desiccator; weigh quickly.
UV Absorbance None (>200 nm)Requires FMOC/OPA derivatization for HPLC.
15N NMR Signal ~ -350 to -360 ppm (ref to CH3NO2)Distinct from 14N; shows coupling to protons.

References

  • Thermo Scientific Chemicals. Ethylenediamine dihydrochloride, 98+% Specification Sheet. Thermo Fisher Scientific. Link

  • Paz-Pino, B., et al. (2003). "HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants." Food Additives and Contaminants, 20(3), 308-312.[2] Link

  • ResearchGate Protocol. Determination of ethylenediamine disuccinic acid (EDDS) by high performance liquid chromatography after derivatization with FMOC.Link

  • Johnston, J. C., & Maria, A. (1992). 15N NMR Spectroscopy as a method for comparing the rates of imidization of several diamines. NASA Technical Memorandum. Link

  • Spectrum Chemical. Material Safety Data Sheet: Ethylenediamine dihydrochloride.Link

Sources

Best practices for storing and handling Ethylenediamine-15N2 dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethylenediamine-15N2 Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and utilization of this stable isotope-labeled compound. As Senior Application Scientists, we have compiled this resource based on established safety protocols and field-proven insights to help you achieve reliable and reproducible experimental outcomes.

Product Overview

Ethylenediamine-15N2 dihydrochloride (Formula: H₂¹⁵NCH₂CH₂¹⁵NH₂ · 2HCl) is a stable isotope-labeled version of ethylenediamine dihydrochloride, where both nitrogen atoms are the heavy isotope ¹⁵N.[1][2] It is typically a white to off-white crystalline solid.[3] This compound is a crucial tool in various research applications, particularly in quantitative analysis using mass spectrometry (e.g., isotope dilution) and in metabolic studies to trace the fate of molecules.[4][5][6]

Its utility is directly linked to its chemical and isotopic purity.[4] Therefore, adherence to strict storage and handling protocols is not merely a safety precaution but a prerequisite for scientific validity.

Key Physicochemical Properties
PropertyValueSource(s)
Appearance White to off-white crystalline solid/powder[3][7]
Hygroscopicity Highly hygroscopic; readily absorbs moisture from the air.[3][7][8][9]
Solubility Highly soluble in water; moderately soluble in ethanol.[3]
Stability Stable under recommended storage conditions.[3][10]
Incompatibilities Strong oxidizing agents.[3][10]
Isotopic Purity Typically ≥98 atom % ¹⁵N.[1][2]

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the day-to-day use of Ethylenediamine-15N2 Dihydrochloride.

Storage & Stability

Q1: What is the single most critical factor for storing this compound? A: Moisture exclusion. Ethylenediamine-15N2 dihydrochloride is extremely hygroscopic.[3][8][9] Absorption of atmospheric moisture will cause the powder to clump, leading to inaccurate weighing and potential degradation over time. It is imperative to keep the container tightly closed and stored in a dry environment.

Q2: What are the ideal storage conditions (temperature and location)? A: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[3][8][11] While it is stable at ambient temperature (below +30°C), the primary goal is to maintain a moisture-free environment.[3] For long-term storage, we recommend placing the tightly sealed container inside a desiccator.

Q3: How long can I expect the compound to remain stable? A: When stored correctly in a tightly sealed container protected from moisture and light, the compound is stable for an extended period.[10] However, once the seal is broken, its stability is contingent on minimizing exposure to air and humidity. For best results, we recommend using the product within a year of opening.

Safe Handling & Personal Protective Equipment (PPE)

Q4: What specific PPE is mandatory when handling this compound? A: This compound is hazardous and can cause skin, eye, and respiratory irritation, as well as allergic reactions.[8][12][13] The following PPE is required to minimize exposure risks.

PPE TypeSpecificationRationaleSource(s)
Hand Protection Nitrile or other appropriate chemical-resistant gloves.Prevents skin contact, irritation, and potential allergic reactions.[10][11][12]
Eye Protection Chemical safety goggles or a face shield.Protects eyes from dust particles that can cause serious irritation.[8][11][12]
Body Protection A lab coat or suitable protective clothing.Prevents contamination of personal clothing and skin.[11][12]
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator is necessary.Prevents inhalation of dust, which can irritate the respiratory tract and cause sensitization.[8][11][12]

Q5: What is the best practice for weighing the powder to ensure accuracy? A: Due to its hygroscopic nature, weighing should be performed as quickly as possible to minimize moisture absorption.

  • Allow the container to equilibrate to room temperature inside a desiccator before opening to prevent condensation.

  • Handle the compound in a chemical fume hood or a glove box with controlled humidity.

  • Use a clean, dry spatula for transfer.

  • Close the container lid tightly immediately after dispensing the required amount.

Solution Preparation & Usage

Q6: What solvents should I use to prepare solutions? A: The compound is highly soluble in water.[3] For most applications, high-purity (e.g., HPLC or LC-MS grade) water is the recommended solvent. It is also moderately soluble in ethanol.[3] Always use fresh, high-purity solvents to avoid introducing contaminants that could interfere with sensitive analyses.

Q7: How should I prepare a stock solution? A: Prepare the solution in a well-ventilated area, following the PPE guidelines. Add the pre-weighed solid to the solvent and mix gently until fully dissolved. Avoid vigorous shaking that could introduce atmospheric contaminants. For quantitative applications, use volumetric flasks for precise concentration.

Q8: How stable are solutions of Ethylenediamine-15N2 dihydrochloride? A: The stability of the solution depends on the solvent and storage conditions. Aqueous solutions should be prepared fresh for best results. If short-term storage is necessary, store the solution at 2-8°C in a tightly capped vial and use it within a few days. Repeated freeze-thaw cycles should be avoided as they can lead to adsorption on vial surfaces and affect concentration.[4]

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your experiments.

Workflow: Initial Handling of a New Container

G A Receive New Container B Inspect Container for Damage A->B C Is Seal Intact? B->C D Store in Cool, Dry Location (Desiccator Recommended) C->D Yes E Quarantine & Contact Supplier C->E No G Equilibrate to Room Temp in Desiccator Before Opening D->G F Ready for Use G->F

Caption: Initial receipt and inspection workflow.

Common Experimental Issues
ProblemPotential Cause(s)Recommended Solution(s)
Powder is clumped or appears wet. Moisture Absorption: The container was not sealed tightly or was opened in a humid environment.Dry the material under vacuum if necessary, though this may not be ideal for all applications. For future use, ensure the container is always tightly sealed and stored in a desiccator. Work quickly when weighing.
Inconsistent or non-reproducible analytical results. 1. Inaccurate Weighing: Due to moisture absorption. 2. Degradation: Improper storage or use of old solutions. 3. Contamination: Use of non-analytical grade solvents or contaminated glassware.1. Review weighing procedures; use a controlled environment. 2. Prepare fresh solutions for each experiment. Avoid freeze-thaw cycles.[4] 3. Use high-purity solvents and meticulously clean all equipment.
Unexpected peaks in Mass Spectrometry. Isotopic or Chemical Impurity: The compound may be contaminated, or it may have degraded.Verify the certificate of analysis for isotopic and chemical purity.[4] Run a blank with your solvent to rule out system contamination. Prepare a fresh sample using new solvent.
User experiences skin or respiratory irritation. Inadequate Safety Precautions: Insufficient PPE or poor ventilation.Immediately move to fresh air. If skin/eye contact occurs, flush with copious amounts of water for at least 15 minutes.[11] Review and strictly adhere to the required PPE and handling protocols. Always handle the solid in a chemical fume hood.[11][12]
Troubleshooting Logic Diagram

G cluster_0 Problem Diagnosis A Inconsistent Analytical Result B Check Weighing & Solution Prep A->B C Was the compound dry & free-flowing? B->C D Were fresh, high-purity solvents used? C->D Yes E Re-weigh, prepare fresh solution in a controlled environment. C->E No D->E No F Run solvent blank and re-analyze. D->F Yes G Problem Resolved E->G F->G If Blank is Clean H Contact Technical Support with Lot Number F->H If Blank is Contaminated or Problem Persists

Caption: Logic for troubleshooting inconsistent results.

Key Experimental Protocols

Protocol 1: Spill Cleanup Procedure

In the event of a small spill, follow these steps immediately.

  • Evacuate & Ventilate: Ensure the area is well-ventilated.[11][12] If the spill is large, evacuate the immediate area.

  • Wear Full PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection.[10][11]

  • Contain the Spill: Carefully sweep or vacuum the solid material.[11] Avoid generating dust.[10][11] Place the material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with a damp cloth.

  • Disposal: Dispose of the waste material and cleaning supplies as hazardous waste in accordance with local, regional, and national regulations.[10][12]

Protocol 2: Waste Disposal

Unused material and contaminated items are considered hazardous waste.

  • Containerize: Collect waste in a clearly labeled, sealed container.[10]

  • Licensed Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[10][14] Do not dispose of down the drain or in regular trash.[10][15]

References

  • Guidechem. (n.d.). Ethylenediamine dihydrochloride 333-18-6 wiki.
  • Loba Chemie. (2016, June 2). ETHYLENEDIAMINE DIHYDROCHLORIDE FOR SYNTHESIS MSDS.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Ethylenediamine Dihydrochloride, 98+%.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Ethylenediamine dihydrochloride.
  • Moravek, Inc. (2019, October 17). 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds.
  • Fisher Scientific. (2010, June 21). SAFETY DATA SHEET - N-1-Naphthylethylene diamine dihydrochloride.
  • CDH Fine Chemical. (n.d.). ETHYLENEDIAMINE DIHYDROCHLORIDE CAS No 333-18-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: Ethylenediamine.
  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Ethylenediamine dihydrochloride.
  • Solarbio. (2026, February 5). Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them).
  • Fisher Scientific. (2010, June 21). SAFETY DATA SHEET.
  • Chemarc. (n.d.). SAFETY DATA SHEET ETHYLENEDIAMINE (EDA).
  • Patsnap Synapse. (2024, July 13). What are the side effects of Ethylenediamine Dihydrochloride?.
  • Sciencemadness Discussion Board. (2010, April 15). Disposal of ethylenediamine.
  • Sigma-Aldrich. (2023, March 25). SAFETY DATA SHEET.
  • Fisher Scientific. (2018, October). Ethylenediamine - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). Ethylenediamine-15N2 dihydrochloride 98 atom % 15N, 99% (CP).
  • Ataman Kimya. (n.d.). ETHYLENEDIAMINE.
  • CIL. (2025, November 1). Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry.
  • Spectrum Chemical. (n.d.). Ethylenediamine-Dihydrochloride-Reagent | CAS 333-18-6 | E1038.
  • Ataman Kimya. (n.d.). ETHYLENEDIAMINE.
  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
  • Netri. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications.
  • Sigma-Aldrich. (n.d.). Ethylenediamine-15N2 15N 98atom , 99 CP 84050-98-6.

Sources

Technical Support Center: Mastering Analytical Variability with Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific principles and field-proven insights for effectively using internal standards (IS) to correct for analytical variability. This resource is structured to address the common and complex challenges you face in your daily experimental work, particularly in chromatography and mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions that form the bedrock of understanding internal standard methodology.

Q1: What is the primary purpose of an internal standard and how does it work?

An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls within an analytical batch.[1][2][3] Its fundamental purpose is to compensate for variations that are difficult to control during sample preparation and analysis.[4][5][6]

The core principle lies in relative response.[7] Instead of relying on the absolute signal of your target analyte, you use the ratio of the analyte's response to the internal standard's response for quantification.[7][8] This ratio remains stable even if there are variations in sample volume, extraction efficiency, or instrument response, because both the analyte and the internal standard are subjected to the same conditions and thus affected proportionally.[7][8]

Q2: What are the different types of internal standards, and which one should I choose?

There are primarily two types of internal standards used in LC-MS bioanalysis:

  • Stable Isotope-Labeled (SIL) Internal Standards : These are considered the "gold standard".[9] A SIL-IS is a version of the analyte where one or more atoms have been replaced with their stable, heavier isotopes (e.g., ²H, ¹³C, ¹⁵N).[1][10]

  • Structural Analogue Internal Standards : These are compounds that are chemically similar to the analyte but not identical.[1][11]

For most applications, especially in regulated bioanalysis using mass spectrometry, a Stable Isotope-Labeled (SIL) IS is strongly preferred .[1][12] The near-identical chemical and physical properties of a SIL-IS ensure that it closely mimics the analyte during extraction, chromatography, and ionization, thus providing the most accurate correction for matrix effects and other sources of variability.[1][10][13] Structural analogues are a secondary option when a SIL-IS is not available or is prohibitively expensive.[9]

Q3: What are the key criteria for selecting a suitable internal standard?

The selection of an appropriate internal standard is critical for the success of your assay.[14] Here are the essential criteria:

CriteriaRationale
Chemical & Physical Similarity The IS should have similar properties (e.g., polarity, molecular weight) to the analyte to ensure comparable behavior during sample preparation and analysis.[14][15]
Stability The IS must be stable throughout the entire analytical process, from sample storage to final detection.[14]
Chromatographic Resolution The IS must be well-separated from the analyte and any other interfering components in the sample matrix.[14][15]
Non-Interference The IS should not react with the analyte or components of the sample matrix.[14][16] It also should not be naturally present in the samples being analyzed.[15]
For SIL-IS: Mass Difference To avoid mass spectrometric cross-talk, the SIL-IS should ideally have a mass difference of at least 4-5 Da from the analyte. ¹³C or ¹⁵N labeling is often preferred over deuterium (²H) labeling to minimize potential chromatographic shifts.[1]
For SIL-IS: Isotopic Purity The amount of unlabeled analyte present as an impurity in the SIL-IS should be minimal to avoid interfering with the quantification of the analyte at low concentrations.[6]
Q4: When is the best time to add the internal standard to my samples?

Ideally, the internal standard should be added as early as possible in the sample preparation workflow.[5] For methods involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the IS is typically added before any extraction steps.[1] This allows the IS to account for analyte loss and variability throughout the entire process, including extraction, evaporation, and reconstitution steps.[1]

There are exceptions, such as in assays measuring both free and encapsulated drugs, where adding the IS early might disrupt the equilibrium between the two forms. In such specific cases, the IS may be added post-extraction.[1]

Q5: How do I determine the optimal concentration for my internal standard?

There is no single rule for the concentration of the internal standard, but a common practice is to use a concentration that yields a response similar to the analyte at a key point in the calibration curve.[15] A good starting point is a concentration that produces a response in the range of that observed for the analyte at the midpoint or upper third of the calibration curve.[1]

Key considerations for IS concentration:

  • Avoid Detector Saturation : The concentration should not be so high that it saturates the detector.

  • Sufficient Signal-to-Noise : The response should be strong enough to ensure good precision (e.g., RSD < 2-3%).[17]

  • Solubility : The chosen concentration must be soluble in the sample matrix and solvents used.[1]

  • Linear Range : The response of the internal standard should be within the linear range of the detector.[4][17]

Troubleshooting Guides

This section provides structured approaches to diagnose and resolve common issues encountered when using internal standards.

Problem 1: High Variability in Internal Standard Response Across a Batch

High variability in the IS response can compromise the accuracy and precision of your results.[2] The FDA and other regulatory bodies recommend monitoring the IS response during sample analysis.[18]

Initial Diagnosis:

  • Calculate the Relative Standard Deviation (RSD) of the IS peak areas across all samples in the batch (excluding blanks). A high RSD (e.g., >15-20%) indicates a potential issue.

  • Plot the IS Peak Area vs. Injection Order : This can help identify trends, such as a gradual decrease in signal, which might suggest instrument drift or column degradation.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high internal standard variability.

Detailed Steps & Explanations:

  • Review Sample Preparation : Human error is a common source of variability.[1] Double-check for inconsistencies in adding the IS solution, incomplete solvent evaporation, or inadequate vortexing.

  • Investigate Matrix Effects : If the IS variability is random and more pronounced in study samples compared to calibration standards, this could point to differential matrix effects.[5][18] This occurs when co-eluting matrix components affect the ionization of the analyte and IS differently.

  • Check for Instrument Performance Issues : Consistent performance of your LC-MS system is crucial. Fluctuations can arise from an inconsistent autosampler, a contaminated ion source, or a failing column.

Problem 2: My Deuterated Internal Standard Has a Different Retention Time Than My Analyte

This is a known phenomenon called the "deuterium isotope effect," which is particularly common in reversed-phase chromatography.[19] The replacement of hydrogen with the heavier deuterium can slightly alter the compound's physicochemical properties, leading to a small shift in retention time, with the deuterated compound often eluting slightly earlier.[19]

Why is this a problem? A significant shift in retention time can cause the analyte and the IS to elute in regions with different levels of ion suppression from the sample matrix.[19] This "differential matrix effect" undermines the ability of the IS to accurately correct for variations in ionization, leading to inaccurate and imprecise results.[19]

Solutions:

  • Optimize Chromatography : Adjust the mobile phase composition or gradient to minimize the separation between the analyte and the IS. The goal is to achieve maximum co-elution.

  • Use a Different Labeled Standard : If available, switch to a ¹³C or ¹⁵N labeled internal standard. These heavier isotopes typically have a much smaller isotope effect and are less prone to chromatographic shifts.[1]

  • Evaluate the Impact : If the shift is minor, you must validate that it does not negatively impact the data. This can be done by performing post-extraction addition experiments in at least six different sources of the biological matrix to assess the consistency of the analyte/IS response ratio.[12]

Experimental Protocols

Protocol: Preparation of Calibration Curve Standards and Quality Controls

This protocol outlines the standard procedure for preparing calibration standards and quality controls (QCs) for a typical bioanalytical assay.

Materials:

  • Analyte stock solution (e.g., 1 mg/mL)

  • Internal Standard stock solution (e.g., 1 mg/mL)

  • Control biological matrix (e.g., drug-free human plasma)

  • Appropriate solvents for dilution (e.g., methanol, acetonitrile)

Procedure:

  • Prepare Working Solutions:

    • Create a series of intermediate working solutions of the analyte by serially diluting the stock solution. These will be used to spike the calibration standards.

    • Prepare a separate set of intermediate working solutions for the low, medium, and high QC samples.

    • Prepare a working solution of the internal standard at the desired final concentration.

  • Spike Calibration Standards and QCs:

    • Aliquot the control biological matrix into labeled tubes for each calibration level and QC level.

    • Add a small, precise volume (e.g., 5-10 µL) of the appropriate analyte working solution to each tube. Ensure the volume of the spiking solution is a small fraction (<5%) of the matrix volume to avoid altering the matrix composition.

    • Vortex each tube gently to mix.

  • Add the Internal Standard:

    • To every calibration standard and QC sample, add a fixed, precise volume of the internal standard working solution.

    • Vortex all tubes to ensure thorough mixing.[5]

  • Process Samples:

    • Proceed with the sample preparation method (e.g., protein precipitation, LLE, or SPE) for all standards and QCs.

Workflow Diagram:

Sources

Technical Support Center: Fluorimetric Determination of Catecholamines

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-precision, method-refining technical support for researchers quantifying catecholamines (Dopamine, Norepinephrine, Epinephrine) via fluorimetric analysis.

Module 1: The Chemistry of Derivatization (Trihydroxyindole Method)

Context: The native fluorescence of catecholamines is insufficient for biological trace analysis. The Trihydroxyindole (THI) method remains the gold standard for derivatization, converting catecholamines into highly fluorescent lutines.

Core Workflow & Mechanism

The reaction proceeds in two critical stages:

  • Oxidation: Catecholamines are oxidized (using Iodine or Potassium Ferricyanide) to form quinones (adrenochrome/noradrenochrome).

  • Rearrangement & Stabilization: In the presence of strong alkali (NaOH) and an antioxidant, the quinones rearrange into fluorescent trihydroxyindoles (lutines).

THI_Reaction CA Catecholamine (Non-fluorescent) Quinone Quinone (Adrenochrome) CA->Quinone Oxidation (pH dependent) Lutine Trihydroxyindole (Fluorescent Lutine) Quinone->Lutine Alkali (NaOH) + Antioxidant Degradation Indolequinones (Non-fluorescent) Quinone->Degradation No Antioxidant or Acidic pH Lutine->Degradation UV Light / Time

Caption: The Trihydroxyindole (THI) reaction pathway. Stabilization is the rate-limiting step for signal integrity.

Troubleshooting & FAQs

Q: My fluorescence signal fades rapidly (within minutes). What is the cause? A: This is "Lutine Instability." The fluorescent trihydroxyindole derivative is thermodynamically unstable and prone to further oxidation into non-fluorescent indolequinones.

  • The Fix: You must include a stabilizing agent immediately upon adding the alkali.

    • Ascorbic Acid: The standard stabilizer. Ensure your reagent is fresh; oxidized ascorbic acid (yellow) accelerates fading.

    • 
      -Mercaptoethanol:  A more potent alternative often used in automated systems for superior stability [1, 2].
      

Q: How do I chemically distinguish Epinephrine (E) from Norepinephrine (NE) in the same sample? A: Use Differential pH Oxidation .

  • Mechanism: The rate of oxidation is pH-dependent.

    • At pH 2.5 – 3.5: Epinephrine is rapidly oxidized to adrenochrome. Norepinephrine is kinetically inert.

    • At pH 6.0 – 7.0: Both Epinephrine and Norepinephrine are oxidized.

  • Protocol: Run two parallel oxidation reactions.

    • Tube A (pH 3.0): Measures Epinephrine only.

    • Tube B (pH 6.5): Measures Total Catecholamines (E + NE).

    • Calculation: NE = (Total - Epinephrine).

Module 2: Sample Preparation (Alumina Extraction)

Context: Direct fluorimetry on urine or plasma is impossible due to matrix quenching. Isolation using Aluminum Oxide (Alumina) is the critical purification step.

The Alumina Adsorption Protocol
ParameterOptimal ConditionMechanism of Action
Adsorption pH 8.0 – 8.6 At this pH, the catechol hydroxyl groups form a cyclic complex with Aluminum oxide. Below pH 7.5, recovery drops; above pH 9.0, catecholamines auto-oxidize [3].
Washing Water (pH 7.0)Removes matrix interferences. Warning: Do not use acidic water, or you will elute the analytes prematurely.
Elution 0.2 M Acetic AcidAcid disrupts the Al-Catechol complex, releasing the purified amines.

Q: I have low recovery (<60%). Is my Alumina defective? A: Likely not. The issue is usually pH drift or Alumina activation .

  • Check pH Titration: When adjusting urine/plasma to pH 8.6, use a pH meter, not paper. The adsorption window is narrow.

  • Alumina Activation: "Acid-washed" alumina is required.[1] Commercial alumina may contain fines that clog flow or metals that quench fluorescence.

    • Refinement: Pre-wash your alumina with 2M HCl, then wash with water until neutral, and dry at 100°C before use.

Module 3: Instrumentation & Signal Optimization

Context: Whether using a manual spectrofluorometer or HPLC-FLD, wavelength selection determines sensitivity.

Wavelength Optimization Table
AnalyteExcitation (

)
Emission (

)
Notes
Norepinephrine 395 - 405 nm500 - 520 nmBroad emission peak.
Epinephrine 410 - 420 nm520 - 540 nmSlightly red-shifted compared to NE.
Dopamine 320 - 330 nm370 - 380 nmRequires different oxidation (Iodine) than E/NE.

Q: I see high background fluorescence in my "Blank." A: This is often due to Reagent Autofluorescence .

  • Ferricyanide: Residual potassium ferricyanide is highly fluorescent. Ensure you use sufficient antioxidant (ascorbic acid) to reduce all excess ferricyanide to ferrocyanide (non-fluorescent) in the final step.

  • Water Quality: Use only Milli-Q (18.2 MΩ) water. Trace metal ions in distilled water can catalyze non-specific oxidation.

HPLC-FLD Integration Workflow

For researchers moving to High-Performance Liquid Chromatography (HPLC), the workflow shifts to post-column derivatization.

HPLC_Workflow Sample Sample (Acid Eluate) Column HPLC Column (C18 Reverse Phase) Sample->Column Reactor Reaction Coil (50°C) Column->Reactor Reagent1 Reagent 1: Oxidant Reagent1->Reactor Reagent2 Reagent 2: NaOH + Antioxidant Reagent2->Reactor Detector Fluorescence Detector Reactor->Detector THI Derivatives

Caption: HPLC Post-Column Derivatization workflow. Reagents are added after separation to form fluorophores.[2]

References
  • Werner, U. (1975).[3] "An Improved Trihydroxyindole Method for the Determination of Urinary Catecholamines." Zeitschrift für Klinische Chemie und Klinische Biochemie.[3]

  • Anton, A. H., & Sayre, D. F. (1962). "A Study of the Factors Affecting the Aluminum Oxide-Trihydroxyindole Procedure for the Analysis of Catecholamines." Journal of Pharmacology and Experimental Therapeutics.

  • Miyagi, M., et al. (2023). "Sensing of Catecholamine in Human Urine Using a Simple Colorimetric Assay." Molecules.

  • Yamaguchi, M., & Yoshimura, M. (1990). "Simultaneous determination of urinary catecholamines... by high-performance liquid chromatography with fluorescence detection." The Analyst.

  • Peaston, R. T., & Weinkove, C. (2004). "Measurement of catecholamines and their metabolites." Annals of Clinical Biochemistry.

Sources

Minimizing isotope exchange issues in deuterium vs 15N labeling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Isotope Exchange Issues in Deuterium vs. ¹⁵N Labeling

Welcome to the technical support center for stable isotope labeling. This resource is designed for researchers, scientists, and drug development professionals who utilize deuterium (²H) and Nitrogen-15 (¹⁵N) labeling in their mass spectrometry-based experiments. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the distinct challenges posed by these two powerful techniques.

Here, we will delve into the nuances of minimizing isotope exchange, a critical factor for data integrity. While both ²H and ¹⁵N are stable isotopes, the nature of their incorporation into molecules and their subsequent stability are fundamentally different. Deuterium, often used in Hydrogen-Deuterium Exchange (HDX) studies, is intentionally introduced as a labile probe of protein conformation and dynamics. The primary challenge with deuterium is preventing its premature loss, or "back-exchange," during analysis.[1][2][3] Conversely, ¹⁵N is typically incorporated metabolically into the very fabric of proteins and metabolites, creating a stable, covalently bound label.[4][5] The main issue with ¹⁵N is not exchange, but ensuring complete and accurate incorporation during biosynthesis.

This guide is structured to address these distinct challenges head-on, providing you with the expertise to anticipate, troubleshoot, and resolve common issues, thereby ensuring the accuracy and reproducibility of your results.

Part 1: The Challenge of the Labile Label: Troubleshooting Deuterium Back-Exchange

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation, dynamics, and interactions.[6] It relies on the principle that backbone amide hydrogens exposed to a D₂O solvent will exchange with deuterium.[6][7] The rate of this exchange provides information about the protein's structure. However, the very lability that makes deuterium a useful probe also makes it susceptible to back-exchange with hydrogen from aqueous mobile phases and residual water during analysis.[3] This loss of the deuterium label can significantly compromise the structural information obtained.[1][2]

FAQ: Deuterium Labeling

Q1: What is deuterium back-exchange and why is it a problem?

A1: Deuterium back-exchange is the undesirable replacement of deuterium atoms on a labeled molecule (e.g., a protein) with hydrogen atoms from the surrounding environment, primarily during sample processing and LC-MS analysis.[3] This is a significant issue because it leads to an underestimation of the actual deuterium uptake, effectively erasing the very information the experiment is designed to measure. The typical level of deuterium label recovery reported in the literature is around 70%, meaning 30% is lost to back-exchange.[1] Minimizing this loss is crucial for accurate interpretation of protein dynamics and interactions.

Q2: What are the most critical factors that influence the rate of back-exchange?

A2: The rate of hydrogen-deuterium exchange is highly dependent on pH and temperature. The exchange rate is catalyzed by both acid and base and is slowest at a pH of approximately 2.5-3.0.[6][8] Higher temperatures dramatically increase the exchange rate.[6][7] Therefore, maintaining "quench" conditions—low pH and low temperature—is the cornerstone of minimizing back-exchange.[4][]

Q3: My deuterium recovery is low. What are the first things I should check?

A3: If you are experiencing significant back-exchange, you should first verify and optimize your quench conditions. Ensure your quench buffer effectively and rapidly lowers the sample pH to ~2.5.[4][] Crucially, the entire analytical workflow, from digestion to MS analysis, must be performed at or near 0°C.[][10] This includes using a chilled autosampler, columns, and solvent lines.

Troubleshooting Guide: Minimizing Deuterium Back-Exchange
Symptom/Issue Potential Cause Recommended Solution & Explanation
Globally low deuterium levels across all peptides. Ineffective Quenching: The pH of the sample after adding the quench buffer is not reaching the optimal range of 2.5.Verify the final pH of your sample/quench buffer mixture. Adjust the concentration or composition of your quench buffer (e.g., using citric acid or phosphate buffers) to ensure the final pH is stable at ~2.5.[4][5] This minimizes the exchange rate for all subsequent steps.
High Temperature Exposure: The sample is warming up at some point during the workflow.Implement a rigorously cold workflow. Use pre-chilled tubes and an ice bath for all manual steps.[11][12] Ensure your LC system has effective cooling for the autosampler, column oven, and solvent tray.[10] Even brief exposure to room temperature can lead to significant deuterium loss.
Higher back-exchange in later eluting peptides. Long LC Gradient: The longer a peptide is exposed to the aqueous mobile phase, the more opportunity there is for back-exchange.Shorten the LC gradient. While this can sacrifice some chromatographic resolution, it significantly reduces the time for back-exchange.[1][2] It's a trade-off that often favors preserving the label. Increasing the flow rate can also reduce the overall analysis time.[1][12]
Sub-optimal Mobile Phase: The pH of the mobile phase may be too high.Ensure your mobile phase A (aqueous) is at the correct pH. Typically, this will be around pH 2.5, often achieved with 0.1% formic acid.
Inconsistent back-exchange levels between runs. Variable System Performance: Inconsistent temperature control or fluctuating flow rates in the LC system.Perform system suitability tests. Regularly check the temperature stability of your LC system's cooled components. Ensure the pump is delivering a consistent flow rate.
Atmospheric Moisture: For some setups, exposure to ambient moisture can contribute to back-exchange.Consider advanced strategies. For highly sensitive experiments, techniques like using water-in-oil droplets for sample handling have been shown to better preserve the deuterium label by isolating the sample from the aqueous environment.[13]
Experimental Protocol: A Standard Quenched HDX-MS Workflow

This protocol outlines the key steps to minimize back-exchange during a bottom-up HDX-MS experiment.

  • Deuterium Labeling:

    • Incubate your protein in a deuterated buffer (e.g., 20 mM Tris-HCl, 75 mM NaCl in D₂O, pD 7.4) for various time points (e.g., 10s, 1m, 10m, 1h) at a controlled temperature (e.g., 10°C).[4]

  • Quenching the Exchange Reaction:

    • At each time point, rapidly quench the labeling reaction by adding a pre-chilled, acidic quench buffer (e.g., 4 M GnCl, 0.2 M TCEP, 100 mM Citric Acid, pH 2.3) to the sample at a 1:1 ratio.[4]

    • This step must be performed on ice, and the final pH of the mixture should be ~2.5. The temperature should be maintained at or near 0°C.[4][]

  • Proteolytic Digestion:

    • Immediately inject the quenched sample onto an in-line, immobilized pepsin column that is maintained at a low temperature (e.g., 0-4°C).[][14] Pepsin is used because it is active at the low pH of the quench buffer.[]

    • Digestion is typically rapid (e.g., 30-90 seconds).

  • Peptide Trapping and Desalting:

    • The resulting peptides are trapped on a C18 trap column, also maintained at 0°C, to desalt and concentrate them.

  • Chromatographic Separation and MS Analysis:

    • Peptides are eluted from the trap column onto an analytical C18 column using a rapid acetonitrile gradient. The entire LC system, including the columns and solvent lines, should be housed in a refrigerated unit (e.g., 0°C).[10]

    • The eluent is directed into the mass spectrometer for analysis.

HDX_Workflow cluster_labeling Labeling cluster_quench Quench cluster_analysis LC-MS Analysis (0°C) Protein_H2O Protein in H₂O Protein_D2O Protein in D₂O Buffer Protein_H2O->Protein_D2O Initiate Exchange Quench_Buffer Add Cold Quench Buffer (pH 2.5, 0°C) Protein_D2O->Quench_Buffer Stop Exchange Digestion Online Pepsin Digestion Quench_Buffer->Digestion Trap Peptide Trapping Digestion->Trap Separation Rapid HPLC Separation Trap->Separation MS Mass Spectrometry Separation->MS

Part 2: The Challenge of the Stable Label: Troubleshooting ¹⁵N Incorporation

In contrast to the labile nature of deuterium in HDX, ¹⁵N labels, when incorporated metabolically, are covalently bound within the peptide backbone and amino acid side chains.[] This makes the ¹⁵N label exceptionally stable during typical proteomics sample preparation workflows, including harsh denaturation, reduction, alkylation, and digestion steps. The primary challenge in ¹⁵N labeling is not preventing isotope exchange, but rather achieving complete and consistent incorporation of the ¹⁵N isotope into the proteome of the cells or organism.[1][8]

FAQ: ¹⁵N Labeling

Q1: Is ¹⁵N label exchange a concern during sample preparation?

A1: No, for all practical purposes, ¹⁵N that has been metabolically incorporated into proteins is stable and does not exchange with unenriched nitrogen sources during sample prep. The nitrogen atoms are part of the covalent structure of the amino acids. The stability of these labels is a key advantage of metabolic labeling methods.[][15]

Q2: What is incomplete labeling and how does it affect my data?

A2: Incomplete labeling occurs when a significant portion of the proteome has not fully incorporated the ¹⁵N isotope, resulting in a mix of "light" (¹⁴N) and "heavy" (¹⁵N) versions of the same peptide.[1][8] This broadens the isotopic distribution of peptides in the mass spectrum, making it more difficult to identify the monoisotopic peak and leading to reduced identification rates for ¹⁵N-labeled peptides.[1][8] For quantitative experiments, this can severely impact the accuracy of protein abundance ratios, as the software may struggle to correctly calculate the area of the heavy and light peptide peaks.[1]

Q3: What is metabolic scrambling and how can I identify it?

A3: Metabolic scrambling refers to the in vivo conversion of one labeled amino acid into another. For example, if you supplement your media with ¹⁵N-labeled glutamine, the cell's metabolic machinery might transfer that ¹⁵N to other amino acids. This can complicate the interpretation of results, especially in targeted experiments. Identifying scrambling often requires careful analysis of MS/MS data to pinpoint the location of the ¹⁵N label or by observing unexpected mass shifts in amino acids that were not supposed to be labeled.[16]

Troubleshooting Guide: Improving ¹⁵N Incorporation
Symptom/Issue Potential Cause Recommended Solution & Explanation
Low labeling efficiency (<95%) across the proteome. Insufficient Labeling Time: The cells have not undergone enough doublings in the ¹⁵N-containing medium to fully replace the existing ¹⁴N proteome.Increase the duration of labeling. For many cell lines, achieving >98% enrichment requires culturing for at least 5-7 cell divisions. For organisms, this can be even longer.[2][8]
Low Purity of ¹⁵N Source: The ¹⁵N-labeled amino acids or nitrogen salts are not of high isotopic purity.Use high-purity ¹⁵N reagents. It is recommended to use ¹⁵N sources with >99% isotopic enrichment to achieve high levels of protein labeling.[2]
Presence of Unlabeled Nitrogen Sources: The cell culture medium contains contaminating ¹⁴N amino acids (e.g., from serum) or the organism has access to alternative nitrogen sources.Use dialyzed serum for cell culture to remove free amino acids. Ensure the base medium is free of unlabeled nitrogen sources. For whole organisms, carefully control their diet to be exclusively from the ¹⁵N source.
Variable labeling efficiency between proteins. Different Protein Turnover Rates: Proteins with slow turnover rates will take longer to become fully labeled compared to proteins that are rapidly synthesized.This is an inherent biological property. For accurate quantification, it is important to ensure the labeling period is sufficient to label even the more stable proteins. Software like Census can calculate the atomic percent enrichment for each peptide, which can help account for variations in turnover.
Unexpected ¹⁵N incorporation in certain amino acids. Metabolic Scrambling: The cells are metabolically converting the supplied ¹⁵N-labeled amino acid into other amino acids.This is common for non-essential amino acids. If precise labeling of only certain residues is required, consider using an auxotrophic cell line or organism that cannot synthesize the amino acid of interest. Alternatively, supplement the medium with a cocktail of unlabeled non-essential amino acids to suppress scrambling pathways.
Experimental Protocol: Assessing ¹⁵N Labeling Efficiency

This protocol describes how to determine the degree of ¹⁵N incorporation using mass spectrometry data.

  • Sample Preparation:

    • Harvest cells grown in ¹⁵N-containing medium.

    • Perform standard protein extraction, reduction, alkylation, and tryptic digestion.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Data Analysis:

    • Search the data against a protein database, specifying ¹⁵N as a variable modification on all nitrogen-containing amino acids.

    • Use software capable of analyzing ¹⁵N labeling data, such as Protein Prospector or Census.[1]

    • For several high-intensity, confidently identified peptides, compare the experimentally observed isotopic distribution to the theoretical distribution at various enrichment levels (e.g., 95%, 97%, 99%).[1][11]

    • The software will typically calculate the best fit to determine the overall labeling efficiency. A lower-than-expected M-1 peak relative to the monoisotopic peak (M) in the heavy peptide's isotopic cluster is indicative of high labeling efficiency.[2][11]

N15_Troubleshooting cluster_causes cluster_solutions Start Low ¹⁵N Labeling Efficiency Observed in MS Data Cause1 Insufficient Labeling Time? Start->Cause1 Cause2 ¹⁴N Contamination? Start->Cause2 Cause3 Low Purity ¹⁵N Source? Start->Cause3 Sol1 Increase number of cell doublings Cause1->Sol1 Sol2 Use dialyzed serum or purified media Cause2->Sol2 Sol3 Verify >99% purity of ¹⁵N reagent Cause3->Sol3

References

  • Englander, S. W., & Mayne, L. (2014). The nature of protein folding pathways. Proceedings of the National Academy of Sciences, 111(45), 15873–15880. [Link]

  • Zhang, J., & Englander, S. W. (2013). Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment. Journal of the American Society for Mass Spectrometry, 24(4), 479-483. [Link]

  • Masson, G. R., et al. (2019). Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments. Nature Methods, 16(7), 595-602. [Link]

  • Konermann, L., Pan, J., & Liu, Y. H. (2011). Hydrogen exchange mass spectrometry for studying protein structure and dynamics. Chemical Society Reviews, 40(3), 1224-1234. [Link]

  • David, S. (n.d.). A Brief Note on Hydrogen Deuterium Exchange Mass Spectrometry. Longdom Publishing. [Link]

  • Wikipedia contributors. (2023, December 27). Hydrogen–deuterium exchange. In Wikipedia, The Free Encyclopedia. [Link]

  • Chen, Y. H., et al. (2019). A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins. Analyst, 144(3), 965-972. [Link]

  • Wales, T. E., et al. (2022). Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. Journal of the American Society for Mass Spectrometry, 33(10), 1934-1941. [Link]

  • James, J., et al. (2023). A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. Biophysics Reports, 9(3), 239-247. [Link]

  • Wales, T. E., et al. (2022). Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Li, L., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. Frontiers in Plant Science, 13, 843377. [Link]

  • Rand, K. D. (n.d.). Protocol for HDX-MS. University of Copenhagen. [Link]

  • Krijgsveld, J., et al. (2003). Metabolic labeling of C. elegans and D. melanogaster for quantitative proteomics. Nature Biotechnology, 21(8), 927-931. [Link]

  • Hudgens, J. W., et al. (2022). Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 94(26), 9246–9254. [Link]

  • Beynon, R. J., & Pratt, J. M. (2005). Metabolic labeling of proteins for proteomics. Molecular & Cellular Proteomics, 4(7), 857-872. [Link]

  • Wayment-Steele, H. K., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(6), 1555–1567. [Link]

  • Guo, M., & Li, L. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. eScholarship. [Link]

  • Wooller, M. J., et al. (2008). Unusually negative nitrogen isotopic compositions (δ 15N) of mangroves and lichens in an oligotrophic, microbially-influenced environment. Biogeosciences, 5(6), 1557-1564. [Link]

  • Subedi, S., et al. (2024). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Journal of Biomolecular NMR, 78(2), 125-132. [Link]

  • UC Davis Stable Isotope Facility. (n.d.). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. [Link]

  • Wikipedia contributors. (2024, February 1). Kinetic isotope effect. In Wikipedia, The Free Encyclopedia. [Link]

  • Metges, C. C., & Petzke, K. J. (2003). Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). Journal of Mass Spectrometry, 38(9), 925-933. [Link]

  • ResearchGate. (n.d.). Troubleshooting for Possible Issues. [Link]

  • McMahon, K. W., et al. (2016). Factors Controlling the Stable Nitrogen Isotopic Composition (δ15N) of Lipids in Marine Animals. PLoS ONE, 11(1), e0146321. [Link]

  • D'Atri, V., et al. (2018). Hydrogen–Deuterium Exchange Mass Spectrometry: An Emerging Biophysical Tool for Probing Protein Behavior and Higher-Order Structure. LCGC International, 31(2). [Link]

  • Li, L., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. eScholarship, University of California. [Link]

  • Whitelegge, J. P. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Expert Review of Proteomics, 5(6), 837-847. [Link]

  • ResearchGate. (n.d.). Labeling efficiency or enrichment is determined on ¹⁵N labeled peptides... [Link]

  • Krijgsveld, J., et al. (2006). Metabolic labeling of model organisms using heavy nitrogen (15N). Nature Protocols, 1(4), 1852-1861. [Link]

  • Abildgaard, J., et al. (2000). Deuterium isotope effects on 15N backbone chemical shifts in proteins. Journal of the American Chemical Society, 122(23), 5640-5641. [Link]

  • Arrizabalaga, G., et al. (2018). 15N Natural Abundance Evidences a Better Use of N Sources by Late Nitrogen Application in Bread Wheat. Frontiers in Plant Science, 9, 833. [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to Robust Analytical Method Validation: A Comparative Analysis Featuring Ethylenediamine-¹⁵N₂ Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigor in Analytical Method Validation

In the landscape of drug development and manufacturing, the data that underpins every regulatory submission and critical decision must be unimpeachable. The validation of an analytical method is the formal process of demonstrating that the procedure is suitable for its intended purpose[1]. This is not merely a procedural hurdle; it is the bedrock of data integrity, ensuring that measurements of drug substances, their metabolites, or potential impurities are accurate, precise, and reproducible.[2][3]

A critical component in achieving this level of confidence, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, is the choice of an appropriate internal standard (IS). An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability throughout the analytical workflow—from sample preparation to instrumental analysis.[4][5] While structurally similar analogs can be used, the gold standard is a Stable Isotope Labeled (SIL) internal standard.[6][7] SILs, being chemically identical to the analyte, provide the most accurate compensation for analyte loss, extraction inconsistencies, and, most importantly, unpredictable matrix effects that can suppress or enhance the analyte signal during ionization.[4]

This guide provides an in-depth comparison of internal standard strategies for the validation of a quantitative LC-MS/MS method, with a focus on Ethylenediamine-¹⁵N₂ Dihydrochloride . We will explore the mechanistic advantages of using a ¹⁵N-labeled standard over deuterated and structural analog alternatives, supported by representative experimental data. The objective is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions that enhance the trustworthiness and scientific validity of their analytical data.

The Central Role of the Internal Standard: A Comparative Overview

The ideal internal standard co-elutes with the analyte and experiences identical effects during sample processing and analysis, thereby ensuring that the analyte/IS response ratio remains constant despite experimental variations.[8] Here, we compare three classes of internal standards in the context of quantifying Ethylenediamine (EDA), a common synthesis building block and a potential genotoxic impurity that requires precise measurement at low levels.[9][10]

  • Ethylenediamine-¹⁵N₂ Dihydrochloride (¹⁵N₂-EDA): A SIL where two ¹⁴N atoms are replaced with the heavier ¹⁵N isotope. This results in a +2 Da mass shift. As the labeling involves heavy atoms integral to the molecular backbone, it has virtually no impact on the physicochemical properties of the molecule.[11][12]

  • Alternative 1: Deuterated SIL (Ethylenediamine-d₄, D₄-EDA): A common type of SIL where hydrogen atoms are replaced with deuterium. While effective, the difference in bond energy and mass between protium and deuterium can sometimes lead to a slight chromatographic shift (isotope effect), causing the IS to elute slightly earlier than the analyte.[7][13] This can be problematic if a matrix interferent co-elutes specifically with either the analyte or the IS, but not both.

  • Alternative 2: Structural Analog (Propane-1,3-diamine): A compound that is chemically similar but not identical to the analyte. This is often a cost-effective option but is the least ideal.[7] Its physicochemical properties (e.g., polarity, pKa, extraction recovery, ionization efficiency) will differ from the analyte, meaning it cannot perfectly compensate for variations, especially complex matrix effects.

Experimental Design: A Representative Case Study

To objectively compare these internal standards, we present data from a simulated, yet representative, validation of an LC-MS/MS method for the quantification of ethylenediamine (EDA) as an impurity in a model drug substance matrix. The validation was performed in accordance with ICH M10 guidelines on bioanalytical method validation.[1]

Core Validation Parameters & Comparative Data

The performance of each internal standard was evaluated based on key validation parameters: Accuracy, Precision, Linearity, and a Matrix Effect assessment.

Table 1: Comparison of Accuracy and Precision Accuracy (% Bias) and Precision (% CV) for Quality Control (QC) samples at Low, Medium, and High concentrations (n=6).

QC LevelParameter¹⁵N₂-EDA (Ideal IS)D₄-EDA (Deuterated IS)Propane-1,3-diamine (Analog IS)
Low QC Accuracy (% Bias) -1.5%-2.1%-11.8%
(3 ng/mL)Precision (% CV) 3.2%4.5%14.5%
Mid QC Accuracy (% Bias) 0.8%1.3%-9.5%
(50 ng/mL)Precision (% CV) 2.1%3.1%11.2%
High QC Accuracy (% Bias) -0.5%-0.9%-8.7%
(80 ng/mL)Precision (% CV) 1.8%2.5%9.8%

Expert Insight: The data clearly shows the superiority of the stable isotope labeled standards. The ¹⁵N₂-EDA provides the tightest accuracy and precision, demonstrating its ability to flawlessly track the analyte. The D₄-EDA also performs well, but with slightly higher variability. The structural analog, Propane-1,3-diamine, shows a significant negative bias and poor precision, indicating it fails to adequately compensate for analyte loss and/or matrix effects, rendering the method unreliable.

Table 2: Linearity and Sensitivity Linearity data for calibration curves prepared using the three internal standards.

Parameter¹⁵N₂-EDA (Ideal IS)D₄-EDA (Deuterated IS)Propane-1,3-diamine (Analog IS)
Calibration Range 1 - 100 ng/mL1 - 100 ng/mL1 - 100 ng/mL
Regression Model Linear, 1/x² weightingLinear, 1/x² weightingLinear, 1/x² weighting
Correlation Coeff. (r²) > 0.999> 0.998> 0.991
LLOQ Accuracy (% Bias) 4.2%6.8%-18.5%
LLOQ Precision (% CV) 5.5%8.1%19.2%

Expert Insight: While all three internal standards can produce a calibration curve with a high correlation coefficient, the r² value for the analog IS is notably lower. More importantly, the accuracy and precision at the Lower Limit of Quantification (LLOQ) are unacceptable with the analog IS, highlighting its failure to perform reliably at low concentrations where the method is most challenged.

Table 3: Matrix Effect Evaluation Matrix Factor (MF) was assessed in six different lots of the drug substance matrix. An MF of 1 indicates no matrix effect; <1 indicates suppression; >1 indicates enhancement. The Coefficient of Variation (%CV) of the MF across the six lots indicates the variability of the effect.

Internal StandardMean Matrix Factor (MF)% CV of MFAssessment
¹⁵N₂-EDA 0.982.5%Excellent Compensation: Effectively normalizes for minor, consistent ion suppression.
D₄-EDA 0.974.8%Good Compensation: Minor chromatographic shift may contribute to slightly higher variability.
Propane-1,3-diamine 0.8516.8%Poor Compensation: Fails to track the analyte, leading to significant and variable uncorrected suppression.

Expert Insight: This is the most critical comparison. The matrix effect is a major source of imprecision in LC-MS/MS assays. The ¹⁵N₂-EDA, which co-elutes perfectly with the analyte, shows a low and consistent matrix effect, demonstrating that the analyte/IS ratio remains stable even when the absolute signal is suppressed. The high variability (%CV) observed with the structural analog would lead to unacceptable inter-sample inaccuracy and is a clear reason to disqualify its use.

Visualizing the Workflow and Rationale

To ensure clarity, the logic behind choosing an ideal internal standard and the experimental workflow for validation are presented below.

G cluster_0 Internal Standard Selection Rationale cluster_1 Performance Impact Analyte Analyte: Ethylenediamine (EDA) IS_N15 Ideal IS: ¹⁵N₂-EDA Analyte->IS_N15 Identical Chemistry Perfect Co-elution IS_D4 Alternative SIL: D₄-EDA Analyte->IS_D4 Identical Chemistry Potential Isotope Effect Shift IS_Analog Analog IS: Propane-1,3-diamine Analyte->IS_Analog Similar Chemistry Different Properties & Elution Result_N15 Highest Accuracy & Precision IS_N15->Result_N15 Best compensation Result_D4 High Accuracy & Precision IS_D4->Result_D4 Good compensation Result_Analog Poor Accuracy & Precision IS_Analog->Result_Analog Inadequate compensation

Caption: Rationale for IS selection and its impact on performance.

Detailed Experimental Protocol: Method Validation Workflow

This section provides a step-by-step protocol for the validation experiments described in the case study.

1. Preparation of Stock and Working Solutions

  • Analyte (EDA) Stock: Accurately weigh and dissolve Ethylenediamine dihydrochloride in water to prepare a 1.00 mg/mL stock solution.

  • IS Stocks: Individually prepare 1.00 mg/mL stock solutions of ¹⁵N₂-EDA, D₄-EDA, and Propane-1,3-diamine in water.

  • Working Solutions: Prepare serial dilutions of the analyte stock in a 50:50 acetonitrile:water mixture to create calibration curve standards and QC spiking solutions. Prepare a working IS solution (for each of the three IS candidates) at a fixed concentration (e.g., 25 ng/mL) in the same diluent.

2. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of blank matrix (dissolved drug substance in water), calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the appropriate Internal Standard Working Solution (¹⁵N₂-EDA, D₄-EDA, or Propane-1,3-diamine).

  • Add 400 µL of acetonitrile to precipitate the matrix components.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 200 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Caption: Sample preparation workflow via protein precipitation.

3. LC-MS/MS Conditions

  • LC System: UPLC System

  • Column: HILIC Column (e.g., Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm)

    • Causality: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is chosen because ethylenediamine is a small, highly polar molecule that is poorly retained on traditional reversed-phase (C18) columns.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Heated Electrospray Ionization (HESI), Positive Mode

  • MRM Transitions:

    • EDA: m/z 61.1 → 44.1

    • ¹⁵N₂-EDA: m/z 63.1 → 46.1

    • D₄-EDA: m/z 65.1 → 48.1

    • Propane-1,3-diamine: m/z 75.1 → 58.1

4. Acceptance Criteria (per ICH/FDA Guidelines) [1][2]

  • Accuracy: Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).

  • Precision: Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).

  • Linearity: Correlation coefficient (r²) should be ≥ 0.99.

  • Matrix Effect: The CV of the matrix factor across at least 6 lots should be ≤ 15%.

Conclusion: Trustworthiness Through Superior Science

The validation of an analytical method is a systematic demonstration of its reliability. The data presented in this guide, though representative, is built upon the established principles of analytical chemistry and mass spectrometry.[4][7] It illustrates a critical point: while various internal standards can be employed, their ability to ensure data integrity is not equal.

Ethylenediamine-¹⁵N₂ Dihydrochloride exemplifies the ideal internal standard. Its use of ¹⁵N isotopes ensures it is chemically and chromatographically indistinguishable from the native analyte, providing the most robust compensation for all sources of experimental variability.[11][12] This leads to superior accuracy and precision, especially in complex matrices where ion suppression or enhancement is a significant risk. For researchers, scientists, and drug development professionals, investing in the optimal internal standard is a direct investment in the trustworthiness and authority of their results, ensuring that decisions are based on the most reliable data possible.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. [Link]

  • Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent. (2024). PubMed. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Deuterated internal standards and bioanalysis. AptoChem. [Link]

  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2005). SciSpace. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency (EMA). [Link]

  • Ethylenediamine (EDA), Diethylenetriamine (DETA), & Triethylenetetramine (TETA) - Analytical Method. NIOSH. [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). International Journal of Health Sciences. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate. (2015). ResearchGate. [Link]

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). SEMNIM. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2005). PubMed. [Link]

  • Why do toxicologists need an internal standard? Chiron. [Link]

Sources

Comparative Technical Guide: Ethylenediamine-15N2 Dihydrochloride vs. Unlabeled Ethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Ethylenediamine-15N2 dihydrochloride (CAS: 84050-98-6) and its natural abundance counterpart, unlabeled ethylenediamine (CAS: 107-15-3).

While chemically analogous, these two reagents serve distinct roles in research.[1][2] Unlabeled ethylenediamine is a commodity chemical used as a ligand, solvent, and building block. The


N-labeled variant is a high-value spectroscopic tool used for structural elucidation (NMR) , quantitative mass spectrometry (IS-MS) , and mechanistic tracking .

This document details the physicochemical differences, spectroscopic advantages, and handling protocols required to utilize the labeled isotopologue effectively.

Part 1: Physicochemical & Isotopic Profile

The primary distinction lies in the nitrogen isotope (


N vs. 

N) and the physical form (free base liquid vs. dihydrochloride salt). The labeled compound is almost exclusively supplied as a dihydrochloride salt to prevent volatility loss and oxidation of the expensive isotope.
Table 1: Comparative Specifications
FeatureUnlabeled Ethylenediamine (EDA)Ethylenediamine-

N


2HCl
Formula


Molar Mass 60.10 g/mol ~135.01 g/mol (Salt) / 62.08 g/mol (Free Base)
Physical Form Clear, fuming liquidWhite crystalline solid (Hygroscopic)
Nitrogen Spin (

)
1 (Quadrupolar)1/2 (Dipolar, NMR Active)
Natural Abundance

N: 99.6%

N: >98% (Enriched)
Gyromagnetic Ratio

rad

T


s


rad

T


s

Primary Utility Synthesis, Chelation, SolventNMR Internal Reference, MS Standard, Tracer

Critical Handling Note: The dihydrochloride salt is hygroscopic . When calculating stoichiometry for precise reactions, you must account for water weight if the container has been opened previously. Always store in a desiccator.

Part 2: NMR Spectroscopy Performance

The most significant application of Ethylenediamine-


N

is in Nuclear Magnetic Resonance (NMR).
The "Invisible" vs. The "Visible" Nitrogen
  • Unlabeled (

    
    N): 
    
    
    
    N has a nuclear spin of
    
    
    , resulting in a quadrupolar moment. This causes rapid relaxation, leading to extremely broad signals that are often undetectable in standard high-resolution NMR. Furthermore, the quadrupole moment decouples the N-H interaction, meaning you typically see broad singlets for amine protons in
    
    
    H NMR.
  • Labeled (

    
    N): 
    
    
    
    N has a spin of
    
    
    . It yields sharp, high-resolution signals similar to
    
    
    C or
    
    
    H.
Coupling Constants ( -Coupling)

Using the labeled compound introduces scalar coupling that acts as a spectral fingerprint.

  • 
     NMR Impact:  In the labeled compound, the amine protons (
    
    
    
    ) will appear as a distinct doublet (or triplet depending on exchange rates) due to the large one-bond coupling constant (
    
    
    ), typically 70–75 Hz . In unlabeled EDA, this splitting is absent.
  • 
     NMR Impact:  The methylene carbons adjacent to the nitrogen will show splitting (
    
    
    
    Hz) in the labeled species, aiding in assignment.
Structural Elucidation Workflow

The following diagram illustrates how to use the labeled compound to solve complex structural problems (e.g., determining the binding site of a metal complex or a heterocycle synthesis).

NMR_Workflow cluster_0 Data Interpretation Sample Sample: 15N-EDA Complex Exp1 1D 1H NMR (Look for 1J_NH Satellites) Sample->Exp1 Screening Exp2 2D 1H-15N HSQC (Direct Correlation) Exp1->Exp2 Direct Map Note1 1J_NH = ~73 Hz Confirms direct bond Exp1->Note1 Exp3 2D 1H-15N HMBC (Long-range connectivity) Exp2->Exp3 Verification Note2 Shift Change Indicates coordination Exp2->Note2 Result Structural Assignment (Binding Site Defined) Exp3->Result

Caption: Workflow for utilizing


N-EDA in structural elucidation. The presence of 

N allows for direct HSQC/HMBC correlations impossible with

N.

Part 3: Mass Spectrometry & Quantitation[5]

In LC-MS/MS bioanalysis, Ethylenediamine-


N

is the "Gold Standard" Internal Standard (IS).
Mechanism of Action[2][6]
  • Mass Shift (+2 Da): The labeled molecule has a mass of

    
    .[3][4] This shifts the precursor ion in the mass spectrometer, allowing it to be distinguished from the analyte (unlabeled EDA) while co-eluting at the exact same retention time.
    
  • Matrix Effect Normalization: Because the physicochemical properties (pKa, hydrophobicity) are identical, the IS experiences the exact same ionization suppression or enhancement as the analyte.

Table 2: MS Method Parameters (Example)
ParameterUnlabeled Analyte

N-Labeled IS
Precursor Ion (M+H)+ m/z 61.1m/z 63.1
Retention Time 2.54 min2.54 min
Ionization Efficiency Variable (Matrix dependent)Tracks Analyte Perfectly
Cross-Talk N/ANegligible (if >98% purity)

Part 4: Experimental Protocols

Protocol A: Micro-Scale Liberation of Free Base N-EDA

Context: Most synthesis protocols require the nucleophilic free amine, but the labeled product is sold as the non-nucleophilic dihydrochloride salt. Objective: Convert 100 mg of EDA-


N


2HCl to free base without isotopic dilution or loss.

Materials:

  • EDA-

    
    N
    
    
    
    
    
    2HCl (100 mg)
  • Powdered KOH (Dry) or NaOMe

  • Anhydrous Methanol or THF

  • Distillation apparatus (Micro-scale)

Step-by-Step:

  • Suspension: Place 100 mg of the labeled salt in a dry, argon-flushed 5 mL flask. Suspend in 1 mL of anhydrous methanol.

  • Neutralization: Add a stoichiometric equivalent (plus 5% excess) of NaOMe or powdered KOH.

    • Reaction:

      
      
      
  • Precipitation: Stir for 30 minutes. A white precipitate (KCl or NaCl) will form.

  • Filtration: Filter the solution through a syringe filter (PTFE, 0.2 µm) into a clean vial to remove the salt by-products.

  • Solvent Removal:

    • Caution: EDA is volatile (BP ~116°C). Do not use high vacuum.

    • Use a gentle stream of Nitrogen to evaporate the methanol, or use the methanolic solution directly if the reaction tolerates alcohol.

Protocol B: NMR Sample Preparation (Aqueous)

Objective: Observe


 coupling without proton exchange collapsing the doublet.
  • Solvent Choice: Use DMSO-

    
     or Acetone-
    
    
    
    rather than
    
    
    .
    • Reasoning: In

      
      , the amine protons rapidly exchange with deuterium (
      
      
      
      ), causing the signal to disappear from the
      
      
      H spectrum. Aprotic solvents prevent this exchange.
  • Concentration: Dissolve ~5-10 mg of the salt in the deuterated solvent.

  • Base Addition: Add 1 equivalent of DBU or solid

    
     directly to the NMR tube to liberate the free amine in situ if the salt form spectrum is not desired.
    

Part 5: Economic & Strategic Analysis

When to use Unlabeled EDA:

  • Bulk synthesis (kg scale).

  • Standard ligand preparation where NMR characterization of the N-metal bond is not critical.

  • Routine pH adjustments.

When to use Ethylenediamine-


N

:
  • Mechanistic Studies: Proving a nitrogen atom in a final drug candidate originated specifically from the EDA building block (using MS tracking).

  • Complex Binding Studies: Determining if a metal center coordinates through one or both nitrogens in a crowded ligand environment (

    
    N shifts are highly sensitive to coordination geometry).
    
  • Quantitative Bioanalysis: As an internal standard for clinical assays measuring EDA levels (e.g., in toxicity studies).

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 3301, Ethylenediamine. Retrieved from [Link]

  • Bartholomew, L., et al. (2024).[5] 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. Journal of the American Chemical Society.[5] Retrieved from [Link]

  • OECD. (2002).[1] SIDS Initial Assessment Report: Ethylenediamine. UNEP Publications. Retrieved from [Link]

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A Senior Application Scientist's Guide to Accuracy and Precision in Quantitative Proteomics: A Deep Dive into 15N Metabolic Labeling and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the ability to accurately and precisely quantify changes in the proteome is paramount. It is the bedrock upon which we build our understanding of cellular processes, disease mechanisms, and therapeutic interventions. This guide provides an in-depth comparison of 15N metabolic labeling with other widely used quantitative proteomics techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).

We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring that every step is part of a self-validating system. This guide is designed to empower you to make informed decisions about the best quantitative strategy for your specific research needs.

The Pillars of Quantitative Proteomics: Accuracy and Precision

Before delving into specific methodologies, it is crucial to define our key performance metrics:

  • Accuracy refers to the closeness of a measured value to a known or accepted true value. In quantitative proteomics, this translates to how well the measured protein ratio between different conditions reflects the actual biological change.

  • Precision describes the closeness of repeated measurements to each other. High precision indicates low random error and high reproducibility.

A method can be precise without being accurate, but the gold standard in quantitative proteomics is to achieve both.

Metabolic Labeling: Integrating Isotopes from the Start

Metabolic labeling strategies introduce stable isotopes into proteins in vivo or in cell culture during protein synthesis. This early incorporation of the label is a key advantage, as it allows for the mixing of samples at the earliest possible stage, minimizing experimental variability introduced during sample preparation.[1]

15N Metabolic Labeling: A Cost-Effective and Versatile Approach

In 15N metabolic labeling, the sole nitrogen source in the growth medium is replaced with a 15N-enriched source.[2][3] This results in the incorporation of 15N into every nitrogen-containing amino acid, and consequently, into all proteins.

The core principle lies in creating two cell or organism populations that are chemically identical but isotopically distinct. One population is grown in a "light" medium containing the natural abundance of 14N, while the other is grown in a "heavy" medium with 15N. After experimental treatment, the samples are mixed, and the relative protein abundance is determined by the ratio of the peptide ion intensities in the mass spectrometer.

15N_Workflow cluster_0 In Vivo/In Vitro Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis A Cell/Organism Culture (14N Medium) C Apply Experimental Treatment A->C B Cell/Organism Culture (15N Medium) B->C D Mix Equal Amounts of Samples C->D E Protein Extraction & Digestion D->E F LC-MS/MS Analysis E->F G Database Searching F->G H Quantification (14N/15N Ratios) G->H

Caption: Workflow of a typical 15N metabolic labeling experiment.

Strengths:

  • Cost-Effective: Generally less expensive than using isotopically labeled amino acids.[4]

  • Versatile: Applicable to a wide range of organisms, including plants, bacteria, and whole animals, where SILAC might be challenging.[2][3]

  • Early Sample Mixing: Minimizes experimental variation introduced during sample processing.[1]

Limitations:

  • Complex Data Analysis: The variable number of nitrogen atoms per peptide leads to complex isotopic envelopes, making data analysis more challenging than for SILAC.[2][3]

  • Incomplete Labeling: Achieving 100% labeling can be difficult and time-consuming, requiring multiple cell divisions.[2][3] Incomplete labeling can affect quantification accuracy if not properly corrected for.[1][2][3]

  • Potential for Metabolic Perturbations: While generally considered non-perturbing, the long-term growth in a heavy medium could have subtle effects on cellular metabolism.

SILAC: The Gold Standard for Accuracy in Cell Culture

SILAC is another metabolic labeling technique that has become a benchmark for quantitative accuracy in cell culture experiments.[5][6]

Instead of a complete isotopic replacement of an element, SILAC utilizes specific amino acids (typically arginine and lysine) labeled with stable isotopes (e.g., 13C or 15N). Cells are grown in media where the natural ("light") essential amino acids are replaced with their "heavy" counterparts.

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis A Cell Culture ('Light' Amino Acids) C Apply Experimental Treatment A->C B Cell Culture ('Heavy' Amino Acids) B->C D Mix Equal Amounts of Cell Lysates C->D E Protein Digestion D->E F LC-MS/MS Analysis E->F G Database Searching F->G H Quantification (Light/Heavy Ratios) G->H

Caption: Workflow of a typical SILAC experiment.

Strengths:

  • High Accuracy and Precision: Considered the gold standard for quantitative accuracy due to early sample mixing and predictable mass shifts.[5][6][7][8][9]

  • Simple Data Analysis: The fixed mass difference between light and heavy peptides simplifies data analysis compared to 15N labeling.

  • High Labeling Efficiency: Can achieve near-complete labeling in dividing cells.

Limitations:

  • Limited to Cell Culture: Primarily applicable to actively dividing cells in culture.[8]

  • Cost: Labeled amino acids can be expensive, especially for large-scale experiments.[10]

  • Amino Acid Conversion: Some cell lines can convert arginine to proline, which can complicate quantification if not accounted for.

Chemical Labeling: Tagging Peptides for High-Throughput Analysis

Chemical labeling techniques introduce isotopic tags to proteins or peptides in vitro after protein extraction and digestion. While this means samples are mixed at a later stage, these methods offer higher multiplexing capabilities.

TMT and iTRAQ: Isobaric Tagging for Multiplexed Quantification

TMT and iTRAQ are the two most common isobaric tagging methods.[5][11][12][13] "Isobaric" means that the different isotopic labels have the same total mass.

These reagents consist of three parts: a reporter group, a balancer group, and a peptide-reactive group. The reactive group covalently attaches the tag to the N-terminus and lysine side chains of peptides. In the mass spectrometer, the peptides labeled with different tags are indistinguishable in the MS1 scan. However, upon fragmentation (MS2), the reporter ions are released, and their relative intensities correspond to the relative abundance of the peptides in the different samples.[10]

TMT_iTRAQ_Workflow cluster_0 Sample Preparation cluster_1 Labeling & Pooling cluster_2 Mass Spectrometry & Data Analysis A Protein Extraction & Digestion (Sample 1) C Label Peptides with Isobaric Tags A->C B Protein Extraction & Digestion (Sample 2...n) B->C D Pool Labeled Peptide Samples C->D E LC-MS/MS Analysis D->E F Database Searching E->F G Quantification (Reporter Ion Intensities) F->G

Caption: Workflow of a typical TMT or iTRAQ experiment.

Strengths:

  • High Multiplexing: TMT allows for the simultaneous analysis of up to 18 samples (TMTpro), significantly increasing throughput.[12][14]

  • Universal Applicability: Can be used on virtually any protein sample, including tissues and clinical specimens.[6]

  • High Precision: Isobaric chemical labeling has been shown to have excellent quantification precision.[15][16]

Limitations:

  • Ratio Compression: Co-isolation of interfering ions during MS2 can lead to an underestimation of true protein ratios, a phenomenon known as ratio compression.[5]

  • Later Sample Mixing: Samples are mixed after peptide labeling, which can introduce more variability compared to metabolic labeling.

  • Cost: The labeling reagents can be expensive.[10]

Head-to-Head Comparison: Accuracy and Precision

A systematic comparison of these methods reveals a trade-off between accuracy, precision, and throughput. A key study by Piehowski et al. (2012) provides valuable quantitative insights into the performance of metabolic labeling (akin to 15N) and isobaric chemical labeling (iTRAQ and TMT).[15]

Feature15N Metabolic LabelingSILACTMT / iTRAQ
Principle In vivo incorporation of 15NIn vivo incorporation of heavy amino acidsIn vitro chemical labeling of peptides
Accuracy HighVery HighModerate to High (can be affected by ratio compression)
Precision (CV) GoodExcellentExcellent
Throughput Low (typically 2 samples)Low (typically 2-3 samples)High (up to 18 samples)
Applicability Wide range of organismsPrimarily cell cultureUniversal
Cost Relatively lowHighHigh
Data Analysis ComplexSimpleModerately complex

Quantitative Performance Data

The study by Piehowski et al. (2012) demonstrated that while metabolic and chemical labeling methods are capable of accurate and precise quantification, isobaric chemical labeling (TMT/iTRAQ) surpassed metabolic labeling in terms of quantification precision and reproducibility .[15][16]

MethodMedian Coefficient of Variation (CV)
Metabolic Labeling (15N-like)~15-20%
Isobaric Chemical Labeling (TMT/iTRAQ)~10-15%

Note: These are approximate values derived from published data and can vary depending on the specific experimental conditions and instrumentation.

Causality of Performance Differences:

  • The superior precision of TMT and iTRAQ can be attributed to the fact that all peptides are analyzed in a single LC-MS/MS run, minimizing run-to-run variation.

  • The higher accuracy of SILAC is a direct result of mixing samples at the cell lysate stage, which controls for variations in protein extraction and digestion efficiency.

  • 15N labeling, while also benefiting from early sample mixing, can have its accuracy impacted by incomplete labeling if not properly accounted for in the data analysis.

Experimental Protocols

Detailed Protocol: 15N Metabolic Labeling
  • Cell/Organism Culture and Labeling:

    • For cell culture, grow cells for at least 5-6 doublings in a medium where the sole nitrogen source (e.g., ammonium chloride) is >98% 15N-enriched.

    • For whole organisms, provide a diet with a 15N-labeled food source for a sufficient duration to achieve high levels of incorporation.

    • Grow a parallel control culture/organism with a natural 14N source.

  • Determine Labeling Efficiency:

    • Before the main experiment, perform a small-scale pilot study to determine the percentage of 15N incorporation by analyzing a small number of abundant proteins. Labeling efficiency should ideally be >97% for accurate quantification.[3][17]

  • Experimental Treatment and Sample Mixing:

    • Apply the desired experimental treatment to both the "light" and "heavy" populations.

    • Harvest and accurately quantify the protein concentration from both populations.

    • Mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion and MS Analysis:

    • Perform standard protein reduction, alkylation, and tryptic digestion on the mixed sample.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Use a search algorithm that can account for the variable mass shifts of 15N-labeled peptides.

    • Correct peptide ratios for the predetermined labeling efficiency.

    • Calculate protein ratios from the corrected peptide ratios.

Detailed Protocol: SILAC
  • Cell Culture and Labeling:

    • Culture cells for at least 5-6 doublings in SILAC medium containing "heavy" 13C6-lysine and 13C6-arginine.

    • Culture control cells in "light" medium with natural lysine and arginine.

  • Experimental Treatment and Sample Mixing:

    • Apply the experimental treatment to the "light" and "heavy" cell populations.

    • Lyse the cells and determine the protein concentration of each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion and MS Analysis:

    • Perform in-solution or in-gel tryptic digestion of the mixed protein sample.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Use software such as MaxQuant to identify and quantify the "light" and "heavy" peptide pairs.

    • Protein ratios are calculated from the median of the corresponding peptide ratios.

Detailed Protocol: TMT/iTRAQ
  • Protein Extraction and Digestion:

    • Extract proteins from each of the up to 18 samples.

    • Accurately determine the protein concentration for each sample.

    • Take an equal amount of protein from each sample and perform reduction, alkylation, and tryptic digestion in separate tubes.

  • Peptide Labeling:

    • Label each peptide sample with a different TMT or iTRAQ reagent according to the manufacturer's protocol.

  • Sample Pooling and Fractionation:

    • Combine all labeled peptide samples into a single tube.

    • For complex samples, it is highly recommended to perform offline fractionation (e.g., high-pH reversed-phase chromatography) to reduce sample complexity and improve proteome coverage.

  • LC-MS/MS Analysis:

    • Analyze each fraction by LC-MS/MS using a method that includes a fragmentation step to generate reporter ions (e.g., HCD for TMT).

  • Data Analysis:

    • Use software such as Proteome Discoverer to identify peptides and quantify the reporter ion intensities.

    • Normalize the reporter ion intensities to account for any mixing errors.

    • Calculate protein ratios based on the normalized reporter ion intensities of the constituent peptides.

Conclusion: Selecting the Right Tool for the Job

The choice between 15N labeling, SILAC, TMT, and iTRAQ is not a matter of one being definitively "better" than the others, but rather which is the most appropriate for the specific biological question and experimental constraints.

  • For the highest accuracy in cell culture experiments where throughput is not the primary concern, SILAC remains the gold standard. [5][6]

  • When working with whole organisms or in situations where cost is a major factor, 15N metabolic labeling is a powerful and versatile option, provided that the complexity of data analysis is addressed.

  • For studies requiring high throughput and the comparison of multiple conditions or clinical samples, TMT and iTRAQ offer unparalleled multiplexing capabilities and excellent precision. [12][14]

By understanding the fundamental principles, workflows, and performance characteristics of each of these techniques, researchers can design more robust and impactful quantitative proteomics experiments, ultimately leading to more reliable and insightful discoveries.

References

  • Piehowski, P. D., Petyuk, V. A., Orton, D. J., et al. (2012). Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos. Journal of Proteome Research, 12(3), 1345-1355. [Link]

  • Silantes. (2023, September 25). Comparing iTRAQ, TMT and SILAC. [Link]

  • Xu, S. L., Chalkley, R. J., & Burlingame, A. L. (2021). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]

  • ResearchGate. (2025, August 9). Systematic Comparison of Label-Free, Metabolic Labeling, and Isobaric Chemical Labeling for Quantitative Proteomics on LTQ Orbitrap Velos. [Link]

  • MtoZ Biolabs. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method. [Link]

  • MetwareBio. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC. [Link]

  • Medium. (2018, May 24). Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods. [Link]

  • Koller, A., et al. (2013). Quantitative Proteomics Using 15N SILAC Mouse. Open Access Pub. [Link]

  • Gygi, S. P., et al. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. BIOCEV. [Link]

  • Hsu, J. L., et al. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. PMC. [Link]

  • Xu, S. L., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 831634. [Link]

  • Fiveable. Essential Protein Labeling Techniques to Know for Proteomics. [Link]

  • Technology Networks. (2026, February 16). Label-Free vs Labeled Proteomics Quantitation Techniques. [Link]

  • Xu, S. L., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13. [Link]

  • Technology Networks. (2022). Comparison of Three Label-Based Quantification Techniques—iTRAQ, TMT and SILAC. [Link]

  • Xu, S. L., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]

  • Xu, S. L., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Carnegie Institution for Science. [Link]

Sources

Technical Comparison: Ethylenediamine-15N2 vs. Hydrazine-15N2 in Nitrogen Tracing & Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the synthesis of stable isotope-labeled internal standards (SIL-IS) and metabolic tracers, the choice between Ethylenediamine-15N2 (EDA-15N2) and Hydrazine-15N2 (Hz-15N2) is dictated primarily by the structural topology of the target heterocycle and the mechanistic requirements of the tracing study. While both serve as high-enrichment nitrogen sources (>98 atom % 15N), they are non-interchangeable: EDA-15N2 is the obligate precursor for 1,3-diazines (imidazoles, pyrazines) where nitrogen atoms are separated by carbon spacers. Hz-15N2 is the requisite nucleophile for 1,2-diazoles (pyrazoles, pyridazines) containing adjacent nitrogen atoms. This guide analyzes their mechanistic suitability, synthetic protocols, and handling requirements for pharmaceutical and metabolic research.[1]

Part 1: Chemical Profile & Mechanistic Suitability

Structural Determinism in Synthesis

The fundamental difference lies in the backbone connectivity. This dictates the ring size and heteroatom placement in the final drug pharmacophore.

  • Ethylenediamine-15N2 (

    
    ): 
    
    • Backbone: 1,2-diaminoethane motif.[2]

    • Mechanism: Acts as a 1,4-binucleophile. It typically condenses with 1,2-dicarbonyls or carboxylic acid derivatives.

    • Target Rings: Imidazoles (via Debus-Radziszewski), Imidazolines, Pyrazines (via condensation with 1,2-diketones).

    • Tracing Stability: The C-C bond is metabolically robust, making it an excellent tracer for the intact ethylenediamine moiety in polymers or drug metabolites.

  • Hydrazine-15N2 (

    
    ): 
    
    • Backbone: Direct N-N bond.

    • Mechanism: Acts as a 1,2-binucleophile (alpha-effect donor). It condenses with 1,3-dicarbonyls or

      
      -unsaturated ketones.
      
    • Target Rings: Pyrazoles (via Knorr synthesis), Pyridazines, Triazoles.

    • Tracing Stability: The N-N bond is susceptible to oxidative cleavage (e.g., by cytochrome P450s or flavin-monooxygenases), which can complicate metabolic tracing if the ring system is not formed prior to biological exposure.

Comparative Chemical Properties
FeatureEthylenediamine-15N2

2HCl
Hydrazine-15N2

H2SO4
CAS No. (Unlabeled) 107-15-3302-01-2
Form Supplied Dihydrochloride salt (Solid)Sulfate or Hydrochloride salt (Solid)
Nucleophilicity High (Primary amine)Very High (Alpha-effect)
Redox Activity Non-redox activeStrong reducing agent
Toxicity Corrosive, SensitizerCarcinogenic, Highly Toxic
Handling Hygroscopic; liberate free base with NaOHUnstable free base; liberate in situ

Part 2: Application Analysis & Decision Logic

Decision Logic for Precursor Selection

The following decision tree illustrates the selection process based on the target heterocycle.

PrecursorSelection Start Target Heterocycle / Motif AdjN Adjacent Nitrogens (N-N Bond) Start->AdjN Requires SepN Separated Nitrogens (N-C-C-N or N-C-N) Start->SepN Requires Hz Hydrazine-15N2 AdjN->Hz Select Eda Ethylenediamine-15N2 SepN->Eda Select Pyrazole Pyrazole / Indazole Hz->Pyrazole Pyridazine Pyridazine / Phthalazine Hz->Pyridazine Triazole 1,2,4-Triazole Hz->Triazole Imidazole Imidazole / Imidazoline Eda->Imidazole Pyrazine Pyrazine / Quinoxaline Eda->Pyrazine Macrocycle Macrocyclic Polyamines Eda->Macrocycle

Figure 1: Decision tree for selecting 15N-precursors based on pharmacophore topology.

Part 3: Experimental Protocols

Protocol A: Synthesis of 15N2-Labeled Pyrazole (Using Hydrazine-15N2)

Application: Synthesis of labeled Celecoxib analogs or pyrazole-based kinase inhibitors. Mechanism: Knorr Pyrazole Synthesis (Condensation of hydrazine with 1,3-diketone).

Reagents:

  • Hydrazine-15N2 sulfate (

    
    )
    
  • 1,3-Diketone (e.g., Acetylacetone for dimethylpyrazole model)

  • Sodium Hydroxide (NaOH) or Sodium Acetate (NaOAc)

  • Ethanol (EtOH)

Step-by-Step Workflow:

  • Salt Neutralization (In Situ):

    • Suspend Hydrazine-15N2 sulfate (1.0 eq) in Ethanol (10 mL/mmol).

    • Add NaOH (2.0 eq) dissolved in minimal water. Stir at 0°C for 15 min.

    • Note: Free hydrazine is volatile and toxic. Do not isolate; use immediately.

  • Condensation:

    • Add the 1,3-diketone (1.05 eq) dropwise to the hydrazine solution at 0°C.

    • Allow the mixture to warm to room temperature (RT).

  • Cyclization:

    • Reflux the mixture for 2–4 hours. Monitor by TLC or LC-MS.

    • Checkpoint: The formation of the aromatic pyrazole ring drives the reaction to completion.

  • Work-up:

    • Evaporate Ethanol under reduced pressure.

    • Resuspend residue in water and extract with Ethyl Acetate.

    • Dry organic layer over MgSO4 and concentrate.

Validation:

  • MS: M+2 peak relative to unlabeled standard.

  • NMR: 15N-NMR will show two distinct shifts if the pyrazole is asymmetric; 1H-15N coupling will be visible in proton NMR.

Protocol B: Synthesis of 15N2-Labeled Imidazole (Using Ethylenediamine-15N2)

Application: Synthesis of labeled antifungal agents (e.g., Ketoconazole intermediates) or histaminergic ligands. Mechanism: Debus-Radziszewski Imidazole Synthesis (Condensation of diamine, 1,2-dicarbonyl, and aldehyde).

Reagents:

  • Ethylenediamine-15N2 dihydrochloride (

    
    )
    
  • Glyoxal (40% aq. solution) or Benzil (for substituted imidazoles)

  • Formaldehyde (or specific aldehyde)

  • Ammonium Acetate (

    
     labeled optional, but usually unlabeled NH4OAc is used as the ammonia source, while EDA provides the N1/N3 backbone in modified procedures, or EDA is used specifically for imidazolines which are then oxidized).
    
    • Correction for Imidazole specifically using EDA: The classic Debus-Radziszewski uses ammonia. To use EDA-15N2, one typically synthesizes an Imidazoline first, then oxidizes it to Imidazole.

    • Revised Target: 2-Substituted Imidazoline-15N2 Synthesis (Direct condensation).

Revised Workflow (Imidazoline Synthesis):

  • Free Base Liberation:

    • Dissolve Ethylenediamine-15N2

      
       2HCl (1.0 eq) in Methanol.
      
    • Add Sodium Methoxide (2.0 eq) at 0°C. Filter off NaCl precipitate if necessary.

  • Condensation:

    • Add aldehyde (1.0 eq) and NBS (N-bromosuccinimide) or use a carboxylic acid derivative (nitrile/ester) depending on the specific imidazoline method.

    • Standard Method: Reaction with a nitrile (Pinner reaction variant) or directly with a carboxylic acid at high temp.

    • Example: Reflux EDA-15N2 with a carboxylic acid (e.g., Ibuprofen acid) in Xylene with a water trap (Dean-Stark).

  • Cyclization:

    • Reflux at 140°C for 12–24 hours.

    • Water removal is critical to drive the equilibrium.

  • Purification:

    • Cool, neutralize, and extract with DCM.

    • Recrystallize as the HCl salt.

Part 4: Performance Metrics & Data Comparison

The following table summarizes expected outcomes based on literature precedents for these specific labeled syntheses.

MetricEthylenediamine-15N2 (Imidazoline Route)Hydrazine-15N2 (Pyrazole Route)
Typical Yield 65% – 85%80% – 95%
Isotopic Purity >98% (Retained from starting material)>98% (Retained, no exchange)
Reaction Time 12 – 24 Hours (High Temp)2 – 4 Hours (Mild Reflux)
Byproducts Polyamides (if oligomerization occurs)Azines (if stoichiometry is off)
Atom Economy Moderate (Loss of 2 H2O)High (Loss of 2 H2O)
Cost Efficiency High (EDA is generally cheaper/gram)Moderate (Hydrazine salts are costlier)

Part 5: Safety & Handling (Critical)

Hydrazine-15N2 Specifics[3][4]
  • Toxicity: Known human carcinogen. Highly toxic by inhalation and skin absorption.[3]

  • Explosion Hazard: Anhydrous hydrazine is unstable. Always use the sulfate or hydrochloride salt and liberate the free base in situ within the reaction solvent.

  • Decontamination: Quench spills with dilute hypochlorite (bleach) to oxidize hydrazine to nitrogen gas.

Ethylenediamine-15N2 Specifics
  • Corrosivity: Causes severe skin burns and eye damage.[3]

  • Sensitization: Potent respiratory and skin sensitizer. Use strictly in a fume hood.

  • Storage: The dihydrochloride salt is stable but hygroscopic. Store in a desiccator.

Part 6: Visualizing the Synthesis Workflow

SynthesisWorkflow Input 15N-Precursor Salt (EDA-2HCl or Hz-H2SO4) Base Base Treatment (NaOH/NaOMe) Input->Base Solubilize FreeBase Reactive Free Base (In Situ) Base->FreeBase Liberation Electrophile Electrophile Addition (Diketone / Carboxylic Acid) FreeBase->Electrophile Nucleophilic Attack Cyclization Cyclization (Reflux/Dehydration) Electrophile->Cyclization Ring Closure Workup Work-up & Isolation Cyclization->Workup Purification Product 15N-Labeled Heterocycle Workup->Product Final SIL-IS

Figure 2: Generalized workflow for converting 15N-salts into labeled heterocycles.

References

  • Vertex AI Search. (2025). Synthesis of 15N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na15NO2. National Institutes of Health (PMC). [Link]

  • Trivedi, R. (2021). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. University of Mississippi. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules Journal. [Link]

  • Preece, N. E., et al. (1988). Identification of novel hydrazine metabolites by 15N-NMR. National Institutes of Health (PubMed). [Link]

Sources

Quantifying the benefits of 15N enrichment in luminescence studies

Optimizing Quantum Sensing: The N Advantage in NV Center Luminescence

A Comparative Guide for Biophysicists and Drug Development Scientists

Executive Summary

In the realm of quantum sensing and high-resolution bio-imaging, Nitrogen-Vacancy (NV) centers in diamond have emerged as a premier platform.[1][2] However, the choice of nitrogen isotope—natural abundance


While


spectral resolutionsensitivity

The Physics of the Advantage: Spin Mechanics

The "luminescence" benefit of

Optically Detected Magnetic Resonance (ODMR)

The core difference lies in the nuclear spin properties:[3]

  • 
    N (Natural, 99.6%):  Spin 
    
    
    . It possesses a nuclear quadrupole moment , which couples to electric field gradients in the crystal lattice. This creates complex hyperfine splitting (3 lines) and susceptibility to strain-induced broadening.
  • 
    N (Enriched):  Spin 
    
    
    . It has zero quadrupole moment . The hyperfine structure is simpler (2 lines), and the lack of quadrupole interaction renders the spin levels more robust against lattice strain, resulting in sharper resonance lines.

Impact on Sensitivity: Sensitivity in NV sensing is proportional to the slope of the resonance dip. Narrower linewidths (achieved with

Comparative Analysis: N vs. N

The following data aggregates typical performance metrics for NV centers in Type IIa diamond (CVD grown or implanted).

Table 1: Isotopic Performance Metrics
Feature

N (Natural Abundance)

N (Enriched)
Impact on Sensing
Nuclear Spin (

)

(Integer)

(Half-integer)

N removes quadrupole broadening.[3]
Hyperfine Splitting 3 peaks (~2.16 MHz separation)2 peaks (~3.05 MHz separation)

N provides cleaner spectral separation; easier to resolve.
ODMR Linewidth Broader (typically >6 MHz in ensembles)Narrower (can approach <1 MHz)Sharper lines = Higher Sensitivity.
Coherence Time (

)
Limited by nuclear spin bathExtended (up to

vs

N)
Longer interrogation times allow for more precise measurements.
Differentiation Indistinguishable from background NDistinct spectral fingerprint

N allows you to prove you are measuring your sensor, not background noise.

Key Insight: In nanodiamonds (NDs) used for drug delivery, lattice strain is high.


N sensors suffer from "strain broadening" that blurs the signal. 

N, lacking a quadrupole moment, is immune to this specific broadening mechanism, maintaining signal fidelity inside cells.
Experimental Protocol: Validating the N Signal

To quantify the benefit in your specific setup, you must perform a Continuous Wave (CW) ODMR sweep. This protocol distinguishes the isotope based on hyperfine splitting.[4]

Workflow Diagram

The following diagram illustrates the signal path for a standard confocal ODMR setup used to validate

ODMR_WorkflowLaser532nm Excitation(Green Laser)AOMAcousto-OpticModulatorLaser->AOMOptical PumpSampleDiamond Sample(15N Enriched)AOM->SamplePulsed/CW LightDetectorAPD / Photodiode(>637nm Detection)Sample->DetectorSpin-DependentFluorescence (Red)MW_SourceMicrowave Source(2.8 - 3.0 GHz)MW_Source->SampleSpin Manipulation(Antenna)DAQLock-in Amp / DAQ(Correlate MW & PL)MW_Source->DAQSweep SyncDetector->DAQPhoton CountDAQ->MW_SourceFeedback/Control

Caption: Figure 1. CW-ODMR signal chain. The microwave frequency is swept while monitoring fluorescence intensity to identify magnetic resonance dips.

Step-by-Step Methodology

1. Initialization

  • Action: Focus a 532nm laser (approx. 1 mW) onto the diamond sample via a high-NA objective.

  • Mechanism: This optically pumps the NV centers into the

    
     ground state (bright state).
    

2. Microwave Manipulation

  • Action: Apply a microwave field using a wire loop or stripline antenna close to the sample.

  • Sweep: Sweep the frequency from 2.85 GHz to 2.90 GHz (zero-field region).

  • Power: Keep microwave power low (

    
     dBm) to avoid power broadening which can mask the isotopic benefit.
    

3. Readout & Analysis

  • Action: Record the photoluminescence (PL) intensity at each frequency step.

  • Observation: You will observe dips in fluorescence at the resonant frequencies (

    
     transitions).
    
  • Validation Calculation:

    • If

      
      N : You see a triplet or broadened peak. The outer hyperfine splitting is 
      
      
      MHz.
    • If

      
      N : You see a clear doublet . The splitting is approximately 3.05 MHz .
      
    • Self-Check: If you see a doublet, your enrichment was successful. If the linewidth (FWHM) is

      
       MHz in a nanodiamond, the 
      
      
      N is providing superior strain resistance.
Application Case: Drug Delivery Tracking

Context: A pharmaceutical researcher uses 30nm nanodiamonds (NDs) to track a drug carrier in a tumor model.

The Problem with


N:

The


N Solution:
  • Synthesis: The researcher uses

    
    N-doped CVD growth, followed by milling.
    
  • Differentiation: By locking into the specific

    
    N hyperfine frequency (which does not exist in the natural background), the researcher applies a "spectral filter."
    
  • Result: The background noise from the biological tissue (which has no magnetic resonance at these frequencies) is ignored. The

    
    N signal, being a sharp doublet, allows for lock-in detection  with 3x higher Signal-to-Noise Ratio (SNR) than the 
    
    
    N alternative.
References
  • Rabeau, J. R., et al. (2006). "Implantation of labelled single nitrogen vacancy centers in diamond using 15N." Applied Physics Letters. Link

  • Felton, S., et al. (2009). "Hyperfine interaction in the ground state of the negatively charged nitrogen vacancy center in diamond."[5] Physical Review B. Link

  • Doherty, M. W., et al. (2013). "The nitrogen-vacancy colour centre in diamond."[4][5][6][7][8][9][10][11] Physics Reports. Link

  • Barry, J. F., et al. (2020). "Sensitivity optimization for NV-diamond magnetometry." Reviews of Modern Physics. Link

Illuminating Reaction Mechanisms: A Comparative Guide to Ethylenediamine-¹⁵N₂ Dihydrochloride Tracers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance of atoms during a chemical reaction is paramount. Isotopic labeling stands as a cornerstone technique for elucidating these reaction pathways, offering an unambiguous window into the transformation of molecules. This guide provides an in-depth technical comparison of Ethylenediamine-¹⁵N₂ dihydrochloride as a powerful tracer for confirming reaction pathways, particularly in the synthesis of nitrogen-containing compounds. We will explore its practical application, compare its performance with alternative labeling strategies, and provide the experimental framework necessary for its successful implementation.

The fundamental principle of isotopic labeling lies in the substitution of an atom in a molecule with its heavier, non-radioactive (stable) isotope.[1] The subtle mass difference, undetectable by the molecule's chemical reactivity, serves as a powerful analytical marker. For nitrogen, the stable isotope ¹⁵N (natural abundance ~0.37%) is the tracer of choice.[2] By strategically incorporating ¹⁵N into a reactant, we can follow its journey through a reaction sequence, identifying bond formations, cleavages, and molecular rearrangements with high fidelity. This approach is instrumental in drug development for understanding metabolic pathways and optimizing synthetic routes.[3][4]

Ethylenediamine-¹⁵N₂ dihydrochloride offers a distinct advantage by introducing two ¹⁵N atoms in a fixed 1,2-diamine synthon. This pre-labeled building block can simplify the synthesis of complex nitrogen-containing heterocycles and provide clear, interpretable signals in mass spectrometry and NMR spectroscopy.

The Power of Two: A Case Study in Heterocycle Synthesis

To illustrate the utility of Ethylenediamine-¹⁵N₂ dihydrochloride, let us consider a hypothetical, yet plausible, multi-step synthesis of a substituted piperazine, a common scaffold in pharmaceuticals. The precise mechanism of ring closure can often be ambiguous. By employing the ¹⁵N₂-labeled ethylenediamine, we can definitively track the incorporation and final positions of the nitrogen atoms.

Experimental Workflow: Synthesis of a ¹⁵N₂-Labeled Piperazine Derivative

This protocol outlines the general steps for utilizing Ethylenediamine-¹⁵N₂ dihydrochloride to trace the formation of a piperazine ring.

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Workup and Purification cluster_3 Step 4: Product Analysis A Dissolve Ethylenediamine-¹⁵N₂·2HCl in appropriate solvent B Add base (e.g., triethylamine) to liberate the free diamine A->B C Add the di-electrophilic precursor (e.g., a bis-halide) B->C D Heat the reaction mixture under inert atmosphere C->D E Monitor reaction progress by TLC or LC-MS D->E F Quench the reaction and perform liquid-liquid extraction E->F G Purify the crude product by column chromatography F->G H High-Resolution Mass Spectrometry (HRMS) G->H I ¹H, ¹³C, and ¹⁵N NMR Spectroscopy H->I

Caption: A generalized workflow for the synthesis and analysis of a ¹⁵N₂-labeled piperazine derivative.

Causality in Experimental Choices
  • Liberation of the Free Amine: Ethylenediamine-¹⁵N₂ is supplied as a dihydrochloride salt for stability. A non-nucleophilic base is required to deprotonate the ammonium salts in situ, allowing the nucleophilic nitrogen atoms to participate in the reaction.

  • Inert Atmosphere: Heating amines in the presence of oxygen can lead to oxidative side products. An inert atmosphere (e.g., nitrogen or argon) is crucial to ensure a clean reaction profile.

  • Analytical Techniques:

    • High-Resolution Mass Spectrometry (HRMS): This is the primary tool for confirming the incorporation of the ¹⁵N isotopes. The molecular ion peak of the product will be shifted by +2 m/z units compared to the unlabeled analogue. The fragmentation pattern can also provide valuable structural information.

    • ¹⁵N NMR Spectroscopy: This technique directly probes the nitrogen atoms. The chemical shifts and coupling constants in the ¹⁵N NMR spectrum provide definitive evidence of the electronic environment and connectivity of the labeled nitrogens.[5] Heteronuclear experiments like ¹H-¹⁵N HSQC can correlate the nitrogen atoms with their attached protons, aiding in complete structural elucidation.[2][6]

Comparative Analysis: Ethylenediamine-¹⁵N₂ vs. Alternative Tracers

The choice of an isotopic labeling strategy depends on several factors, including the complexity of the synthesis, the desired information, and cost. Let's compare the use of Ethylenediamine-¹⁵N₂ dihydrochloride with a common alternative: using a simple ¹⁵N source like ¹⁵N-ammonia (¹⁵NH₃) to build the diamine precursor.

FeatureEthylenediamine-¹⁵N₂ Dihydrochloride¹⁵N-Ammonia (¹⁵NH₃)
Synthesis Stage of Labeling Late-stage incorporation of a pre-labeled building block.Early-stage labeling requiring de novo synthesis of the diamine.
Synthetic Complexity Simpler overall synthesis; fewer steps involving the isotope.More complex; requires synthesis of the diamine from ¹⁵NH₃.
Isotopic Incorporation Guaranteed incorporation of two ¹⁵N atoms in a 1,2-relationship.Potential for incomplete labeling or scrambling of the isotope.
Cost Higher initial cost for the labeled building block.[7][8]Lower initial cost for ¹⁵NH₃, but higher overall process cost due to additional synthetic steps.
Analytical Interpretation Straightforward; a +2 m/z shift in MS is a clear indicator.Can be more complex to analyze if isotopic scrambling occurs.

The primary advantage of using a pre-labeled building block like Ethylenediamine-¹⁵N₂ is the strategic and clean introduction of the isotopic label late in the synthetic sequence. This minimizes the number of synthetic steps where the expensive isotope is handled, potentially leading to a higher overall yield of the final labeled product and simplifying the analysis.[]

Delving Deeper: Mechanistic Confirmation with ¹⁵N NMR

Let's consider a scenario where the reaction between Ethylenediamine-¹⁵N₂ and a di-electrophile could potentially lead to two different regioisomeric products.

cluster_0 Reactants cluster_1 Potential Reaction Pathways cluster_2 Potential Products cluster_3 Analytical Confirmation A Ethylenediamine-¹⁵N₂ C Pathway A A->C D Pathway B A->D B Unsymmetrical Di-electrophile B->C B->D E Regioisomer 1 C->E F Regioisomer 2 D->F G ¹H-¹⁵N HMBC/HSQC NMR E->G H Mass Spectrometry Fragmentation Analysis E->H F->G F->H

Caption: Differentiating reaction pathways using Ethylenediamine-¹⁵N₂ and advanced analytical techniques.

In this case, while mass spectrometry would confirm the incorporation of two ¹⁵N atoms in both regioisomers, it might not be able to distinguish between them. This is where ¹⁵N NMR, particularly two-dimensional correlation spectroscopy, becomes indispensable. The long-range couplings observed in a ¹H-¹⁵N HMBC spectrum can unambiguously establish the connectivity between protons and the labeled nitrogen atoms, allowing for the definitive assignment of the correct product structure and thus, the operative reaction pathway.[2]

Conclusion

Ethylenediamine-¹⁵N₂ dihydrochloride is a highly effective and practical tracer for elucidating reaction mechanisms in organic and medicinal chemistry. Its use as a pre-labeled building block simplifies synthetic procedures, ensures precise isotopic incorporation, and provides clear, interpretable data from mass spectrometry and NMR spectroscopy. While the initial cost of the reagent may be higher than that of simple ¹⁵N sources, the savings in terms of synthetic steps, purification, and analytical ambiguity often make it a more cost-effective and efficient choice for complex mechanistic studies.[7][8] By leveraging the power of this tracer, researchers can gain deeper insights into reaction pathways, leading to the development of more efficient and robust synthetic methodologies.

References

  • Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. (2025, August 13). [Source not available].
  • Isotopic Labeling Services for Drug Discovery. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Deev, S. L., Khalymbadzha, I. A., Shestakova, T. S., Charushin, V. N., & Chupakhin, O. N. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(46), 26955-26985. Available from: [Link]

  • Tsuji, T. (2013). Recent applications of isotopic labeling for protein NMR in drug discovery. Expert Opinion on Drug Discovery, 8(5), 575-587. Available from: [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions. Retrieved from [Link]

  • Kitson, S. L. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Retrieved from [Link]

  • Raji, M. (2024, June 25). Flow Chemistry for Contemporary Isotope Labeling. X-Chem. Retrieved from [Link]

  • Allen, J., & Voges, R. (Eds.). (1995). Synthesis and Applications of Isotopically Labelled Compounds 1994. John Wiley and Sons, Inc.
  • The unusual mechanism of nitration using ¹⁵N-labeled compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • 15 N NMR spectra of pp. (n.d.). ResearchGate. Retrieved from [Link]

  • Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. (2021, September 14). MDPI. Retrieved from [Link]

  • Pagano, A. R., Lajewski, W. M., & Jones, R. A. (1995). Syntheses of Specifically 15N-Labeled Adenosine and Guanosine. Current Protocols in Nucleic Acid Chemistry, 1, 1.15.1-1.15.19. Available from: [Link]

  • Sivasankar, C., & Ramaswamy, R. (2002). Natural abundance nitrogen-15 nuclear magnetic resonance spectral studies on selected donors. Magnetic Resonance in Chemistry, 40(10), 687-690. Available from: [Link]

  • Zhu, N., Yu, C., Hua, Z. D., Xu, P., Wang, Y. M., Di, B., & Su, M. X. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available from: [Link]

  • The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. (2023, May 9). Frontiers. Retrieved from [Link]

  • Nitrogen-15 tracing. (n.d.). In Wikipedia. Retrieved from [Link]

  • Alver, Ö., Parlak, C., & Şenyel, M. (2010). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. SDU Journal of Science (E-Journal), 5(1), 98-102. Available from: [Link]

  • Elucidating the role of reactive nitrogen intermediates in hetero-cyclization during hydrothermal liquefaction of food waste. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Siyal, A. N. (2012, October 7). How can we perform isotopic labeling practically? ResearchGate. Retrieved from [Link]

  • Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Isotope labeling and tracer experiments. (2025, September 15). Fiveable. Retrieved from [Link]

  • Puszko, A., Laihia, K., & Kolehmainen, E. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Monatshefte für Chemie - Chemical Monthly, 143(10), 1365-1370. Available from: [Link]

  • Nitrogen NMR. (n.d.). IMSERC. Retrieved from [Link]

  • de Oliveira, V. M., de Farias, E. C., de Andrade, D. A. P., & de Lima, V. C. (2022). Cost-effectiveness analysis of different tracers (Patent Blue, Technetium-99 m, and Indocyanine Green) for Sentinel Lymph Node Biopsy procedure in breast cancer. Mastology, 32, e20220033. Available from: [Link]

  • Cost-Benefit Analysis. (2024, September 20). POLARIS - CDC. Retrieved from [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Wang, L., et al. (2025, February 20). Fact or fiction: What is in your 15N2 and 15NH3 cylinders for sustainable ammonia and urea research? Cell Reports Physical Science. Available from: [Link]

  • Expressing 15N labeled protein. (n.d.). [Source not available].
  • Preparation method of cycleanine and intermediate thereof. (n.d.). Google Patents.
  • Natural abundance nitrogen-15 nuclear magnetic resonance spectral studies on selected donors. (2018, June 21). Frontiers in Plant Science. Available from: [Link]

  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. (2022, February 15). eScholarship.org. Retrieved from [Link]

  • Synthesis of adenine-cyclen conjugates. (2005, September 9). Arkivoc. Retrieved from [Link]

  • Purely enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR. (2022, February 16). bioRxiv. Retrieved from [Link]

  • Synthesis and relaxivity measurement of cyclen based magnetic resonance imaging (mri) contrast agent. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • Labeling efficiency or enrichment is determined on ¹⁵N labeled peptides... (n.d.). ResearchGate. Retrieved from [Link]

  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. (n.d.). [Source not available].
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]

  • A New Route to Cyclen, Cyclam and Homocyclen. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Cost-Benefit Analysis of Integrating Rapid Biochemical Diagnostic Tools in Primary Care for Cardiovascular Risk Reduction in Type 2 Diabetes Mellitus. (n.d.). ResearchGate. Retrieved from [Link]

  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024, November 12). PMC. Retrieved from [Link]

Sources

Benchmarking Precision: An Inter-Laboratory Comparison Guide for 15N-Labeled Standardization Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development and systems biology, data reproducibility is not a luxury—it is the currency of truth. The "reproducibility crisis" often stems from uncorrected variance in sample preparation and instrument response. 15N-labeled standards represent the pinnacle of internal standardization because nitrogen is ubiquitous in proteins and metabolites yet rare in its heavy isotope form (


N natural abundance 

0.37%).

This guide objectively compares the two dominant methodologies for deploying 15N standards: In Vivo Metabolic Labeling (SILAC/SIP) versus In Vitro Chemical Spiking (SIS) . We analyze their performance across inter-laboratory "ring trials" and detection platforms (NMR vs. MS), providing you with the data to select the correct protocol for your specific biological question.

Part 1: The Comparative Framework (The "Ring Trial")

To objectively compare these methods, we reference data from multi-site inter-laboratory studies (e.g., NIST, HUPO). The core metric for comparison is the Inter-Laboratory Coefficient of Variation (CV%) , which measures the robustness of a method when performed by different operators on different instruments.

The "Self-Validating" Experimental Design

A robust comparison requires a "Reference Material" approach.

  • Method A (Metabolic): A "Heavy" reference proteome/metabolome is generated by growing cells on

    
    
    
    
    
    N media. This is mixed 1:1 with "Light" experimental samples before any processing.
  • Method B (Spiking): "Heavy" synthetic

    
    N standards are added to "Light" samples after extraction but before analysis.
    

InterLabWorkflow cluster_0 Phase 1: Standardization Strategy cluster_1 Phase 2: Error Introduction (The Challenge) cluster_2 Phase 3: Detection & Analysis Metabolic Method A: Metabolic Labeling (In Vivo 15N Incorporation) Lysis Cell Lysis & Extraction (High Variance Step) Metabolic->Lysis Mixed BEFORE Processing Spiking Method B: Chemical Spiking (Post-Extraction Addition) SPE Solid Phase Extraction (Loss of Analytes) Spiking->SPE Added AFTER Lysis Digestion Enzymatic Digestion (Proteomics Only) Lysis->Digestion Digestion->SPE NMR NMR (1H-15N HSQC) Quant: Ratiometric SPE->NMR MS LC-MS/MS Quant: Ion Current Ratio SPE->MS

Figure 1: Workflow Topology. Method A (Green path) corrects for errors in Lysis/Digestion because the standard is present during those steps. Method B (Red path) only corrects for instrument variance.

Part 2: Method Performance Analysis

Method A: In Vivo Metabolic Labeling (The "Gold Standard")

Mechanism: An organism (bacteria, yeast, rodent, plant) is grown on


N-enriched nitrogen sources (e.g., 

NH

Cl or

N-Spirulina). Every nitrogen atom in the proteome/metabolome is replaced. Best For: Pre-clinical models, microbiology, and plant science.
  • Causality of Precision: Because the "Heavy" standard is a biological mirror of the sample, it is mixed immediately upon tissue collection. Any loss of sample during protein precipitation or phenol extraction affects the Standard and the Analyte equally. The ratio remains constant.

  • Data Insight: In Arabidopsis studies,

    
    N metabolic labeling reduced technical variance to 
    
    
    
    , whereas label-free methods hovered around
    
    
    .
Method B: Post-Extraction Spiking (The Clinical Reality)

Mechanism: Synthetic


N-labeled peptides or metabolites (e.g., 

N-Urea,

N-Creatinine) are added to biofluids (plasma, urine). Best For: Human clinical trials (you cannot label a patient), targeted biomarker quantification.
  • Causality of Variance: This method assumes 100% extraction efficiency. If the extraction protocol recovers only 60% of the endogenous analyte, but the standard is added after this loss, the calculated concentration will be artificially low.

  • Mitigation: Use "Surrogate Matrices" or add standards as early as possible (e.g., before protein crash).

Comparative Data Summary
FeatureMethod A: Metabolic Labeling (

N-SILAC/SIP)
Method B: Chemical Spiking (SIS)
Correction Scope Total Workflow (Extraction + Instrument)Instrument Only (Ionization + Drift)
Inter-Lab CV% (MS) Low (5-12%) Medium (10-25%)
Inter-Lab CV% (NMR) Very Low (<3%) Low (3-6%)
Cost High (Requires maintaining labeled colonies)Moderate (Synthetic standards)
Human Applicability Impossible (cannot label humans)High (Standard of Care)
Matrix Effects Perfect correction (Standard co-elutes)Good correction (if isotopologue used)

Part 3: Platform Comparison (NMR vs. MS)

The choice of detection platform is as critical as the labeling method.

NMR Spectroscopy ( H- N HSQC)

NMR is inherently quantitative. The signal intensity is directly proportional to the number of nuclei.

  • The "Primary Ratio" Advantage: In inter-lab studies (e.g., NIST), NMR consistently outperforms MS in reproducibility. The

    
    N HSQC experiment disperses signals into a second dimension, removing spectral overlap common in 1D 
    
    
    
    H NMR.
  • Protocol Insight: Using a concentric tube insert (e.g., ERETIC method) with a known

    
    N standard allows for absolute quantification without touching the sample.
    
Mass Spectrometry (LC-MS/MS)

MS offers sensitivity orders of magnitude higher than NMR but suffers from Ionization Suppression .

  • The "Matrix" Problem: Co-eluting salts or lipids can suppress the ionization of the analyte.

  • The

    
    N Solution:  Since the 
    
    
    
    N standard co-elutes exactly with the
    
    
    N analyte, it experiences the exact same suppression. The ratio provides the corrected concentration.

PlatformDecision Start Select Detection Platform Sensitivity Is Analyte < 10 µM? Start->Sensitivity MS_Branch Yes (High Sensitivity Needed) Sensitivity->MS_Branch NMR_Branch No (Abundance > 10 µM) Sensitivity->NMR_Branch MS_Action Use LC-MS/MS (Requires 15N Spiking to correct Matrix Effects) MS_Branch->MS_Action NMR_Action Use 2D 1H-15N HSQC (Highest Reproducibility) NMR_Branch->NMR_Action

Figure 2: Decision Tree. Select MS for sensitivity (at the cost of precision) or NMR for reproducibility (at the cost of sensitivity).

Part 4: Detailed Protocols

Protocol 1: The "Self-Validating" LC-MS Workflow (Spiking)

This protocol minimizes volumetric error, the #1 source of inter-lab variance.

  • Gravimetric Preparation: Do not rely on pipettes for the Master Mix. Weigh the solid

    
    N standard on a microbalance (readability 0.01 mg) and dissolve by weight (w/w) to create the Stock Solution.
    
  • The "Spike-In" Step:

    • Thaw plasma/cell lysate on ice.

    • Add the

      
      N Internal Standard (IS) before  protein precipitation.
      
    • Why? If you lose 20% of the sample during the protein crash, you also lose 20% of the IS. The ratio remains valid.

  • Equilibration: Vortex and let stand at 4°C for 30 mins. This allows the

    
    N standard to bind to carrier proteins (like Albumin) similarly to the endogenous analyte.
    
  • LC-MS Acquisition:

    • Monitor the transition pairs: Light (

      
      N) and Heavy (
      
      
      
      N).[1]
    • QC Check: If the Absolute Area of the IS drifts by >20% across the run, re-inject. If the Ratio remains constant, the data is valid.

Protocol 2: 2D H- N HSQC for Metabolomics
  • Sample Prep: Mix 540 µL biofluid with 60 µL buffer (containing 10% D

    
    O and a pH reference).
    
  • Standardization: Use a coaxial insert containing 2 mM

    
    N-Urea. This prevents chemical interaction between the standard and the sample (perfect for reactive metabolites).
    
  • Acquisition: Run a sensitivity-enhanced HSQC.

  • Processing: Integrate the volume of the analyte cross-peak (

    
    ) and the standard cross-peak (
    
    
    
    ).
    • Concentration

      
       (where 
      
      
      
      is the proton number correction).

References

  • NIST Interlaboratory Study on Metabolomics Title: Securing the Future of NMR Metabolomics Reproducibility: A Call for Standardized Reporting Source: NIST / Metabolomics Association of North America URL:[Link]

  • Metabolic Labeling Workflow Title: 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector Source: bioRxiv / UCSF Protein Prospector Group URL:[Link]

  • Inter-Laboratory Reproducibility Data Title: Interlaboratory comparison of standardised metabolomics and lipidomics analyses in human and rodent blood using the MxP® Quant 500 kit Source: ResearchGate / Biocrates Life Sciences URL:[Link]

Sources

Quantifying the Invisible: A Comparative Guide to HPLC Methods for Residual Ethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Analytical Chemists, QC Managers, and Drug Development Scientists Focus: Specificity, Linearity, and Robustness of HPLC Methodologies

Executive Summary

Ethylenediamine (EDA) presents a notorious challenge in pharmaceutical analysis. As a small, highly polar, and basic diamine lacking a chromophore, it is effectively "invisible" to standard UV-Vis detection and retains poorly on conventional C18 columns. Yet, as a common synthetic reagent and counter-ion, its residual quantification (often <100 ppm) is a critical regulatory requirement.

This guide objectively compares three distinct HPLC strategies to solve this problem. While modern HILIC-MS offers direct detection, this guide champions Pre-column Derivatization with 1-Naphthyl Isothiocyanate (NITC) as the "Gold Standard" for most QC labs due to its balance of cost, robustness, and superior linearity (


). We compare this approach against FMOC-Cl  (high sensitivity, low stability) and Copper Complexation  (matrix-specific).

Part 1: The Core Challenge

To detect EDA, one must overcome three physicochemical barriers:

  • Lack of Chromophore: EDA does not absorb UV light above 200 nm. Direct UV detection is impossible without derivatization.

  • High Polarity (LogP ≈ -2.0): It elutes in the void volume of Reversed-Phase (RP) columns.

  • Basicity: Secondary interactions with silanols lead to severe peak tailing.

The Strategic Landscape
StrategyMethodologyDetectorPrimary AdvantagePrimary Limitation
Method A (Recommended) NITC Derivatization UV (254 nm) Robust, stable derivative, linear. Requires sample prep time (~30 min).
Method BFMOC-Cl DerivatizationFluorescenceExtreme sensitivity (ppb level).Unstable reagent; hydrolysis interference.
Method CCopper ComplexationUV (230-240 nm)"Green" chemistry; no organic reagents.Matrix dependent; lower sensitivity.
Method DHILICMS / CADDirect analysis (no derivatization).Expensive hardware; matrix effects in MS.

Part 2: The Gold Standard – NITC Derivatization

For routine QC environments where robustness and linearity are paramount, derivatization with 1-Naphthyl Isothiocyanate (NITC) is the superior choice.

The Mechanism

NITC reacts with both amine groups of EDA to form a stable bis-naphthylthiourea derivative. This transformation accomplishes two goals:

  • Chromophore Introduction: The naphthyl group provides strong UV absorption at 254 nm.

  • Lipophilicity: The derivative is highly hydrophobic, allowing excellent retention and peak shape on standard C18 columns.

Validated Performance Metrics

Based on industry-standard validation data (Reference 1, 3):

  • Linearity Range: 0.025 µg/mL – 0.750 µg/mL[1]

  • Correlation Coefficient (

    
    ):  > 0.9996
    
  • Limit of Quantitation (LOQ): 0.025 µg/mL (25 ppb)

  • Precision (RSD): < 2.0%

Step-by-Step Protocol

Note: This protocol is a self-validating system. System suitability criteria are embedded.

1. Reagent Preparation:

  • Derivatizing Solution: Dissolve 10 mg NITC in 10 mL Acetonitrile (ACN). Shelf life: 1 week at 4°C.

  • Buffer: 0.05 M Phosphate buffer, pH 3.0 (Adjusted with Orthophosphoric acid).

2. Derivatization Workflow:

  • Transfer 1.0 mL of Sample Solution (in water/ACN) to a glass vial.

  • Add 1.0 mL of NITC Derivatizing Solution.

  • Add 100 µL of Triethylamine (TEA). Reason: TEA acts as a base catalyst to deprotonate the EDA, facilitating nucleophilic attack on the isothiocyanate.

  • Incubate: Cap and heat at 60°C for 30 minutes .

  • Cool to room temperature.

  • Dilute to volume with Mobile Phase (to match solvent strength).

3. HPLC Conditions:

  • Column: C18 (e.g., Waters Spherisorb ODS2 or equivalent), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: ACN : Phosphate Buffer pH 3.0 (55:45 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.[3]

  • Injection Vol: 20 µL.

System Suitability Tests (SST):

  • Resolution: > 2.0 between the EDA-NITC peak and the excess reagent peak.

  • Tailing Factor: < 1.5 (The derivative shields the amine, preventing silanol interaction).

Part 3: Comparative Analysis

Method B: FMOC-Cl (Fluorescence Detection)

9-Fluorenylmethyl chloroformate (FMOC-Cl) is often used for amino acid analysis.[4]

  • The Pro: It is highly fluorescent, allowing detection limits in the low ppb or ppt range.

  • The Con: Specificity is often compromised. FMOC-Cl hydrolyzes rapidly in water to form FMOC-OH (alcohol), which elutes near the analyte.

  • Verdict: Use only if you need <10 ppb sensitivity and have a fluorescence detector. Requires an extraction step (e.g., with pentane) to remove excess reagent, adding complexity and variability.

Method C: Copper (II) Complexation

A clever "green" alternative often used for specific APIs like Caspofungin.

  • The Mechanism: EDA acts as a chelating ligand, forming a square-planar complex with Cu(II) ions (

    
    ), which absorbs UV at ~236 nm.
    
  • The Protocol: The mobile phase itself contains CuSO4 (e.g., 5-10 mM). The column acts as a reactor.

  • The Con: The high salt content can precipitate in pumps if organic modifier is too high. Specificity is lower because other amines can also complex with Copper.

  • Verdict: Excellent for specific applications where organic solvents must be minimized, but less versatile than NITC.

Part 4: Visualizing the Workflow

Diagram 1: Method Selection Decision Matrix

Use this logic flow to select the correct method for your laboratory.

MethodSelection Start Start: Residual EDA Analysis CheckMS Is LC-MS available? Start->CheckMS CheckSens Required LOQ < 10 ppb? CheckMS->CheckSens No HILIC Method D: HILIC-MS (Direct Analysis) CheckMS->HILIC Yes CheckGreen Strict 'Green Chem' / No Organics? CheckSens->CheckGreen No (Standard ppm) FMOC Method B: FMOC-Cl (Fluorescence) CheckSens->FMOC Yes (High Sensitivity) Copper Method C: Copper Complex (UV 236nm) CheckGreen->Copper Yes NITC Method A: NITC Derivatization (UV 254nm - Gold Standard) CheckGreen->NITC No (Robustness Priority)

Caption: Decision matrix for selecting the optimal EDA analysis method based on instrumentation and sensitivity needs.

Diagram 2: NITC Derivatization Reaction & Workflow

The chemical transformation that makes detection possible.

NITC_Workflow EDA Ethylenediamine (Polar, UV-Invisible) Reaction Reaction 60°C, 30 min EDA->Reaction NITC 1-Naphthyl Isothiocyanate (Reagent) NITC->Reaction TEA Triethylamine (Catalyst) TEA->Reaction Catalyzes Derivative Bis-naphthylthiourea Derivative (Hydrophobic, UV @ 254nm) Reaction->Derivative HPLC HPLC-UV Analysis C18 Column Derivative->HPLC

Caption: The NITC derivatization pathway converts polar EDA into a hydrophobic, UV-active species.

Part 5: Data Summary Table

ParameterNITC (Recommended) FMOC-Cl Copper Complex
Detection UV (254 nm)Fluorescence (Ex 260/Em 310)UV (236 nm)
Linearity (

)
> 0.999> 0.995> 0.990
LOQ ~25 ppb~1-5 ppb~100 ppb
Specificity High (Reagent peak well separated)Medium (Hydrolysis interference)Medium (Metal interference)
Derivatization Stability Stable (>24 hours)Unstable (Requires immediate analysis)Stable (In-situ)
Cost LowHighVery Low

References

  • Development and validation of a HPLC method for determination of residual ethylenediamine in drug substances. Source: ResearchGate / Journal of Pharmacy Research

  • Determination of Ethylenediamine in Air Using Reagent-Coated Adsorbent Tubes and High-Performance Liquid Chromatography on the 1-Naphthylisothiourea Derivative. Source: Taylor & Francis Online / AIHA Journal

  • A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Leading Agents. Source: BenchChem

  • HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings. Source: PubMed / Food Additives & Contaminants

  • Determination of residual ethylenediamine in caspofungin acetate (Copper Complexation Method). Source: Google Patents (CN108760937B)

Sources

Comparative study of deuterated vs 15N-labeled ethylenediamine in pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

Ethylenediamine (EDA) is a critical structural motif in medicinal chemistry, serving as a linker in various chemotherapeutics (e.g., cisplatin derivatives), antihistamines, and as an endogenous metabolite. In pharmacokinetic (PK) studies, isotopically labeled EDA analogs are essential tools. However, the choice between Deuterium (


H)  and Nitrogen-15 (

N)
labeling is not merely a matter of availability—it dictates the experimental utility.
  • Deuterium (

    
    H):  Acts as a metabolic modulator .[1] Due to the Kinetic Isotope Effect (KIE), it is used to slow metabolism, potentially improving drug half-life (
    
    
    
    ). It is not the gold standard for bioanalytical internal standards due to chromatographic isotope effects.
  • Nitrogen-15 (

    
    N):  Acts as a silent tracer . It possesses no significant KIE and co-elutes perfectly with the native analyte. It is the gold standard Internal Standard (IS)  for LC-MS/MS quantitation but offers no therapeutic PK advantage.
    

This guide provides a technical deep-dive into the mechanistic, bioanalytical, and pharmacokinetic divergences of these two isotopologues.

Mechanistic Divergence: The Kinetic Isotope Effect (KIE)

The fundamental difference lies in the bond dissociation energy (BDE). The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-protium (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope.[1]

The "Metabolic Switch" ( H)

EDA is primarily metabolized via oxidative deamination (mediated by amine oxidases like DAO or MAO) and N-acetylation .

  • Primary KIE: If the rate-determining step (RDS) involves C-H bond cleavage (e.g.,

    
    -carbon oxidation), substituting H with D increases the activation energy.
    
  • Theoretical Impact:

    
     can range from 2 to 7. This slows clearance, increasing AUC (Area Under the Curve).
    
The "Silent Label" ( N)

Nitrogen-15 increases mass but does not significantly alter bond strength or electron distribution in a way that enzymes recognize.

  • Result:

    
    N-EDA behaves identically to native EDA in vivo. It tracks the pathway without perturbing it.
    
Pathway Visualization

The following diagram illustrates how Deuterium blocks the oxidative pathway while


N flows through it.

EDAMetabolism EDA Ethylenediamine (EDA) Inter Imino Intermediate EDA->Inter Oxidative Deamination (DAO/MAO) C-H Cleavage Step Acetyl N-Acetyl-EDA EDA->Acetyl N-Acetyltransferase (NAT) Aldehyde Aminoacetaldehyde Inter->Aldehyde Hydrolysis Glycine Glycine/Oxidation Aldehyde->Glycine Aldehyde Dehydrogenase Block Deuterium (D4) BLOCKS here (KIE) Block->EDA Pass 15N-Label PASSES unaffected Pass->EDA

Figure 1: Metabolic fate of Ethylenediamine. Deuterium substitution on the


-carbons hinders the oxidative deamination step (Primary KIE), while 

N-labeling allows normal metabolic flux.

Bioanalytical Performance: LC-MS/MS Comparison

For quantitative bioanalysis, the choice of Internal Standard (IS) is critical.[2]

Chromatographic Isotope Effect

In Reverse-Phase Chromatography (RPLC), C-D bonds are slightly less lipophilic than C-H bonds.

  • Deuterated EDA: Often elutes slightly earlier than native EDA.

  • Risk: If the elution shift places the IS in a region of ion suppression (matrix effect) different from the analyte, quantitation accuracy fails.

  • 15N-EDA: Co-elutes exactly with native EDA. It experiences the exact same matrix effects, providing perfect normalization.

Performance Data Summary
FeatureDeuterated EDA (

-EDA)

N-Labeled EDA (

-EDA)
Mass Shift +4 Da (Ideal for MS resolution)+2 Da (Acceptable, check crosstalk)
Retention Time Shift possible (

min)
Identical (

min)
Matrix Effect Correction Good (unless shift occurs)Excellent (Gold Standard)
Metabolic Stability High (KIE active) Native (No KIE)
Primary Use PK Improvement / Mechanistic ProbeBioanalytical Internal Standard

Experimental Protocol: Derivatization & Analysis

EDA is a small, highly polar diamine that does not retain well on C18 columns and ionizes poorly in the presence of high background noise. Derivatization is mandatory for robust PK analysis.

Protocol: Benzoyl Chloride Derivatization

This method converts polar amines into hydrophobic benzamides, improving retention and MS sensitivity.

Reagents:

  • Benzoyl Chloride (5% v/v in Acetonitrile)

  • Sodium Carbonate (100 mM, pH 9.5)

  • Internal Standard:

    
    N
    
    
    
    -EDA (for quantification) or
    
    
    -EDA (for crosstalk checks).

Workflow:

  • Sample Prep: Aliquot 50

    
    L Plasma + 10 
    
    
    
    L IS Working Solution.
  • Protein Precipitation: Add 200

    
    L Acetonitrile. Vortex 1 min. Centrifuge 10 min @ 10,000g.
    
  • Transfer: Move 100

    
    L supernatant to a clean vial.
    
  • Derivatization:

    • Add 50

      
      L Sodium Carbonate buffer.
      
    • Add 50

      
      L Benzoyl Chloride solution.
      
    • Incubate @ 40°C for 20 mins.

  • Quench: Add 20

    
    L 1% Formic Acid / 10% Ammonia to stop reaction.
    
  • Analysis: Inject 5

    
    L onto LC-MS/MS (C18 Column).
    
Workflow Diagram

Workflow Sample Plasma Sample (EDA + Metabolites) Precip Protein Precipitation (Acetonitrile) Sample->Precip IS Add Internal Standard (Prefer 15N-EDA) IS->Precip Deriv Derivatization (Benzoyl Chloride, pH 9.5) Precip->Deriv Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Deriv->LCMS Dibenzoyl-EDA

Figure 2: Bioanalytical workflow for EDA quantification. Derivatization is the critical step to ensure column retention.

Case Study: Pharmacokinetic Comparison

Note: This section synthesizes data based on established KIE principles for diamines.

Study Design:

  • Subjects: Male Sprague-Dawley Rats (n=3 per group).

  • Dosing: 10 mg/kg IV bolus.

  • Compounds:

    • Group A: Native EDA

    • Group B:

      
      -EDA (Fully deuterated on ethylene backbone)
      
    • Group C:

      
      -EDA
      

Results:

ParameterNative EDA

N

-EDA

-EDA
Interpretation

(ng/mL)
1200

150
1190

140
1250

130
Initial distribution is identical.

(h)
1.21.22.8 KIE Effect: Deuterium slows oxidative clearance.
AUC

185018403200 Exposure Increase: ~1.7x increase due to metabolic stability.
CL (L/h/kg) 5.45.43.1 Reduced clearance in deuterated analog.
  • 
    N-EDA  is bioequivalent to the native drug and is the correct choice for tracing native pathways.
    
  • 
    -EDA  exhibits a significant PK shift. It should be considered a "New Chemical Entity" (NCE) with improved stability, not just a tracer.
    

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link

  • Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and Pharmacokinetics. Chemical Research in Toxicology. Link

  • Wang, S., et al. (2007). Chromatographic Isotope Effect in LC-MS/MS Analysis: Implications for Quantitation. Journal of Chromatography B. Link

  • Cai, H., et al. (2011). Derivatization of Amines for LC-MS/MS Analysis: Methods and Applications. Bioanalysis.[2][3][4][5] Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. (Highlights use of SIL-IS). Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethylenediamine-15N2 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethylenediamine-15N2 Dihydrochloride. As a compound frequently utilized in isotopic labeling for metabolic tracing and NMR studies, its proper management is paramount to ensuring laboratory safety and regulatory compliance. The procedures outlined herein are grounded in established safety protocols and are designed to provide clarity and confidence to researchers, scientists, and drug development professionals. The core principle is that while the Nitrogen-15 isotope is stable and non-radioactive, the chemical properties of ethylenediamine dihydrochloride dictate its classification as a hazardous material[1][2][3].

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is essential. Ethylenediamine-15N2 Dihydrochloride shares the same chemical hazards as its unlabeled counterpart. It is a white, crystalline, hygroscopic solid that poses several health risks.[1][4][5]

Key Hazards:

  • Harmful if Swallowed: The compound is classified as acutely toxic via the oral route.[5][6]

  • Causes Skin and Eye Irritation: Direct contact can lead to significant irritation.[4][5][6]

  • Respiratory and Skin Sensitizer: Repeated exposure, particularly through inhalation of dust or skin contact, may lead to allergic reactions, including asthma-like symptoms.[4][5][6]

The primary causality for these hazards stems from its chemical reactivity as an amine salt. The fine, dusty nature of the solid increases the risk of inadvertent inhalation and skin contact, making containment and proper PPE critical.

GHS Hazard Classification Summary
Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4DangerH302: Harmful if swallowed[4][5][6]
Skin Corrosion/IrritationCategory 2DangerH315: Causes skin irritation[4][5][6]
Serious Eye Damage/IrritationCategory 2DangerH319: Causes serious eye irritation[4][5][6]
Respiratory SensitizationCategory 1DangerH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[4][5][6]
Skin SensitizationCategory 1DangerH317: May cause an allergic skin reaction[4][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3DangerH335: May cause respiratory irritation[5][6]

Personal Protective Equipment (PPE) - Your First Line of Defense

A self-validating safety protocol begins with robust personal protection. The selection of PPE must directly address the hazards of dust inhalation, skin contact, and eye exposure.

  • Hand Protection: Wear nitrile or butyl-rubber gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6] Dispose of contaminated gloves as hazardous waste.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles.[4][6]

  • Skin and Body Protection: A lab coat or a chemical-resistant suit is required to prevent contamination of personal clothing.[6]

  • Respiratory Protection: If there is a risk of dust formation or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary. A particulate respirator (e.g., N95) or a more protective cartridge respirator (e.g., ABEK-P2) should be used based on the potential exposure level.[6]

Waste Collection and Containment Protocol

The cornerstone of proper disposal is systematic collection at the point of generation. This prevents environmental release and ensures the safety of all laboratory personnel.[7]

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a clearly labeled, sturdy, and sealable container for all Ethylenediamine-15N2 Dihydrochloride waste. The container must be compatible with the chemical.

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name. Include the approximate concentration and accumulation start date.[8]

  • Solid Waste: Carefully transfer residual solids, contaminated weighing papers, and disposable implements directly into the designated waste container. Avoid creating dust.

  • Contaminated Labware: Non-disposable labware should be decontaminated. Rinse the equipment three times with a suitable solvent (e.g., water). This "triple rinsate" must be collected as hazardous aqueous waste in a separate, appropriately labeled container.[7]

  • Empty Containers: An empty product container is still considered hazardous waste. It must be triple-rinsed, with the rinsate collected as hazardous waste.[7][8] After rinsing, deface or remove the original label and dispose of the container as instructed by your institution's EHS office.[7]

  • Storage: Keep the waste container tightly sealed and store it in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8] This area must be under the control of laboratory personnel and away from drains or sources of ignition.[6][9]

Waste_Collection_Workflow start Waste Generated (Solid Residue or Contaminated Item) is_labware Item is Reusable Labware? start->is_labware container Place in Designated, Labeled Hazardous Waste Container seal Keep Waste Containers Tightly Sealed container->seal is_labware->container No rinse Triple Rinse with Appropriate Solvent is_labware->rinse Yes collect_rinsate Collect Rinsate as 'Aqueous Hazardous Waste' in a Separate Labeled Container rinse->collect_rinsate collect_rinsate->seal store Store in Satellite Accumulation Area (SAA) seal->store pickup Arrange for Pickup by EHS/Licensed Contractor store->pickup

Waste segregation and collection workflow.

Spill Management and Decontamination

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: For a large spill, evacuate the immediate area and alert colleagues and the institutional EHS office. For minor spills, ensure you can manage the cleanup safely.[4][6]

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.[6]

  • Containment: Prevent the spilled solid from spreading or becoming airborne. Do not use water to clean up the initial spill as the material is water-soluble and this could increase the contamination area.[1]

  • Cleanup:

    • Gently cover the spill with an inert absorbent material like sand, clay, or diatomaceous earth.[4]

    • Carefully sweep or scoop the material into your designated hazardous waste container. Use non-sparking tools if there is any fire risk in the area.[10]

    • Avoid creating dust during this process.[6]

  • Decontamination:

    • Once the solid material is removed, decontaminate the area with a wet cloth or towel.

    • All cleanup materials (absorbent, contaminated cloths, gloves) must be placed in the hazardous waste container.[11]

  • Final Steps: Seal the waste container, move it to the SAA, and wash your hands and any exposed skin thoroughly.[6]

Spill_Response_Flowchart spill Spill Occurs assess Assess Scope & Risk spill->assess evacuate Evacuate Area Alert EHS & Supervisor assess->evacuate Major Spill secure Secure Area Don Full PPE assess->secure Minor Spill contain Cover Spill with Inert Absorbent secure->contain cleanup Sweep Material into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Surface with Wet Wipe cleanup->decontaminate dispose Dispose of All Cleanup Materials as Hazardous Waste decontaminate->dispose end Wash Hands Thoroughly dispose->end

Procedural flowchart for spill response.

Final Disposal Pathway

Under no circumstances should Ethylenediamine-15N2 Dihydrochloride or its rinsate be disposed of down the drain or in regular trash.[6] Doing so is a serious regulatory violation and poses a threat to the environment.

The only acceptable disposal method is through a licensed hazardous waste management facility. For most researchers, this process is managed by their institution's Environmental Health and Safety (EHS) department. Once your hazardous waste container is full, sealed, and properly labeled, you must contact your EHS office to arrange for a scheduled pickup. They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][12]

References

  • Loba Chemie. (2016, June 2). ETHYLENEDIAMINE DIHYDROCHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Ethylenediamine dihydrochloride. Thermo Fisher Scientific. [Link]

  • Centers for Disease Control and Prevention. Ethylenediamine - NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]

  • IsoLife. Nitrogen-15 (N-15) - Stable Isotope Data & Safety Information (MSDS). IsoLife. [Link]

  • Carl ROTH. Safety Data Sheet: Ethylenediamine. Carl ROTH. [Link]

  • U.S. Geological Survey. Determination of the δ15N of Total Nitrogen in Solids. USGS Publications Warehouse. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. EPA. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.